Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine
Description
Properties
CAS No. |
90693-88-2 |
|---|---|
Molecular Formula |
C42H77NNaO10P |
Molecular Weight |
810.0 g/mol |
IUPAC Name |
sodium [(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 |
InChI Key |
KPHZNDUWYZIXFY-YORIBCANSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
Introduction: The Pivotal Role of DOPS in Biomimetic Systems and Therapeutics
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine, commonly known as DOPS, is an anionic, unsaturated phospholipid that serves as a cornerstone in both fundamental cell membrane research and advanced drug delivery system development.[1][2] As a key component of eukaryotic cell membranes, its physiological importance far outweighs its relative abundance.[3] In healthy cells, DOPS is asymmetrically sequestered in the inner leaflet of the plasma membrane. However, its exposure on the outer surface is a critical biological event, notably acting as an "eat-me" signal that flags apoptotic cells for clearance by macrophages.[3][4][5]
This unique biological recognition, coupled with its distinct physicochemical properties, makes DOPS an invaluable tool for researchers and drug development professionals. Its incorporation into lipid-based nanocarriers, such as liposomes, allows for the creation of biomimetic systems that can modulate immune responses, target specific cell populations, and enhance the stability and efficacy of encapsulated therapeutic agents.[3][4][5][6] One such example is Mepact® (mifamurtide), an approved therapy for osteosarcoma that utilizes DOPS in its liposomal formulation.[6]
This guide provides a comprehensive exploration of the core physicochemical properties of DOPS, offering not just quantitative data but also the underlying scientific principles and field-proven experimental protocols for their characterization. The insights herein are designed to empower scientists to harness the full potential of DOPS in their research and development endeavors.
Molecular Structure and Foundational Properties
The behavior of DOPS in any system is dictated by its molecular architecture. It is an amphiphilic molecule composed of a hydrophilic headgroup and two hydrophobic tails.[7]
-
Hydrophilic Headgroup : This region consists of a negatively charged phosphate group and an L-serine residue, which contains both a carboxyl and an amino group. At physiological pH (~7.4), the phosphate and carboxyl groups are deprotonated, while the amino group is protonated, resulting in a net negative charge on the headgroup.[3] This anionic nature is a primary driver of its surface properties and interactions.
-
Glycerol Backbone : An sn-glycero-3 backbone connects the hydrophilic headgroup to the hydrophobic tails.
-
Hydrophobic Tails : Two oleic acid chains are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis double bond at the C9-C10 position. This kink in the acyl chains is critical; it disrupts ordered packing, significantly influencing the fluidity and phase transition temperature of DOPS-containing membranes.
Below is a conceptual representation of the DOPS molecule, highlighting its key functional groups.
Caption: Key functional regions of the DOPS molecule.
Table 1: Core Molecular Properties of Sodium DOPS
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₇NNaO₁₀P | |
| Molecular Weight | 810.03 g/mol | |
| Exact Mass | 809.518 Da | [8] |
| Formal Charge (Anion) | -1 | [9] |
| Physical Form | Solid powder | |
| Storage Temperature | -20°C under inert atmosphere | [8][10] |
Solubility Profile: A Guide to Solvent System Selection
The amphiphilic nature of DOPS dictates its solubility. It is generally insoluble in water and nonpolar organic solvents alone. Effective solubilization requires a solvent system that can accommodate both the polar headgroup and the nonpolar tails.
Causality in Solvent Choice: The goal is to achieve a monomolecularly dispersed solution, preventing the premature formation of aggregates before the intended use (e.g., lipid film formation). A common and effective solvent system is a mixture of chloroform and methanol, often with a small amount of water. The chloroform solvates the hydrophobic tails, while methanol and water interact with the hydrophilic headgroup.
Table 2: Solubility Data for DOPS
| Solvent System | Solubility | Notes |
| Chloroform:Methanol:Water (65:25:4 v/v/v) | Soluble (e.g., at 5 mg/mL) | A standard, effective mixture for creating lipid stock solutions. |
| Ethanol | Insoluble/Poorly Soluble | Requires heating and pH adjustment for minimal solubility.[11] |
| DMSO | Insoluble/Poorly Soluble | Requires sonication for minimal solubility.[12] |
| Water | Insoluble | Forms aggregates (liposomes/bilayers) rather than a true solution.[13] |
Expert Insight: When preparing lipid mixtures, always ensure all lipid components are soluble in the chosen solvent system. If co-dissolving with other lipids (like DSPC or cholesterol), confirm their mutual solubility to prevent phase separation in the stock solution.
Self-Assembly in Aqueous Media: Beyond the Critical Micelle Concentration
When introduced into an aqueous environment, amphiphilic molecules like DOPS spontaneously self-assemble to minimize the energetically unfavorable contact between their hydrophobic tails and water.[14]
For single-chain surfactants, this typically leads to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC) .[14][15][16] However, for double-chain phospholipids like DOPS, the geometry of the molecule (two bulky tails) favors the formation of extended planar bilayers over small, curved micelles. These bilayers then close upon themselves to form vesicles, or liposomes .[17]
Therefore, the concept of a CMC is less relevant for DOPS than the concentration at which bilayer formation begins.[17] This concentration is exceedingly low, typically in the nanomolar to micromolar range, meaning that for most practical applications, DOPS will exist as bilayers or liposomes in water.[17]
Thermal Behavior: The Gel-to-Liquid Crystalline Phase Transition
The physical state of a lipid bilayer is highly dependent on temperature. At lower temperatures, the acyl chains are tightly packed in an ordered, all-trans conformation, resulting in a "gel" phase (Lβ). As the temperature increases, the chains gain kinetic energy and transition to a disordered, fluid state with rotational freedom, known as the "liquid-crystalline" phase (Lα).[18]
The temperature at which this occurs is the main phase transition temperature (Tm) .[19][20]
Key Property: The Tm of DOPS is -11°C .[8][19][21]
Significance of a Low Tm: The presence of the cis double bond in the oleoyl chains introduces a permanent kink, which prevents dense packing even at low temperatures.[22] This results in a very low Tm. The direct consequence is that at physiological temperatures (e.g., 37°C), DOPS-containing membranes are well within the fluid, liquid-crystalline phase. This fluidity is essential for the function of both biological membranes and liposomal drug delivery systems, enabling membrane fusion, protein mobility, and appropriate permeability.
Experimental Protocol: Determining Tm via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for measuring the Tm of lipids. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[23][24][25][26] The phase transition is an endothermic event, appearing as a peak on the DSC thermogram.[27]
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of DOPS at a high concentration (e.g., 10-20 mg/mL) in a relevant buffer (e.g., PBS). This is achieved by hydrating a dried lipid film of DOPS with the buffer, followed by vortexing above the lipid's Tm.
-
Causality: High concentration ensures a strong signal. Using MLVs provides a large number of bilayers for analysis.
-
-
Instrument Setup:
-
Accurately weigh and hermetically seal a precise amount of the MLV suspension into an aluminum DSC pan.
-
Prepare an identical pan containing only the buffer to serve as the reference. Causality: The reference pan allows the instrument to subtract the heat capacity of the buffer, isolating the thermal events of the lipid.
-
-
Thermal Scan:
-
Equilibrate the sample at a temperature well below the expected Tm (e.g., -40°C).
-
Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) to a point well above the Tm (e.g., 20°C).
-
Causality: A slow scan rate allows for thermal equilibrium and improves the resolution of the transition peak.
-
-
Data Analysis:
-
Plot the differential heat flow against temperature.
-
The Tm is identified as the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy (ΔH) of the transition.
-
Surface Properties and Interfacial Behavior: Zeta Potential
When DOPS is incorporated into a liposome, its negatively charged headgroup is exposed to the aqueous interface. This imparts a net negative surface charge to the vesicle, which can be quantified by measuring the zeta potential .
Zeta potential is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. It is a critical indicator of the stability of a colloidal suspension.[28] A highly negative (or positive) zeta potential (typically > |20| mV) results in strong electrostatic repulsion between particles, preventing their aggregation and improving formulation stability.[29][30]
For DOPS-containing liposomes, a strong linear relationship exists between the mole percentage of DOPS in the formulation and the resulting negative zeta potential.[28][31] This allows for the precise tuning of surface charge for specific applications.
Significance of Negative Surface Charge:
-
Colloidal Stability: Prevents aggregation of liposomes in suspension.[29]
-
Biological Recognition: The negative charge mimics that of apoptotic cells, facilitating recognition and phagocytosis by macrophages, a key mechanism for targeted drug delivery.[3][5]
-
Encapsulation Efficiency: The charge can influence the encapsulation of charged drug molecules.[3]
Experimental Protocol: Zeta Potential Measurement
Zeta potential is typically measured using an instrument that also performs Dynamic Light Scattering (DLS).[32] The technique is often called Laser Doppler Electrophoresis or Phase Analysis Light Scattering (PALS).
Methodology:
-
Sample Preparation:
-
Dilute the liposome suspension in an appropriate medium, typically a low ionic strength buffer (e.g., 10 mM NaCl or deionized water).
-
Causality: High ionic strength buffers will shield the surface charge (compress the electrical double layer), leading to an artificially low zeta potential reading. The dilution must be sufficient to avoid multiple scattering effects but concentrated enough for a stable signal.
-
-
Instrument Setup:
-
Inject the diluted sample into a specialized zeta potential cell containing electrodes.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
The instrument applies an electric field across the sample.
-
Charged particles (liposomes) will move towards the oppositely charged electrode (electrophoresis).
-
A laser beam is passed through the sample, and the scattered light is detected. The velocity of the particles is determined from the Doppler shift in the frequency of the scattered light.
-
-
Data Analysis:
-
The instrument's software uses the measured electrophoretic mobility and the Henry equation to calculate the zeta potential. The Smoluchowski approximation is commonly used for aqueous systems and particles larger than the Debye length.[32]
-
Integrated Experimental Workflow: From Lipid Film to Characterized Vesicles
To provide a practical context, the following workflow demonstrates how the characterization techniques for size and surface charge are integrated into the liposome preparation process. This represents a self-validating system where the analytical results confirm the success of each preparative step.
Caption: A validated workflow for preparing and characterizing DOPS-containing liposomes.
Conclusion: A Versatile Tool for Advanced Applications
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine is more than just a structural lipid. Its unique combination of a net negative charge, low phase transition temperature, and profound biological significance makes it a highly versatile and powerful tool. A thorough understanding of its physicochemical properties—from molecular weight and solubility to zeta potential and thermal behavior—is paramount for its effective application. By employing the robust, validated experimental protocols detailed in this guide, researchers and drug developers can confidently control the critical quality attributes of their DOPS-containing systems, paving the way for innovations in targeted therapeutics, immunology, and membrane biophysics.
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An In-depth Technical Guide to the Structural Properties and Stability of DOPS Lipid Bilayers
This guide provides a comprehensive technical overview of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) lipid bilayers, designed for researchers, scientists, and drug development professionals. It delves into the core structural properties, stability under various environmental conditions, and the experimental methodologies used for their characterization. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to aid in experimental design and data interpretation.
Section 1: Fundamental Structural Properties of DOPS Bilayers
DOPS is an anionic phospholipid crucial for numerous biological functions, most notably as a marker for apoptosis and a key component in macrophage recognition.[1][2] Its unique structural characteristics, driven by its headgroup and acyl chains, dictate its behavior in a bilayer configuration.
The DOPS Headgroup: Charge, Hydration, and Intermolecular Interactions
The phosphoserine headgroup of DOPS carries a net negative charge at physiological pH.[1] This charge is a primary determinant of the bilayer's surface potential and its interactions with ions, proteins, and other molecules. The headgroup consists of a negatively charged phosphate group and a serine residue with both a carboxyl and an amino group.[3] This complex structure allows for a network of intermolecular hydrogen bonds, leading to a more rigid and ordered headgroup region compared to zwitterionic lipids like phosphatidylcholine (PC).
The negative charge also results in a strong hydration layer, with DOPS bilayers exhibiting a greater interlamellar hydration force than their PC counterparts. This extensive hydration is crucial for maintaining bilayer separation and mediating interactions with the aqueous environment.
Acyl Chain Packing and Bilayer Dimensions
The "DO" in DOPS stands for dioleoyl, indicating two 18-carbon acyl chains, each with a single cis double bond at the 9th position. This unsaturation introduces a kink in the acyl chains, preventing tight packing and resulting in a lower phase transition temperature compared to its saturated counterparts.
Key structural parameters for a pure DOPS bilayer in the fluid phase are summarized in the table below. It is noteworthy that despite the electrostatic repulsion between the negatively charged headgroups, the area per lipid for DOPS is surprisingly smaller than that of the analogous zwitterionic lipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). This is attributed to the strong attractive hydrogen bonding between the serine headgroups.
| Parameter | Value | Conditions |
| Area per Lipid (APL) | ~65.3 Ų | Fluid phase, 30°C |
| Bilayer Thickness (D_HH) | ~3.8 nm | Fluid phase, calculated from MD simulations |
Note: These values can vary depending on the experimental or simulation conditions.
Section 2: Stability of DOPS Bilayers: The Influence of the Microenvironment
The stability and structural integrity of DOPS bilayers are highly sensitive to their surrounding environment. Understanding these influences is critical for applications such as liposomal drug delivery, where formulations must remain stable under physiological conditions.
The Critical Role of pH
The ionization state of the DOPS headgroup is pH-dependent. The pKa values for the carboxyl and amino groups of the serine headgroup are such that at physiological pH (~7.4), the headgroup carries a net negative charge. Lowering the pH will lead to protonation of the carboxyl group, reducing the net negative charge of the bilayer surface. This alteration in surface charge can significantly impact the bilayer's interaction with its surroundings and can even trigger phase transitions in mixed lipid systems.[4]
Ionic Strength and Divalent Cations: A Double-Edged Sword
The presence of ions in the aqueous phase can modulate the electrostatic interactions within the DOPS bilayer. Monovalent cations like Na⁺ and K⁺ can screen the negative charges of the headgroups, reducing electrostatic repulsion and potentially leading to a more condensed bilayer.
Divalent cations, particularly Ca²⁺, have a much more dramatic effect. Calcium ions can form strong complexes with the phosphate and carboxyl groups of adjacent DOPS molecules, effectively bridging them. This "calcium bridging" leads to significant structural changes:
-
Bilayer Condensation: The area per lipid decreases, and the bilayer thickens.
-
Dehydration: Water molecules are displaced from the headgroup region.
-
Increased Rigidity: The bilayer becomes stiffer and more ordered.
-
Induction of Negative Curvature: This is particularly important in membrane fusion events.
While this condensing effect can enhance the stability of DOPS-containing liposomes, it can also promote aggregation and fusion, which may be undesirable in certain drug delivery applications.
Section 3: DOPS in Drug Delivery Systems
The unique properties of DOPS make it a valuable component in advanced drug delivery systems, particularly for targeted therapies.
Macrophage Targeting and Enhanced Phagocytosis
One of the most significant roles of DOPS in a biological context is its exposure on the outer leaflet of apoptotic cells, which serves as an "eat me" signal for macrophages.[1][2] This recognition can be exploited for drug delivery. Incorporating DOPS into liposomal formulations can lead to their preferential uptake by macrophages.[1][2] This is highly advantageous for delivering drugs to treat diseases where macrophages play a central role, such as certain cancers, infectious diseases, and inflammatory disorders.
Impact on Liposome Stability and Drug Encapsulation
The inclusion of DOPS can influence the overall stability and drug-loading capacity of liposomes. The negative charge imparted by DOPS can increase the electrostatic repulsion between liposomes, preventing aggregation and enhancing colloidal stability.[5] However, as discussed, this is highly dependent on the ionic strength of the surrounding medium. The effect of DOPS on drug encapsulation efficiency is drug-dependent; for some molecules, the charged interface may improve loading, while for others, it may be detrimental.[6][7]
Section 4: Experimental Characterization of DOPS Bilayers
A variety of biophysical techniques can be employed to characterize the structural properties and stability of DOPS bilayers. The choice of technique depends on the specific parameter of interest.
Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is the gold standard for determining the thermotropic phase behavior of lipid bilayers. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the gel-to-liquid crystalline phase transition temperature (Tm). For DOPS and its mixtures, DSC can reveal how factors like pH, ion concentration, or the incorporation of a drug molecule affect the stability and fluidity of the bilayer.[8][9]
-
Liposome Preparation:
-
Prepare a thin film of DOPS (and any other lipids or drugs) by dissolving in chloroform/methanol, followed by solvent evaporation under a stream of nitrogen and then under vacuum for at least 2 hours.
-
Hydrate the lipid film with the desired buffer (e.g., PBS at a specific pH) at a temperature above the expected Tm of the lipid mixture to form multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10][11]
-
-
DSC Sample Preparation:
-
Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan.
-
In a reference pan, place an equal volume of the buffer used for liposome hydration.
-
Hermetically seal both pans.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected transition.
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) through the temperature range of interest.
-
Record the differential heat flow as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm).[8]
-
X-ray Scattering
Causality Behind Experimental Choice: Small-angle X-ray scattering (SAXS) is a powerful technique for determining the overall structure of lipid bilayers in a hydrated state.[12] It provides information on the lamellar repeat distance (D-spacing) in multilamellar systems and can be used to derive the electron density profile across the bilayer, from which the bilayer thickness can be calculated.
-
Sample Preparation:
-
Prepare a concentrated, well-hydrated sample of DOPS liposomes (MLVs or LUVs) as described for DSC. The concentration should be high enough to yield a good scattering signal (typically >10 mg/mL).
-
Load the sample into a thin-walled quartz capillary or a specialized sample cell for SAXS measurements.
-
-
Data Acquisition:
-
Mount the sample in the X-ray beam path.
-
Acquire scattering data over a range of scattering angles (q-space). The exposure time will depend on the X-ray source and sample concentration.
-
Acquire a scattering pattern of the buffer alone for background subtraction.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
For multilamellar systems, the positions of the Bragg peaks in the scattering pattern can be used to calculate the lamellar repeat spacing (D).
-
By analyzing the intensity and form of the scattering curve, a model of the electron density profile perpendicular to the bilayer can be fitted to the data, yielding the bilayer thickness.[13]
-
Atomic Force Microscopy (AFM)
Causality Behind Experimental Choice: AFM provides real-space imaging of lipid bilayers at the nanometer scale. It is particularly useful for studying supported lipid bilayers (SLBs) on a solid substrate like mica. AFM can visualize phase separation in mixed lipid systems, the presence of defects, and the interaction of the bilayer with proteins or drugs in real-time and in a liquid environment.[14][15][16]
-
Substrate Preparation:
-
Cleave a mica disc to obtain a fresh, atomically flat surface.
-
-
SLB Formation:
-
Prepare small unilamellar vesicles (SUVs) of DOPS or a DOPS-containing lipid mixture by sonication or extrusion.[10]
-
Deposit a small volume of the SUV suspension onto the freshly cleaved mica surface in the presence of a buffer containing divalent cations (e.g., Ca²⁺), which facilitates vesicle fusion and bilayer formation.
-
Allow the vesicles to incubate and fuse to form a continuous bilayer.
-
Gently rinse the surface with buffer to remove unfused vesicles.
-
-
AFM Imaging:
-
Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.
-
Use a soft cantilever appropriate for imaging in liquid.
-
Engage the tip with the surface and begin scanning in a suitable imaging mode (e.g., contact mode or tapping mode).
-
Optimize imaging parameters (scan size, scan rate, force) to obtain high-resolution images without damaging the delicate bilayer.[17]
-
Molecular Dynamics (MD) Simulations
Causality Behind Experimental Choice: MD simulations provide an "in silico" microscope to study the behavior of lipid bilayers with atomic-level detail. They are invaluable for understanding the dynamic nature of the bilayer, including lipid diffusion, headgroup orientation, water penetration, and the precise nature of ion-lipid interactions, which can be difficult to probe experimentally.[18][19][20]
-
System Setup:
-
Obtain or generate a starting coordinate file for a DOPS lipid molecule.
-
Use GROMACS tools to build a bilayer of the desired size (e.g., 128 lipids) and solvate it with water molecules.
-
Add counterions (e.g., Na⁺) to neutralize the negative charge of the DOPS headgroups and achieve the desired ionic strength.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the target temperature.
-
Follow this with a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to relax to the correct density and area per lipid. Position restraints on the lipid heavy atoms are often used initially and then gradually released.
-
-
Production Run:
-
Once the system is well-equilibrated (as judged by the convergence of properties like area per lipid, bilayer thickness, and potential energy), run a long production simulation to collect data for analysis.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as the area per lipid, bilayer thickness, deuterium order parameters of the acyl chains, radial distribution functions of ions around the headgroups, and lipid diffusion coefficients.[3]
-
References
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The Pivotal Role of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in Apoptosis: From "Eat-Me" Signal to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, development, and elimination of damaged cells. A defining and highly conserved hallmark of this process is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This event, converting a homeostatic lipid into a potent signaling molecule, is the principal "eat-me" signal for the silent and efficient removal of apoptotic cells by phagocytes. This guide provides a deep technical dive into the mechanisms governing the externalization of PS, with a focus on 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) as a representative and experimentally crucial molecular species. We will explore the enzymatic machinery controlling PS asymmetry, the signaling pathways triggered by its exposure, detailed methodologies for its detection, and its emerging role as a strategic target in drug development.
Introduction: The Asymmetric Membrane and the Apoptotic Switch
In healthy, viable cells, the plasma membrane maintains a strictly controlled asymmetric distribution of phospholipids. Aminophospholipids, predominantly phosphatidylserine (PS) and phosphatidylethanolamine (PE), are sequestered to the inner, cytosolic leaflet, while choline-containing phospholipids like phosphatidylcholine and sphingomyelin are primarily found in the outer leaflet.[1][2] This asymmetry is not merely structural; it is a vital cellular state actively maintained by ATP-dependent enzymes.
Apoptosis triggers a dramatic and deliberate collapse of this asymmetry.[3] The appearance of PS on the cell surface is one of the earliest and most universal indicators of apoptosis, preceding nuclear condensation and DNA fragmentation.[4][5] This externalized PS, including specific species like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), acts as a critical ligand for the recognition and subsequent engulfment of the dying cell by phagocytes, a process termed efferocytosis.[6][7][8] This silent clearance mechanism is paramount for preventing the release of intracellular contents and subsequent inflammation, which is characteristic of necrotic cell death.[6]
DOPS, a specific phosphatidylserine with two oleic acid acyl chains, is a key molecule in this process and is frequently used in research to create liposomes that mimic the surface of apoptotic cells for studying phagocytosis or for targeted drug delivery.[9][10][11][12][13][14]
The Molecular Machinery of PS Externalization
The translocation of PS during apoptosis is a tightly regulated, caspase-dependent process involving the coordinated action of three classes of membrane proteins: flippases, floppases, and scramblases.[1][15]
-
Flippases: These P4-type ATPases actively transport PS and PE from the outer to the inner leaflet, consuming ATP to maintain membrane asymmetry.[1][15] A key flippase is ATP11C.[2][16][17]
-
Floppases: Members of the ABC transporter family, these enzymes move phospholipids in the opposite direction, from the inner to the outer leaflet.
-
Scramblases: These proteins, when activated, facilitate the rapid, bidirectional, and ATP-independent movement of phospholipids between the two leaflets, leading to the collapse of asymmetry.[2] The Xkr8 protein is a critical scramblase in the context of apoptosis.[2][16][17]
During the execution phase of apoptosis, initiator caspases activate effector caspases like caspase-3.[6][18] Caspase-3 then directly targets the flippase and scramblase machinery:
-
Inactivation of Flippase: Caspase-3 cleaves and inactivates ATP11C, halting the inward transport of PS.[2][17][19]
-
Activation of Scramblase: Simultaneously, caspase-3 cleaves the C-terminal tail of Xkr8, unleashing its potent phospholipid scrambling activity.[2][17][19]
This dual, caspase-driven mechanism ensures the rapid and stable exposure of PS on the cell surface, providing a robust signal for clearance.[2]
Efferocytosis: The Recognition and Removal Pathway
The exposure of PS is the primary signal that initiates efferocytosis. Phagocytes, such as macrophages and dendritic cells, utilize a sophisticated set of receptors and bridging molecules to recognize and engulf apoptotic cells.[7][20] This recognition is not only crucial for clearance but also for initiating an anti-inflammatory and immunomodulatory response.[21]
Key Recognition Molecules:
-
Bridging Molecules: These soluble proteins bind to exposed PS on the apoptotic cell and simultaneously engage receptors on the phagocyte. Examples include Milk Fat Globule-EGF Factor 8 (MFG-E8), Growth arrest-specific 6 (Gas6), and Protein S.
-
Phagocyte Receptors: These receptors directly bind PS or engage the bridging molecules. Important receptor families include:
-
TIM (T-cell immunoglobulin and mucin domain) family: TIM-4 is a key receptor on macrophages that directly binds PS.
-
TAM (Tyro3, Axl, Mer) family: These receptor tyrosine kinases bind Gas6 and Protein S.
-
Integrins: Such as αvβ3, which recognize MFG-E8.
-
Scavenger Receptors: Like CD36.[20]
-
Binding of these receptors triggers a downstream signaling cascade within the phagocyte, leading to cytoskeletal rearrangement, engulfment of the apoptotic cell into a phagosome, and the secretion of anti-inflammatory cytokines like IL-10 and TGF-β.
Technical Guide: Experimental Detection of PS Externalization
The reliable detection of exposed PS is a cornerstone of apoptosis research. The primary method relies on the protein Annexin V, which has a high, calcium-dependent affinity for PS.[21][22][23] When conjugated to a fluorophore, Annexin V serves as a highly specific probe for identifying apoptotic cells.
Key Experimental Workflow: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This dual-staining method is the gold standard for quantifying apoptosis. It distinguishes early apoptotic cells (intact membrane, exposed PS) from late apoptotic or necrotic cells (compromised membrane).[5][24]
Step-by-Step Protocol:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include both positive and negative control populations.
-
Harvest Cells: For adherent cells, gently scrape or trypsinize. Crucially, collect the supernatant as it contains detached apoptotic cells. Combine and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash: Aspirate the supernatant and wash the cell pellet with cold 1X PBS to remove media components. Pellet cells again.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V (or another fluorophore) and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Trustworthiness: PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity, staining the nucleus red. This allows for the critical distinction between early and late-stage apoptosis/necrosis.[5][24]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark to prevent photobleaching of the fluorophores.
-
Final Volume Addition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining, as the Annexin V binding is reversible.
-
Analysis: Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
Data Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This separates the cell population into four distinct quadrants.
| Quadrant | Annexin V Staining | PI Staining | Cell Population | Interpretation |
| Lower-Left | Negative | Negative | Viable Cells | Healthy cells with intact membranes and no PS exposure. |
| Lower-Right | Positive | Negative | Early Apoptotic Cells | Cells have exposed PS but maintain membrane integrity. |
| Upper-Right | Positive | Positive | Late Apoptotic/Necrotic Cells | Cells have exposed PS and have lost membrane integrity. |
| Upper-Left | Negative | Positive | Necrotic Cells (Artifact) | Typically a very small population, may represent cellular debris or cells that underwent rapid necrosis without significant PS exposure. |
Applications in Drug Development and Therapeutics
The central role of PS in apoptosis makes it a highly attractive target for diagnostics and therapeutic intervention.[26][27]
-
Diagnostic and Prognostic Imaging: Radiolabeled Annexin V can be used as a non-invasive in vivo imaging agent to detect and quantify apoptosis.[28] This has applications in monitoring tumor response to chemotherapy, assessing cardiac damage after ischemia, and tracking autoimmune diseases.[27][28]
-
Targeted Drug Delivery: Liposomes decorated with DOPS or other PS species can be used to mimic apoptotic cells.[11][13] These "apoptotic mimics" are efficiently taken up by macrophages and can be loaded with anti-inflammatory drugs to target sites of inflammation or with antigens to modulate immune responses.[11][13]
-
Anti-Cancer Therapy: Many tumor cells and the endothelial cells of tumor blood vessels aberrantly expose PS on their surface.[26][29] This exposed PS contributes to an immunosuppressive tumor microenvironment by engaging PS receptors on immune cells. Therapeutic strategies aim to block this interaction:
-
Anti-Viral Therapy: Some enveloped viruses incorporate host-derived PS into their envelopes or induce PS exposure on infected cells to evade the immune system.[30] Targeting this exposed PS with antibodies can be a broad-spectrum antiviral strategy.[30]
-
Pro-Efferocytosis Therapies: In chronic inflammatory diseases like atherosclerosis, the clearance of apoptotic cells is often impaired.[31] Developing agents that enhance PS recognition, such as engineered Annexin V variants, could promote the resolution of inflammation by improving efferocytosis.[31]
Conclusion
The externalization of phosphatidylserine, exemplified by molecules like DOPS, is far more than a simple marker of cell death. It is the central node in a sophisticated and essential biological program that links the death of an individual cell to the maintenance of tissue-level homeostasis. For researchers, understanding the intricate enzymatic control of PS exposure and the subsequent recognition pathways provides a fertile ground for discovery. For drug developers, the surface exposure of PS offers a unique and targetable epitope for a new generation of diagnostics and therapies aimed at cancer, inflammation, and infectious disease. The continued exploration of this fundamental process promises to yield further insights and innovative clinical applications.
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Kagan, V. E., et al. (2003). Fine-Tuning Phagocytic Clearance of Apoptotic Cells by Phosphatidylserine Oxidation. Antioxidants & Redox Signaling. [Link]
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Blankenberg, F. G., et al. (1998). In vivo detection and imaging of phosphatidylserine expression during programmed cell death. PNAS. [Link]
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Vermes, I., et al. (1995). A novel assay for apoptosis Flow cytometric detection of phosphatidylserine early apoptotic cells using fluorescein labelled expression on Annexin V. Journal of Immunological Methods. [Link]
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Zhang, Y., et al. (2020). Targeting phosphatidylserine for Cancer therapy: prospects and challenges. PMC. [Link]
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Vermes, I., et al. (1995). A novel assay for apoptosis: Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexine V. Journal of Immunological Methods. [Link]
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PubChem. (n.d.). Dioleoylphosphatidylserine. National Institutes of Health. [Link]
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Wang, Y., et al. (2024). Optimal development of apoptotic cells-mimicking liposomes targeting macrophages. Journal of Nanobiotechnology. [Link]
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Saccharomyces Genome Database. (n.d.). 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. SGD Project. [Link]
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Wang, Y., et al. (2024). Optimal development of apoptotic cells-mimicking liposomes targeting macrophages. Journal of Nanobiotechnology. [Link]
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ResearchGate. (n.d.). SapC-DOPS induces apoptosis in neuroblastoma cell lines. ResearchGate. [Link]
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Martinez-Lorenzo, M. J., et al. (2018). Double-Edged Lipid Nanoparticles Combining Liposome-Bound TRAIL and Encapsulated Doxorubicin Showing an Extraordinary Synergistic Pro-Apoptotic Potential. Cancers. [Link]
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Chen, K., & Wang, X. (2019). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology. [Link]
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ResearchGate. (2018). Double-Edged Lipid Nanoparticles Combining Liposome-Bound TRAIL and Encapsulated Doxorubicin Showing an Extraordinary Synergistic Pro-Apoptotic Potential. ResearchGate. [Link]
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Maeda, T., et al. (2003). Phosphatidylserine induces apoptosis in adherent cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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Fadok, V. A., & Henson, P. M. (2003). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. Cell Death & Differentiation. [Link]
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Singh, R., et al. (2024). Apoptosis. StatPearls. [Link]
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Fadok, V. A., & Henson, P. M. (2003). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. ResearchGate. [Link]
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Saleem, M., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences. [Link]
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mechanism of DOPS interaction with membrane proteins
An In-Depth Technical Guide to the Mechanisms of DOPS Interaction with Membrane Proteins
Welcome to a comprehensive exploration of the intricate interactions between 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and membrane proteins. As a senior application scientist, my goal is to provide researchers, scientists, and drug development professionals with a guide that is not only technically accurate but also rich with field-proven insights. This document eschews rigid templates in favor of a narrative that delves into the causality behind experimental choices and the self-validating nature of the described protocols. We will journey from the fundamental biophysical properties of DOPS to its profound impact on cellular signaling and its emerging role in therapeutics.
Part 1: The Foundation: Biophysical Properties of DOPS and the Asymmetric Membrane
Molecular Structure and Properties of DOPS
1,2-dioleoyl-sn-glycero-3-phospho-L-serine, or DOPS, is a glycerophospholipid distinguished by its serine headgroup and two oleoyl acyl chains.[1][2] The serine headgroup confers a net negative charge at physiological pH, a critical feature for its interactions with proteins.[3][4] The oleoyl chains, being unsaturated, introduce kinks into the hydrocarbon tails, which influences the fluidity and packing of the lipid bilayer.[5][6]
The Asymmetric Canvas: DOPS in the Inner Leaflet
In healthy eukaryotic cells, the plasma membrane exhibits a striking asymmetry in its lipid composition.[7][8][9] DOPS, along with other aminophospholipids like phosphatidylethanolamine (PE), is predominantly sequestered in the inner, cytoplasmic leaflet.[1][4][8][9][10] This asymmetry is actively maintained by ATP-dependent enzymes called flippases.[7][8] The localization of DOPS to the inner leaflet creates a unique signaling platform, concentrating its negative charge and making it available to interact with cytosolic proteins.[1][10]
Impact of DOPS on Membrane Physical Properties
The presence of DOPS significantly influences the biophysical characteristics of the membrane.[5][6][11] Its negatively charged headgroup contributes to the surface potential of the inner leaflet, creating an electrostatic environment that can attract and bind positively charged domains of proteins.[3] Furthermore, the unsaturated oleoyl chains of DOPS increase membrane fluidity, which can affect the conformational dynamics and lateral mobility of embedded membrane proteins.[5][12] Molecular dynamics simulations have shown that varying the ratio of DOPS in a membrane can alter properties like area per lipid, bilayer thickness, and lateral pressure profiles.[13]
Part 2: Mechanisms of DOPS-Protein Interaction
The interaction of proteins with DOPS-containing membranes is a multifaceted process, often involving a combination of electrostatic and specific binding events.
Electrostatic Interactions and the Role of the Serine Headgroup
The primary mode of interaction for many peripheral membrane proteins with DOPS is through electrostatic attraction. The negatively charged serine headgroup acts as a beacon for proteins containing positively charged residues, such as lysine and arginine, often clustered into specific binding motifs.[3] This initial electrostatic interaction is crucial for recruiting cytosolic proteins to the membrane surface, thereby increasing their effective concentration and facilitating subsequent, more specific interactions.
Specific Recognition by Protein Domains
Several conserved protein domains have evolved to specifically recognize and bind phosphatidylserine. A prominent example is the C2 domain, found in a variety of signaling proteins, including Protein Kinase C (PKC).[14] The C2 domain of PKC, in conjunction with diacylglycerol (DAG) binding to the C1 domain, mediates the translocation of the enzyme to the membrane.[14][15] This process is essential for the activation of PKC and the downstream phosphorylation of its target substrates.[15][16]
Allosteric Regulation of Membrane Protein Function
Beyond serving as a docking site, DOPS can directly modulate the function of integral membrane proteins through allosteric mechanisms. The binding of DOPS to a protein can induce conformational changes that alter its activity. This regulation is often intertwined with the physical properties of the membrane itself. For instance, the hydrophobic coupling between a membrane protein and the surrounding lipid bilayer means that changes in membrane thickness or curvature, influenced by DOPS, can affect the protein's conformational equilibrium and, consequently, its function.[17]
Part 3: Key Signaling Pathways Modulated by DOPS
DOPS is a pivotal player in a multitude of cellular signaling pathways, from cell proliferation to programmed cell death.
Protein Kinase C (PKC) Activation: A Paradigm of DOPS-Mediated Signaling
The activation of conventional and novel PKC isoforms is a classic example of DOPS-dependent signaling.[18][19] Upon cellular stimulation, the production of diacylglycerol (DAG) and the presence of DOPS in the inner leaflet of the plasma membrane act in concert to recruit and activate PKC.[15][16] The C1 domain of PKC binds to DAG, while the C2 domain interacts with DOPS, leading to the removal of an autoinhibitory pseudosubstrate from the kinase's active site and subsequent phosphorylation of target proteins.[15][16][19]
Caption: DOPS-dependent activation of Protein Kinase C (PKC).
The Ras-Raf-MEK-ERK Pathway: DOPS as a Scaffold
The Ras proteins are small GTPases that act as molecular switches in signal transduction pathways controlling cell growth and differentiation.[20][21][22] Ras proteins are localized to the inner leaflet of the plasma membrane, where they are activated by guanine nucleotide exchange factors (GEFs).[23][24] The negatively charged surface provided by DOPS is thought to facilitate the correct orientation and clustering of Ras proteins, thereby promoting their interaction with GEFs and downstream effectors like Raf kinase.[10] In this context, DOPS acts as a crucial scaffolding lipid, organizing the components of the signaling cascade for efficient signal propagation.[10][25]
Role in Apoptosis and Efferocytosis: The "Eat-Me" Signal
The strict asymmetric distribution of DOPS is lost during apoptosis.[1][3][25] The activation of enzymes called scramblases leads to the exposure of DOPS on the outer leaflet of the plasma membrane.[8] This externalized DOPS serves as a potent "eat-me" signal, recognized by phagocytic cells, which then engulf and clear the apoptotic cell in a non-inflammatory manner.[1][4][25] This process, known as efferocytosis, is vital for tissue homeostasis and preventing autoimmune reactions.
Part 4: Experimental Methodologies to Study DOPS-Protein Interactions
A variety of in vitro, in cellulo, and in silico techniques are employed to dissect the complexities of DOPS-protein interactions.
In Vitro Reconstitution: Liposome-Based Assays
Liposomes, or artificial lipid vesicles, are invaluable tools for studying protein-lipid interactions in a controlled environment.[26][27][28] The thin-film hydration method is a common and effective technique for preparing liposomes containing DOPS.[27][29][30]
Protocol: Thin-Film Hydration for DOPS Liposome Preparation
-
Lipid Mixture Preparation: Dissolve DOPS and other desired lipids (e.g., DOPC) in an organic solvent like chloroform in a round-bottom flask.
-
Film Formation: Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 4 hours to form a thin lipid film on the flask wall.[31]
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Size Homogenization: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicles can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.
Several biophysical techniques can quantify the binding of proteins to DOPS-containing liposomes.[32][33][34]
| Assay | Principle | Key Insights |
| Vesicle Cosedimentation | Protein-liposome complexes are pelleted by ultracentrifugation. The amount of protein in the pellet and supernatant is quantified. | Provides a qualitative or semi-quantitative measure of binding affinity. |
| Surface Plasmon Resonance (SPR) | Liposomes are immobilized on a sensor chip. The binding of a protein to the liposomes is detected as a change in the refractive index. | Allows for the real-time, quantitative determination of binding kinetics (association and dissociation rates) and affinity (Kd).[32] |
| Isothermal Titration Calorimetry (ITC) | The heat released or absorbed upon the titration of a protein into a liposome suspension is measured. | Provides a complete thermodynamic profile of the interaction, including binding affinity, enthalpy, and entropy. |
| Fluorescence Spectroscopy | Changes in the fluorescence properties (e.g., intensity, anisotropy, FRET) of a labeled protein or lipid upon binding are monitored. | Offers insights into the conformational changes and proximity relationships during the interaction.[33] |
In Cellulo and In Silico Approaches
Fluorescence microscopy techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, are powerful for visualizing the recruitment of fluorescently tagged proteins to the plasma membrane in living cells.[32] Förster Resonance Energy Transfer (FRET) can be used to measure the proximity between a labeled protein and a DOPS-specific fluorescent probe, providing evidence of direct interaction in a cellular context.
Computational approaches, including molecular dynamics (MD) simulations, provide atomic-level insights into the dynamics of DOPS-protein interactions.[35][36][37][38][39] These simulations can reveal the specific amino acid residues and lipid headgroups involved in the interaction, as well as the influence of the membrane environment on protein conformation and stability.[40]
Caption: Integrated workflow for studying DOPS-protein interactions.
Part 5: Implications for Drug Development
A thorough understanding of DOPS-protein interactions opens up new avenues for therapeutic intervention.
Targeting DOPS-Dependent Pathways in Disease
Given the central role of DOPS in signaling pathways that are often dysregulated in diseases like cancer, targeting these interactions is an attractive strategy.[20][21] For example, developing molecules that disrupt the interaction of PKC or Ras with the membrane could inhibit uncontrolled cell proliferation. Conversely, therapies that promote the externalization of DOPS on cancer cells could enhance their recognition and clearance by the immune system.
DOPS as a Component of Drug Delivery Systems
The unique properties of DOPS are also being harnessed for drug delivery. Liposomes containing DOPS can be designed to mimic apoptotic cells, thereby targeting phagocytic cells for the delivery of immunomodulatory drugs. Additionally, the fusogenic properties of DOPS can be exploited to enhance the endosomal escape and cytoplasmic delivery of therapeutic cargoes.
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Protein kinase C-mediated functional regulation of dopamine transporter is not achieved by direct phosphorylation of the dopamine transporter protein - PubMed. Available at: [Link]
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Effect of different DOPC/DOPS ratios on the structural properties of biological membranes | Poster Board #3044 - American Chemical Society. Available at: [Link]
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Structural basis for membrane association and catalysis by phosphatidylserine synthase in Escherichia coli - PubMed. Available at: [Link]
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Structural Biochemistry/Phosphatidylserine Binding Motif and PKC - Wikibooks. Available at: [Link]
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Getting to the Outer Leaflet: Physiology of Phosphatidylserine Exposure at the Plasma Membrane. Available at: [Link]
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PKC in the perspective of dopamine receptor signaling - Frontiers Publishing Partnerships. Available at: [Link]
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Regulation of protein kinase C Alexandra C Newton. Available at: [Link]
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Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor - PMC. Available at: [Link]
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SUPPORTING INFORMATION 1. Liposomes Preparation For liposome preparation, the lipids and DOTAP were dissolved in chloroform to p - The Royal Society of Chemistry. Available at: [Link]
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A computational model for predicting protein interactions based on multidomain collaboration - KAIST (Korea Advanced Institute of Science and Technology). Available at: [Link]
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Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - MDPI. Available at: [Link]
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Mechanisms for redox-regulation of protein kinase C - Frontiers. Available at: [Link]
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The Synthesis and Purification of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine: A Senior Application Scientist's In-Depth Guide
Introduction: The Significance of DOPS in Research and Development
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a crucial anionic phospholipid that plays a vital role in various biological processes and has significant applications in drug delivery systems.[1][2][3] As a key component of cell membranes, particularly in the inner leaflet, phosphatidylserine (PS) is involved in cellular signaling, apoptosis, and blood coagulation.[4] The specific stereochemistry of DOPS, with its sn-glycero-3-phospho-L-serine head group and two oleoyl acyl chains, imparts unique biophysical properties that are leveraged in the formation of liposomes and other lipid-based nanoparticles for therapeutic delivery.[2] Given its importance, the ability to synthesize and purify high-quality DOPS is a critical capability for researchers and drug development professionals. This guide provides a comprehensive overview of the prevalent methodologies for the synthesis and purification of DOPS, grounded in established scientific principles and practical laboratory experience.
Strategic Approaches to DOPS Synthesis: A Tale of Two Pathways
The synthesis of DOPS can be broadly categorized into two primary strategies: chemo-enzymatic synthesis and total chemical synthesis. The choice between these pathways often depends on the desired scale of production, purity requirements, and the availability of starting materials and specialized reagents.
Chemo-Enzymatic Synthesis: Harnessing the Specificity of Phospholipase D
The chemo-enzymatic approach is a powerful and widely adopted method for the synthesis of phosphatidylserine.[5] This strategy leverages the transphosphatidylation activity of the enzyme Phospholipase D (PLD).[5][6] PLD catalyzes the transfer of the phosphocholine head group from a readily available phosphatidylcholine (PC) substrate, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), to a primary alcohol, in this case, L-serine.[5][7][8]
The primary advantage of this method lies in the enzyme's high specificity, which minimizes the formation of byproducts and often leads to a high yield of the desired phosphatidylserine.[5] The reaction is typically carried out in a biphasic system, consisting of an organic solvent to dissolve the lipid substrate and an aqueous phase containing the enzyme and the serine acceptor.[8][9][10]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
L-serine
-
Phospholipase D (from Streptomyces sp.)
-
Ethyl acetate
-
Sodium acetate buffer (0.2 M, pH 5.6)
-
Calcium chloride (CaCl₂)
-
Deionized water
Procedure:
-
Substrate Preparation: Dissolve DOPC in ethyl acetate to a final concentration of 15-20 mg/mL.
-
Aqueous Phase Preparation: Prepare a saturated solution of L-serine in 0.2 M sodium acetate buffer (pH 5.6). Add CaCl₂ to the aqueous phase to a final concentration of 50 mM.
-
Reaction Setup: In a reaction vessel, combine the organic phase (DOPC solution) and the aqueous phase (L-serine solution) in a 1:1 (v/v) ratio.
-
Enzyme Addition: Add Phospholipase D to the reaction mixture. The optimal enzyme concentration should be determined empirically but typically ranges from 10-50 units per gram of DOPC.
-
Incubation: Incubate the reaction mixture at 30-40°C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: After the reaction is complete, quench the reaction by adding an equal volume of a chloroform/methanol mixture (2:1, v/v).
-
Phase Separation: Vortex the mixture and centrifuge to separate the phases. The lower organic phase contains the synthesized DOPS.
-
Extraction: Collect the organic phase and wash it twice with a 0.9% NaCl solution to remove any remaining water-soluble impurities.
-
Drying and Storage: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude DOPS can be stored under an inert atmosphere at -20°C prior to purification.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a two-phase system allows for the separation of the lipid-soluble substrate and product from the water-soluble enzyme and serine, facilitating the reaction at the interface and simplifying the initial workup.
-
pH and Temperature: The optimal pH of 5.6 and temperature of 30-40°C are chosen to match the catalytic optimum of PLD from Streptomyces sp., ensuring maximum enzyme activity and reaction rate.[5]
-
Calcium Chloride: Divalent cations like Ca²⁺ are known to enhance the activity of some PLDs, promoting the interaction between the enzyme and the lipid substrate at the interface.[8]
Total Chemical Synthesis: Precision and Control
Total chemical synthesis offers a highly controlled approach to generating DOPS with a precisely defined structure. This method is particularly valuable for producing analogs of DOPS or for large-scale production where enzymatic methods may be less cost-effective. A common strategy involves the phosphorylation of a protected 1,2-di-O-oleoyl-sn-glycerol with a suitably protected serine derivative.[11][12]
The key challenges in chemical synthesis lie in the selection and application of appropriate protecting groups for the reactive functional groups of serine (the amino and carboxyl groups) and the phosphate moiety.[4][13] These protecting groups must be stable under the reaction conditions for phosphorylation and subsequent steps, yet be readily removable under mild conditions to avoid degradation of the final product.
Materials:
-
1,2-di-O-oleoyl-sn-glycerol
-
N-(tert-Butoxycarbonyl)-L-serine tert-butyl ester (Boc-Ser(tBu)-OtBu)
-
O-Benzyl phosphorodiamidite
-
Imidazolium chloride
-
Iodine
-
Pyridine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Phosphitylation of Diacylglycerol: In a flame-dried flask under an inert atmosphere, dissolve 1,2-di-O-oleoyl-sn-glycerol and imidazolium chloride in anhydrous DCM. Cool the solution to 0°C and add O-benzyl phosphorodiamidite dropwise. Stir the reaction at room temperature for 2-4 hours.
-
Coupling with Protected Serine: To the reaction mixture, add a solution of Boc-Ser(tBu)-OtBu in anhydrous DCM. Allow the reaction to proceed at room temperature for 12-16 hours.
-
Oxidation: Cool the reaction mixture to 0°C and add a solution of iodine in pyridine/water to oxidize the phosphite triester to the more stable phosphate triester.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Dissolve the crude protected DOPS in a mixture of DCM and TFA to remove the Boc and tert-butyl protecting groups. Stir at room temperature for 1-2 hours.
-
Hydrogenolysis: The benzyl protecting group on the phosphate can be removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
-
Purification: The crude DOPS is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Protecting Groups: The use of Boc and tert-butyl esters for the serine moiety provides robust protection that is easily removed under acidic conditions with TFA, which is compatible with the unsaturated oleoyl chains.[4] The benzyl group on the phosphate is orthogonal and can be removed under different conditions.[13]
-
One-Pot Reaction: The one-pot multicomponent reaction strategy is efficient and minimizes the need to isolate and purify intermediates, which can improve the overall yield.[11]
-
Imidazolium Chloride: This reagent acts as an effective and more stable activator for the phosphorodiamidite compared to the traditionally used and less stable tetrazole.[11]
Purification of DOPS: Achieving High Purity for Demanding Applications
The purification of synthesized DOPS is a critical step to remove unreacted starting materials, byproducts, and any residual catalysts or reagents. The choice of purification method depends on the scale of the synthesis and the desired final purity.
Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of phospholipids on a laboratory scale.[14][15] The separation is based on the polarity of the molecules, with more polar compounds adsorbing more strongly to the silica gel.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Chloroform
-
Methanol
-
Deionized water
-
Crude DOPS
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Sample Loading: Dissolve the crude DOPS in a minimal amount of chloroform and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing methanol concentration in chloroform. A typical gradient might start with 100% chloroform and gradually increase to a final mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v).
-
Fraction Collection: Collect fractions and monitor the elution of DOPS by TLC.
-
Product Recovery: Combine the fractions containing pure DOPS and evaporate the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Solvent System: The chloroform/methanol/water solvent system provides a wide range of polarities, allowing for the effective separation of DOPS from less polar lipids (like unreacted diacylglycerol) and more polar impurities.[16] The gradient elution ensures that compounds with different polarities are eluted sequentially.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice.[17][18] Both normal-phase and reverse-phase HPLC can be employed for phospholipid purification.
Materials:
-
C18 reverse-phase HPLC column
-
Methanol
-
Water
-
Trifluoroacetic acid (TFA) or another ion-pairing agent
-
Crude DOPS
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (e.g., 95:5 methanol:water with 0.1% TFA) and Mobile Phase B (e.g., 100% methanol with 0.1% TFA).
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Sample Injection: Dissolve the crude DOPS in the initial mobile phase and inject it onto the column.
-
Gradient Elution: Elute the column with a linear gradient from Mobile Phase A to Mobile Phase B over a defined time period.
-
Detection and Fraction Collection: Monitor the elution of DOPS using a suitable detector (e.g., evaporative light scattering detector - ELSD, or UV detector at low wavelength). Collect the peak corresponding to DOPS.
-
Product Recovery: Evaporate the solvent from the collected fraction to obtain pure DOPS.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: In reverse-phase HPLC, the stationary phase is nonpolar (C18), and the mobile phase is polar.[19] Separation is based on the hydrophobicity of the molecules, with more hydrophobic compounds being retained longer on the column. This is an effective method for separating phospholipids with different acyl chain compositions.
-
Ion-Pairing Agent: TFA is often added to the mobile phase to act as an ion-pairing agent, which improves the peak shape and resolution of anionic lipids like DOPS by neutralizing the charge on the phosphate group.
Characterization and Quality Control: Ensuring Identity and Purity
Following purification, it is essential to rigorously characterize the synthesized DOPS to confirm its chemical identity and assess its purity. A combination of spectroscopic and spectrometric techniques is typically employed.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and ³¹P NMR are powerful tools for the structural elucidation of phospholipids.[22][23]
-
¹H NMR: Provides information on the protons in the molecule, including the glycerol backbone, the acyl chains (specifically the double bonds in the oleoyl chains), and the serine headgroup.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
³¹P NMR: Is particularly useful for phospholipids as it gives a single peak for the phosphate group, and its chemical shift is sensitive to the headgroup structure. A single sharp peak in the ³¹P NMR spectrum is a good indicator of purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized DOPS and to confirm its elemental composition.[23][24][25] Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing phospholipids. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the sodium salt of DOPS.
Data Summary
| Parameter | Synthesis Method | Purification Method | Key Characterization Data |
| Yield | Enzymatic: High | Silica Gel: Good recovery | ¹H NMR: Signals for oleoyl chains (~5.3 ppm for C=C-H), glycerol backbone, and serine. |
| Purity | Chemical: Variable | HPLC: >99% | ³¹P NMR: Single peak around 0 ppm. |
| Scalability | Chemical: High | HPLC: Analytical to semi-prep | MS (ESI): [M+Na]⁺ at m/z ~834.5 |
Visualizing the Workflow
Enzymatic Synthesis Workflow
Caption: Chemo-enzymatic synthesis of DOPS using Phospholipase D.
Chemical Synthesis Workflow
Caption: Total chemical synthesis workflow for DOPS.
Conclusion
The successful synthesis and purification of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine is a multi-step process that requires careful consideration of the chosen synthetic route and purification strategy. The chemo-enzymatic approach offers a highly specific and often high-yielding route, while total chemical synthesis provides greater control and scalability. Rigorous purification by chromatographic methods, followed by comprehensive characterization using NMR and mass spectrometry, is paramount to ensure the high purity and structural integrity of the final DOPS product, which is essential for its successful application in research and drug development.
References
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Approach to the large-scale preparation of highly pure phosphatidylserine from bovine brain. (1995). Journal of Chromatography B: Biomedical Applications, 666(1), 178-182. [Link]
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Rock, C. O., & Jackowski, S. (2002). Phosphatidic Acid Synthesis in Bacteria. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1585(2-3), 97-109. [Link]
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Phosphatidic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Phospholipid Biosynthesis. (n.d.). AOCS Lipid Library. Retrieved from [Link]
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Zinser, E., Sperka-Gottlieb, C. D., Fasch, E. V., Kohlwein, S. D., Paltauf, F., & Daum, G. (1991). Phosphatidic acid, a key intermediate in lipid metabolism. Cellular and Molecular Life Sciences, 47(7), 715-720. [Link]
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Phospholipase D-Catalyzed Transphosphatidylation for the Synthesis of Rare Complex Phospholipid Species Hemi-bis(monoacylglycero)phosphate and Bis(diacylglycero)phosphate. (2022). ACS Omega, 7(15), 12855-12864. [Link]
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Catalyst University. (2019, March 10). Biosynthesis of Phosphatidic Acid and Triacylglycerols [Video]. YouTube. [Link]
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Deb, R., Boruwa, J., & Prasad, G. (2014). Synthesis of Phosphatidylserine and Its Stereoisomers: Their Role in Activation of Blood Coagulation. ACS Medicinal Chemistry Letters, 5(10), 1124-1129. [Link]
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Best Practices for Phospholipid Characterization Methods. (2023, July 16). Patsnap. [Link]
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Optimized synthesis of phosphatidylserine. (2012). Tetrahedron Letters, 53(44), 5899-5901. [Link]
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Immobilization of Bioimprinted Phospholipase D and Its Catalytic Behavior for Transphosphatidylation in the Biphasic System. (2023). Molecules, 28(15), 5831. [Link]
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Rational Design of Phospholipase D to Improve the Transphosphatidylation Activity for Phosphatidylserine Synthesis. (2022). Journal of Agricultural and Food Chemistry, 70(22), 6709-6718. [Link]
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Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells. (2011). Journal of Lipid Research, 52(12), 2247-2256. [Link]
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Rational Design of Phospholipase D to Improve the Transphosphatidylation Activity for Phosphatidylserine Synthesis. (2022). Request PDF. [Link]
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An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. (2024). Symmetry, 16(5), 624. [Link]
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The synthesis of 1,2‐dioleoyl‐sn‐[2‐3H]glycero‐3‐phosphoserine. (1983). Journal of Labelled Compounds and Radiopharmaceuticals, 20(9), 1087-1094. [Link]
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Analysis of Phospholipids Using the High Performance Liquid Chromatography Technique. (2022). IOP Conference Series: Earth and Environmental Science, 1118(1), 012041. [Link]
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Efficient Biosynthesis of Phosphatidylserine in a Biphasic System through Parameter Optimization. (2023). Molecules, 28(15), 5896. [Link]
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Solubilization, purification, and characterization of the hexameric form of phosphatidylserine synthase from Candida albicans. (2020). Journal of Biological Chemistry, 295(4), 1039-1051. [Link]
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An In-depth Technical Guide to the Function of DOPS in Modulating Membrane Fluidity
Abstract
The fluidity of the cell membrane is a critical determinant of cellular function, influencing everything from signal transduction to membrane trafficking. Among the diverse array of lipids that constitute the plasma membrane, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) plays a unique and pivotal role in modulating the biophysical properties of the bilayer. This technical guide provides a comprehensive exploration of the mechanisms by which DOPS influences membrane fluidity. We will delve into the structural characteristics of DOPS, its interactions with other membrane components, and the functional consequences of its asymmetric distribution. Furthermore, this guide will present detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately measure and interpret DOPS-mediated changes in membrane dynamics.
Introduction: The Dynamic Nature of the Cell Membrane and the Significance of Phosphatidylserine
The fluid mosaic model, while foundational, only begins to describe the complexity of the cell membrane. Far from being a simple, homogenous sea of lipids, the membrane is a highly organized and dynamic structure. Its fluidity, a measure of the viscosity of the lipid bilayer, is tightly regulated to ensure optimal cellular function[1]. This property is influenced by temperature, pressure, and, most importantly, the lipid composition of the membrane itself[1].
Phosphatidylserine (PS) is a crucial phospholipid, distinguished by its serine headgroup, which imparts a net negative charge[2][3]. In healthy eukaryotic cells, PS is asymmetrically distributed, predominantly residing in the inner leaflet of the plasma membrane[3][4][5][6]. This asymmetric distribution is not merely a passive arrangement but is actively maintained by ATP-dependent enzymes and has profound functional implications for cellular processes such as apoptosis signaling and the regulation of membrane fluidity[2][4][6]. DOPS, with its two unsaturated oleoyl chains, is a common species of PS and its biophysical properties are central to its role in modulating membrane dynamics.
The Unique Structure of DOPS
The structure of DOPS is key to its function. It consists of a glycerol backbone, two long, unsaturated oleoyl fatty acid chains, and a polar headgroup composed of a phosphate group linked to a serine amino acid[2][3]. The presence of a cis double bond in each oleoyl chain introduces a "kink," which prevents tight packing of the lipid molecules and is a primary determinant of membrane fluidity[1].
Biophysical Mechanisms of DOPS-Mediated Fluidity Modulation
DOPS influences membrane fluidity through several interconnected mechanisms, primarily related to its charge, acyl chain composition, and interactions with other membrane components.
Impact of Anionic Headgroup on Lipid Packing
The negatively charged serine headgroup of DOPS plays a significant role in modulating the electrostatic environment of the inner membrane leaflet[5][7][8]. This charge can influence the spacing and interactions between adjacent lipid headgroups. While electrostatic repulsion might be expected to increase the area per lipid, studies have shown that DOPS can have a smaller cross-sectional area compared to its zwitterionic counterpart, dioleoylphosphatidylcholine (DOPC)[9]. This condensing effect is thought to be due to attractive interactions, possibly hydrogen bonding, between PS headgroups[9]. This tighter packing at the headgroup level can influence the order and dynamics of the acyl chains.
The Role of Unsaturated Acyl Chains
The two oleoyl chains of DOPS are monounsaturated, each containing a single cis double bond. These kinks in the acyl chains disrupt the ordered, quasi-crystalline structure of a saturated lipid bilayer, thereby increasing the fluidity of the membrane[1]. This effect is particularly pronounced in the fluid (liquid-disordered) phase. The presence of DOPS lowers the phase transition temperature of the membrane, making it more fluid at physiological temperatures.
Interactions with Cholesterol and Membrane Proteins
DOPS influences and is influenced by other critical membrane components.
-
Cholesterol: Cholesterol is a key regulator of membrane fluidity, acting as a bidirectional modulator[1]. It can increase order in fluid membranes and decrease order in gel-phase membranes. The interaction between DOPS and cholesterol is complex and can lead to the formation of specific lipid domains. Some proteins have cholesterol-binding motifs, such as the CRAC domain, that can influence their localization into cholesterol-rich domains[10][11]. The presence of DOPS can modulate the formation and stability of these domains.
-
Membrane Proteins: The function of many membrane proteins is exquisitely sensitive to the surrounding lipid environment[12][13]. The fluidity of the membrane, influenced by DOPS, can affect the conformational changes, lateral diffusion, and oligomerization of membrane proteins[1]. Furthermore, the negatively charged headgroup of DOPS can directly interact with positively charged residues on membrane proteins, anchoring them to the inner leaflet and modulating their activity[6].
Quantifying the Impact of DOPS: Experimental Approaches
A variety of biophysical techniques can be employed to measure the influence of DOPS on membrane fluidity. Here, we provide an in-depth guide to some of the most robust and widely used methods.
Fluorescence Spectroscopy: A Powerful Tool for Probing Membrane Dynamics
Fluorescence-based assays are highly sensitive to the local environment of the probe and are thus well-suited for studying membrane fluidity[14][15][16].
3.1.1. Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in a lipid bilayer, correlates with water penetration and thus lipid packing[17][18][19].
Principle: In a more ordered, less fluid membrane, Laurdan has a blue-shifted emission maximum (~440 nm). In a more disordered, fluid membrane, water molecules penetrate the bilayer to a greater extent, leading to a red-shifted emission maximum (~500 nm)[17]. The Generalized Polarization (GP) value is calculated from the intensities at these two wavelengths and provides a ratiometric measure of membrane fluidity.
Protocol for Laurdan GP Measurement in Liposomes:
-
Liposome Preparation:
-
Prepare a lipid mixture containing the desired molar ratio of DOPS and other lipids (e.g., DOPC) in a glass vial.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing to form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Laurdan Labeling:
-
Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., ethanol or DMSO).
-
Add the Laurdan stock solution to the liposome suspension to a final concentration that yields a lipid-to-probe ratio of approximately 200:1 to 500:1.
-
Incubate the mixture in the dark at room temperature for 30-60 minutes to allow for probe incorporation into the lipid bilayer.
-
-
Fluorescence Measurement:
-
GP Calculation:
-
Calculate the GP value using the following formula: GP = (I440 - I500) / (I440 + I500)
-
Data Interpretation: A higher GP value indicates a more ordered, less fluid membrane, while a lower GP value signifies a more disordered, fluid membrane[18][20].
Experimental Workflow for Laurdan GP Measurement
Caption: Workflow for assessing membrane fluidity using Laurdan GP.
3.1.2. Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane.
Principle: A membrane-embedded probe (e.g., DPH) is excited with vertically polarized light. The emitted light is measured through polarizers oriented both vertically and horizontally. The anisotropy value is a measure of the extent to which the emission is depolarized due to the probe's rotational diffusion. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and a lower anisotropy value.
Protocol for Fluorescence Anisotropy Measurement:
-
Liposome Preparation and Labeling: Prepare and label liposomes with a suitable anisotropy probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) following a similar procedure as for Laurdan.
-
Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation maximum.
-
Measure the fluorescence emission intensity through a vertical polarizer (IVV) and a horizontal polarizer (IVH).
-
Correct for instrument-specific factors by measuring with horizontally polarized excitation (IHV and IHH).
-
-
Anisotropy (r) Calculation:
-
Calculate the anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating factor (G = IHV / IHH).
-
Data Interpretation: A lower anisotropy value indicates higher rotational mobility of the probe and thus higher membrane fluidity. Conversely, a higher anisotropy value suggests a more ordered and less fluid membrane. It's important to note that Laurdan anisotropy can specifically detect changes in membrane fluidity, while Laurdan GP is more sensitive to changes in phospholipid order[18][21].
Molecular Dynamics (MD) Simulations
MD simulations provide an in-silico approach to study the behavior of lipid bilayers at an atomistic level[22][23][24].
Principle: By simulating the movements and interactions of individual atoms over time, MD can provide detailed insights into membrane properties such as area per lipid, bilayer thickness, lipid order parameters, and lateral diffusion coefficients[25][26][27].
Workflow for MD Simulations of DOPS-containing Bilayers:
-
System Setup:
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the bilayer to relax to a stable state.
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Analysis:
-
Analyze the simulation trajectory to calculate various biophysical parameters.
-
Conceptual Diagram of DOPS's Effect on Membrane Fluidity
Caption: How DOPS properties influence membrane characteristics and cellular functions.
Data Summary: Biophysical Properties of Phosphatidylserine Lipids
The acyl chain composition of phosphatidylserine species significantly impacts their biophysical properties and, consequently, membrane fluidity.
| Lipid Species | Acyl Chains | Phase at 30°C | Area per Lipid (Ų) | Reference |
| DOPS | 18:1/18:1 (Dioleoyl) | Fluid | 65.3 | [9] |
| POPS | 16:0/18:1 (Palmitoyl-oleoyl) | Fluid | - | [29] |
| DMPS | 14:0/14:0 (Dimyristoyl) | Fluid | - | [29] |
| DPPS | 16:0/16:0 (Dipalmitoyl) | Gel | - | [29] |
Note: Specific area per lipid for POPS, DMPS, and DPPS under identical conditions as the DOPS measurement were not available in the provided search results, but their phase behavior indicates their relative fluidities.
Conclusion and Future Directions
DOPS is a critical modulator of membrane fluidity, exerting its influence through a combination of its anionic headgroup and unsaturated acyl chains. Its ability to alter lipid packing, lower phase transition temperatures, and interact with other membrane components underscores its importance in maintaining the dynamic nature of the cell membrane. The experimental techniques outlined in this guide provide a robust framework for investigating the nuanced effects of DOPS on membrane properties.
For drug development professionals, understanding how a therapeutic agent interacts with and potentially alters DOPS-mediated membrane fluidity is crucial. Changes in membrane dynamics can have far-reaching consequences on the function of membrane-associated drug targets. Future research should continue to explore the interplay between DOPS, other lipids, and membrane proteins in specific cellular contexts and disease states, paving the way for novel therapeutic strategies that target membrane biophysics.
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Navigating the Complex Landscape of Lipid Bilayers: An In-depth Technical Guide to the Phase Behavior of DOPS-Containing Lipid Mixtures
Introduction: The Pivotal Role of DOPS in Cellular Membranes
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is more than just a structural component of the cellular membrane; it is a critical signaling molecule and a key player in maintaining membrane fluidity and integrity. Its unique properties, stemming from its conical shape and negatively charged headgroup, drive its involvement in a myriad of cellular processes, from apoptosis to blood coagulation. Understanding the phase behavior of DOPS-containing lipid mixtures is, therefore, not merely an academic exercise but a fundamental necessity for researchers in drug development, cell biology, and biomaterials science. This guide provides a comprehensive, field-proven exploration of the principles and techniques required to elucidate the complex phase diagrams of these vital lipid systems. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific literature.
Chapter 1: The Fundamentals of Lipid Polymorphism and Phase Transitions
Lipid molecules, like DOPS, are amphiphilic, possessing both a hydrophilic headgroup and a hydrophobic tail. This dual nature drives their self-assembly into various structures in aqueous environments, a phenomenon known as lipid polymorphism. The most biologically relevant of these is the lamellar phase, which forms the basis of the cell membrane. Within this lamellar structure, lipids can exist in different physical states, or phases, primarily dictated by temperature, pressure, and the lipid composition of the bilayer.
The two most well-characterized lamellar phases are:
-
Gel Phase (Lβ): At low temperatures, the acyl chains of the lipids are tightly packed in an all-trans configuration, resulting in a rigid, ordered, and relatively impermeable membrane.
-
Liquid-Crystalline Phase (Lα): As the temperature increases, the acyl chains undergo a transition to a more disordered state with gauche-trans-gauche isomerizations. This results in a fluid, dynamic, and more permeable membrane.
The transition between these two phases is a critical event known as the main phase transition (Tm) . For pure DOPS, this transition occurs at approximately -11°C. However, in the complex milieu of a biological membrane, or in a model lipid mixture, this behavior becomes significantly more intricate. The presence of other lipids, such as phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), and cholesterol, profoundly influences the phase behavior of DOPS-containing bilayers.
Key Considerations for DOPS-Containing Mixtures:
-
Electrostatic Interactions: The negatively charged headgroup of DOPS leads to significant electrostatic repulsion between adjacent lipids. This can be modulated by the ionic strength and pH of the surrounding medium, particularly the concentration of divalent cations like Ca2+, which can induce phase separation and the formation of DOPS-enriched domains.
-
Lipid Geometry: DOPS possesses a conical molecular shape, which can induce curvature strain in the membrane. This property is crucial for its role in membrane fusion and fission events. When mixed with lipids of cylindrical (e.g., DOPC) or inverted-conical shape (e.g., DOPE), DOPS can promote the formation of non-lamellar phases, such as the hexagonal (HII) phase.
-
Domain Formation: In multi-component bilayers, lipids can laterally segregate into distinct domains with different compositions and physical properties. This "lipid raft" phenomenon is a key mechanism for organizing cellular signaling platforms. The inclusion of DOPS can influence the formation, size, and stability of these domains.
Chapter 2: Experimental Design and Methodologies
A robust understanding of the phase behavior of DOPS-containing mixtures requires a multi-pronged experimental approach. No single technique can provide a complete picture; rather, the convergence of data from several complementary methods is essential for building a comprehensive phase diagram.
Sample Preparation: The Foundation of Reliable Data
The quality of your data is inextricably linked to the quality of your lipid preparations. The following protocol outlines a standard and reliable method for preparing multilamellar vesicles (MLVs), which can then be processed into large unilamellar vesicles (LUVs) for many downstream applications.
Protocol: Preparation of Multilamellar and Large Unilamellar Vesicles
-
Lipid Film Formation:
-
Co-dissolve the desired lipids (e.g., DOPS, DOPC, Cholesterol) in a volatile organic solvent, typically chloroform or a chloroform/methanol mixture (2:1, v/v), in a round-bottom flask. The choice of solvent is critical to ensure complete mixing of the lipid components.
-
Remove the solvent under a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which can significantly alter the phase behavior of the lipids.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, Tris-HCl) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the Tm of the lipid with the highest transition temperature in the mixture to ensure proper hydration and formation of MLVs.
-
The final lipid concentration will depend on the specific experiment, but a typical starting point is 1-10 mg/mL.
-
-
Formation of Large Unilamellar Vesicles (LUVs) (Optional):
-
For many applications, such as fluorescence microscopy and some spectroscopic techniques, a homogenous population of LUVs is preferred. The most common method for their preparation is extrusion.
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This helps to break down the large, multilamellar structures.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. The extrusion should be performed at a temperature above the highest Tm of the lipid components.
-
Experimental Workflow for Vesicle Preparation
Caption: Workflow for preparing MLVs and LUVs.
Core Techniques for Characterizing Phase Behavior
2.2.1 Differential Scanning Calorimetry (DSC)
DSC is a powerful thermodynamic technique that directly measures the heat changes associated with phase transitions. It is the gold standard for determining the Tm and the cooperativity of the transition.
-
Principle: A sample containing the lipid suspension and a reference (buffer) are heated at a constant rate. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the lipids absorb heat during the gel-to-liquid crystalline phase transition.
-
Experimental Causality: The shape and position of the DSC thermogram provide a wealth of information. A sharp, narrow peak indicates a highly cooperative transition, typical of a pure lipid. In a binary mixture, the presence of two distinct peaks or a single broad peak is indicative of phase separation or ideal mixing, respectively.
-
Self-Validating System: Running a scan of a well-characterized pure lipid, such as DPPC, before and after your sample runs can validate the instrument's performance and calibration. The obtained Tm should be within the accepted literature value.
Table 1: Interpreting DSC Thermograms for Binary Lipid Mixtures
| Thermogram Feature | Interpretation |
| Single, sharp peak | Ideal mixing, single cooperative transition |
| Single, broad peak | Non-ideal mixing, reduced cooperativity |
| Two distinct peaks | Phase separation into two distinct domains |
| Broad peak with a shoulder | Phase separation with some mixing |
2.2.2 Fluorescence Microscopy
This technique allows for the direct visualization of phase separation and domain formation in giant unilamellar vesicles (GUVs).
-
Principle: Fluorescent probes that preferentially partition into either the gel or liquid-crystalline phase are incorporated into the lipid mixture. For example, Laurdan and DiI are commonly used probes. Upon cooling the sample below the miscibility transition temperature, the formation of distinct fluorescent domains can be observed using a fluorescence microscope.
-
Experimental Causality: The choice of fluorescent probe is critical. The probe's own physical properties should not significantly perturb the phase behavior of the lipid mixture. It is often advisable to use two different probes with complementary partitioning preferences to confirm the observed domain structures.
-
Self-Validating System: Prepare GUVs of a known phase-separating mixture (e.g., DOPC/DPPC/Cholesterol) to ensure that your imaging setup and environmental chamber are capable of resolving the expected domains.
2.2.3 X-Ray Diffraction (XRD)
XRD provides detailed structural information about the lipid bilayer, including its thickness, electron density profile, and the packing of the acyl chains.
-
Principle: A collimated beam of X-rays is directed at an oriented stack of lipid bilayers. The resulting diffraction pattern provides information about the repeating structures within the sample.
-
Experimental Causality: Small-angle X-ray scattering (SAXS) provides information on the lamellar repeat distance (d-spacing), which is related to the bilayer thickness. Wide-angle X-ray scattering (WAXS) gives information about the lateral packing of the acyl chains. A sharp peak at ~4.2 Å is characteristic of the tightly packed hexagonal lattice of the gel phase, while a broad, diffuse peak at ~4.5 Å is indicative of the disordered liquid-crystalline phase.
-
Self-Validating System: The use of internal standards with known diffraction patterns can aid in the calibration and validation of the experimental setup.
Chapter 3: Data Interpretation and Phase Diagram Construction
The culmination of these experimental efforts is the construction of a temperature-composition phase diagram. This diagram provides a comprehensive map of the physical states of the lipid mixture as a function of temperature and composition.
Constructing a Phase Diagram: A Logical Workflow
Caption: Workflow for constructing a temperature-composition phase diagram.
Example Phase Diagram Interpretation:
A typical phase diagram for a binary mixture of a high-Tm and a low-Tm lipid will show a "lens" shape. The upper line is the liquidus line , above which the entire mixture is in the liquid-crystalline phase (Lα). The lower line is the solidus line , below which the entire mixture is in the gel phase (Lβ). The region between these two lines is the coexistence region , where both Lα and Lβ phases coexist. The presence of DOPS in the mixture will influence the shape and position of these phase boundaries, often leading to more complex phase diagrams with additional phase regions, particularly in the presence of divalent cations.
Conclusion: From Model Systems to Biological Insights
The study of the phase behavior of DOPS-containing lipid mixtures is a challenging yet rewarding endeavor. By employing a combination of powerful biophysical techniques and a rigorous, self-validating experimental approach, researchers can unravel the intricate interplay of forces that govern the structure and function of these vital biological membranes. The insights gained from these model systems provide a crucial foundation for understanding complex cellular processes and for the rational design of novel drug delivery systems and biomaterials. The principles and protocols outlined in this guide serve as a robust starting point for any scientist embarking on this exciting area of research.
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Title: The role of phosphatidylserine in membrane fusion. Source: Annual Review of Biophysics and Biomolecular Structure URL: [Link]
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Title: Phosphatidylserine: a lipid in control of death. Source: Cell Death and Differentiation URL: [Link]
-
Title: Calcium-induced phase separation in phosphatidylserine-containing lipid membranes. Source: Biophysical Journal URL: [Link]
An In-Depth Technical Guide to the Theoretical Modeling of DOPS in a Lipid Bilayer Environment
Foreword
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the cellular membrane interface is paramount. The lipid bilayer, a fundamental component of all biological membranes, is not merely a passive barrier but a dynamic environment influencing a vast array of cellular processes. Among the myriad of lipid species, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) holds significant interest. As an anionic phospholipid, DOPS plays a crucial role in signaling pathways, protein interactions, and the regulation of membrane properties.[1][2][3]
This technical guide provides a comprehensive overview of the theoretical modeling of DOPS within a lipid bilayer environment, with a strong emphasis on molecular dynamics (MD) simulations. We will delve into the principles that govern these simulations, the practical steps for setting up and running them, and the analytical techniques used to extract meaningful biophysical insights. Our focus is not just on the "how" but, more importantly, the "why," offering a rationale for the methodological choices that ensure scientific integrity and reproducible results.
The Significance of Modeling DOPS Bilayers
DOPS is a key player in numerous physiological and pathological processes. Its negatively charged headgroup is involved in:
-
Protein Kinase C (PKC) Activation: DOPS is a critical cofactor for the activation of PKC, a family of enzymes involved in signal transduction.
-
Apoptosis: The externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is a well-established marker of apoptosis, signaling for phagocytic clearance.[1]
-
Blood Coagulation: PS exposure on the surface of activated platelets provides a catalytic surface for the assembly of coagulation factor complexes.
-
Viral Entry: Some viruses exploit PS on the host cell surface to facilitate their entry.
Computational modeling, particularly MD simulations, offers a powerful lens to probe the behavior of DOPS-containing membranes at an atomistic level, providing insights that are often difficult to obtain through experimental means alone.[4][5]
The Engine of Investigation: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.[4][6] By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of these particles evolve. This allows us to observe and quantify the dynamic behavior of lipid bilayers.
The Cornerstone of Accuracy: Force Fields
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For lipid simulations, several well-established, all-atom force fields are commonly used, including CHARMM, AMBER, and GROMOS.[7][8][9][10]
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force fields, particularly CHARMM36, are widely used and have been extensively parameterized and validated for a broad range of lipids, including phospholipids like DOPS.[7][9][10][11] A significant advantage of CHARMM36 is its development with a focus on reproducing experimental data for lipid bilayers, such as surface area per lipid and deuterium order parameters.[7][12]
-
AMBER (Assisted Model Building with Energy Refinement): While historically more focused on proteins and nucleic acids, recent developments have produced lipid-specific force fields like Lipid14 and Lipid17, which are compatible with the AMBER suite.[8][9][10]
-
GROMOS (Groningen Molecular Simulation): The GROMOS force fields are another popular choice, often used within the GROMACS simulation package.[9] They are united-atom force fields, where nonpolar hydrogen atoms are grouped with their adjacent carbon atoms, which can reduce computational cost.[7]
Expert Insight: For simulating DOPS bilayers, the CHARMM36 force field is highly recommended. Its specific parameterization for a wide variety of lipids and its proven ability to reproduce key experimental observables for phospholipid membranes make it a robust choice.[7][12] It is crucial not to mix force fields from different origins due to inconsistencies in their parameterization philosophies.[11]
The Importance of Ion Parameters in Anionic Systems
Simulating an anionic lipid like DOPS necessitates careful consideration of the interactions between the negatively charged lipid headgroups and counterions (e.g., Na⁺). Overbinding of ions to lipid headgroups can be a significant artifact in simulations, leading to inaccurate predictions of membrane properties.[13][14] To address this, specialized ion parameters have been developed and refined within force fields like CHARMM to better replicate experimental observations of ion binding and its effect on membrane structure.[13][14][15]
Constructing a DOPS Bilayer Model: A Step-by-Step Protocol
The following protocol outlines the general workflow for setting up an all-atom MD simulation of a pure DOPS bilayer using the GROMACS simulation suite and the CHARMM36 force field.[4][16][17]
Workflow for DOPS Bilayer Simulation Setup
Caption: A typical workflow for analyzing MD simulation data of a lipid bilayer.
Interpreting the Results
The calculated properties of the simulated DOPS bilayer should be compared with available experimental data to validate the simulation. For instance, the area per lipid for a 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) bilayer has been experimentally determined to be around 62.7 Ų at 25 °C. [1][2][3]Significant deviations from experimental values may indicate issues with the force field, simulation parameters, or insufficient equilibration. [18][19]
Advanced Topics: Modeling Interactions with DOPS Bilayers
A key application of these models is to study the interaction of other molecules, such as proteins and drugs, with DOPS-containing membranes.
Protein-Lipid Interactions
The negatively charged surface of a DOPS bilayer plays a significant role in attracting and binding proteins with positively charged domains. [20][21]Simulating a protein in a DOPS bilayer follows a similar protocol to the one described above, with the additional step of inserting the protein into the pre-equilibrated bilayer. [16] Expert Insight: When simulating protein-membrane systems, it is often beneficial to use position restraints on the protein backbone during the initial stages of equilibration to allow the lipids to pack around the protein in a stable manner. [16]
Ion-Lipid Interactions
As previously mentioned, the interaction of ions with the DOPS headgroup is of particular interest. Analysis of the radial distribution function (RDF) between the sodium ions and the oxygen atoms of the carboxyl and phosphate groups of DOPS can provide quantitative information about ion binding. [13][15]
Conclusion and Future Directions
Theoretical modeling, spearheaded by molecular dynamics simulations, provides an indispensable toolkit for investigating the structure, dynamics, and interactions of DOPS in a lipid bilayer environment. By carefully selecting force fields, meticulously setting up and equilibrating the system, and applying rigorous analysis techniques, researchers can gain atomistic-level insights that complement and enrich experimental findings. [5] The continued development of more accurate force fields, including polarizable models, and the ever-increasing power of computational hardware will undoubtedly push the boundaries of what can be simulated, enabling the study of more complex and biologically realistic membrane systems.
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Venable, R. M., Luo, Y., Gawrisch, K., Roux, B., & Pastor, R. W. (2010). Simulations of Anionic Lipid Membranes: Development of Interaction-Specific Ion Parameters and Validation using NMR Data. The Journal of Physical Chemistry B, 114(41), 13343–13353. [Link]
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Venable, R. M., Luo, Y., Gawrisch, K., Roux, B., & Pastor, R. W. (2010). Simulations of Anionic Lipid Membranes: Development of Interaction-Specific Ion Parameters and Validation Using NMR Data. The Journal of Physical Chemistry B, 114(41), 13343-13353. [Link]
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Aponte-Santamaría, C. (2015). Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It. In Methods in Molecular Biology (Vol. 1274, pp. 331-347). Springer. [Link]
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Petrache, H. I., & Tristram-Nagle, S. (2007). Experimental validation of molecular dynamics simulations of lipid bilayers: a new approach. Biophysical Journal, 92(10), 3463–3472. [Link]
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GROMACS. (n.d.). GROMACS Membrane Simulation Guide. Scribd. Retrieved from [Link]
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Anvari, M., & Tieleman, D. P. (2013). Molecular Dynamics Simulations of DOPC Lipid Bilayers: The Effect of Lennard-Jones Parameters of Hydrocarbon Chains. Journal of computational chemistry, 34(15), 1307-1315. [Link]
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Ingólfsson, H. I., Melo, M. N., van Eerden, F. J., Arnarez, C., Lopez, C. A., Wassenaar, T. A., ... & Marrink, S. J. (2019). Computational Modeling of Realistic Cell Membranes. Chemical reviews, 119(9), 5786-5833. [Link]
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Kučerka, N., Holland, B. W., Gray, C. G., Tomberli, B., & Katsaras, J. (2014). The molecular structure of a phosphatidylserine bilayer determined by scattering and molecular dynamics simulations. Soft Matter, 10(2), 259-268. [Link]
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Venable, R. M., Luo, Y., Gawrisch, K., Roux, B., & Pastor, R. W. (2010). Simulations of Anionic Lipid Membranes: Development of Interaction-Specific Ion Parameters and Validation Using NMR Data. ResearchGate. [Link]
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Klauda, J. B., Venable, R. M., Freites, J. A., O'Connor, J. W., Tobias, D. J., Mondragon-Ramirez, C., ... & Pastor, R. W. (2010). Update of the CHARMM all-atom additive force field for lipids: validation on six lipid types. The journal of physical chemistry. B, 114(23), 7830–7843. [Link]
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Murzyn, K., Rog, T., & Pasenkiewicz-Gierula, M. (2023). Deciphering Lipid Arrangement in Phosphatidylserine/Phosphatidylcholine Mixed Membranes: Simulations and Experiments. Langmuir. [Link]
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Piggot, T. J., Piñeiro, Á., & Khalid, S. (2012). Critical Comparison of Biomembrane Force Fields: Protein-Lipid Interactions at the Membrane Interface. Journal of chemical theory and computation, 8(11), 4593-4609. [Link]
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Moradi, S., Nowroozi, A., & Shahlaei, M. (2019). Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. RSC advances, 9(7), 3974-3993. [Link]
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Murzyn, K., Rog, T., & Pasenkiewicz-Gierula, M. (2023). Deciphering Lipid Arrangement in Phosphatidylserine/Phosphatidylcholine Mixed Membranes: Simulations and Experiments. Langmuir : the ACS journal of surfaces and colloids, 39(51), 18635–18646. [Link]
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GROMACS. (2022, October 20). GROMACS Tutorial 2: Part 1: KALP in DPPC bi layer [Video]. YouTube. [Link]
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Kučerka, N., Holland, B. W., Gray, C. G., Tomberli, B., & Katsaras, J. (2013). The Molecular Structure of a Phosphatidylserine Bilayer Determined by Scattering and Molecular Dynamics Simulations. OSTI.GOV. [Link]
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Scott, H. L. (2002). Molecular dynamics simulations of a mixed DOPC/DOPG bilayer. ResearchGate. [Link]
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Petrache, H. I., Tristram-Nagle, S., Harries, D., Kučerka, N., Nagle, J. F., & Parsegian, V. A. (2004). Molecular volumes of DOPC and DOPS in mixed bilayers of multilamellar vesicles. Biochimica et biophysica acta, 1665(1-2), 124–130. [Link]
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Feller, S. E. (2008). Development of the CHARMM Force Field for Lipids. Lipid Bilayers, 43-63. [Link]
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Tieleman, D. P., & Berendsen, H. J. (1996). Molecular dynamics simulations of phospholipid bilayers. The Journal of chemical physics, 105(11), 4871-4880. [Link]
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Kandeel, M., & Al-Taher, A. (2020). Phosphatidylserine Exposed Lipid Bilayer Models for Understanding Cancer Cell Selectivity of Natural Compounds: A Molecular Dynamics Simulation Study. International journal of molecular sciences, 21(21), 8234. [Link]
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Methodological & Application
Application Notes and Protocols for the Preparation of DOPS Liposomes in Drug Delivery Studies
Introduction: The Strategic Role of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in Advanced Drug Delivery
Liposomal nanotechnology has revolutionized the field of drug delivery, offering a versatile platform to enhance the therapeutic index of a wide array of pharmaceutical agents.[1][2] These self-assembled vesicles, composed of a lipid bilayer enclosing an aqueous core, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from premature degradation and enabling controlled release.[3][4] Among the diverse classes of phospholipids utilized in liposome formulation, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) stands out for its unique biomimetic properties.
DOPS is an anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane in healthy cells.[5] However, in pathological states such as cancer and during apoptosis, DOPS becomes exposed on the outer cell surface.[5] This externalization acts as a specific recognition signal for macrophages, leading to phagocytic clearance.[5] By incorporating DOPS into liposomal formulations, we can harness this biological cue to achieve targeted drug delivery to macrophage-rich environments or to cancer cells that exhibit this aberrant surface marker.[5][6][7] The inclusion of DOPS can also enhance drug encapsulation efficiency and facilitate specific interactions with target cells.[5]
This comprehensive guide provides a detailed protocol for the preparation and characterization of DOPS-containing liposomes for drug delivery research. We will delve into the rationale behind each step, offering insights gleaned from extensive experience in the field to ensure the development of a robust and reproducible drug delivery system.
I. Foundational Principles and Strategic Considerations
Before proceeding to the bench, it is crucial to understand the key variables that will dictate the success of your DOPS liposome formulation.
-
Lipid Composition: The choice of lipids and their molar ratios is paramount. While DOPS provides the targeting moiety, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is often included to form a stable bilayer. Cholesterol is another critical component, incorporated to modulate membrane fluidity and reduce drug leakage.[8] For applications requiring prolonged circulation times, a PEGylated lipid (e.g., DSPE-PEG2000) can be included to create a "stealth" liposome that evades rapid clearance by the mononuclear phagocyte system (MPS).[9][10][11]
-
Method of Preparation: The thin-film hydration method followed by extrusion is a widely adopted, straightforward, and reproducible technique for producing unilamellar vesicles of a desired size.[12][13] This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer containing the drug to be encapsulated.[14]
-
Drug Loading: Drugs can be encapsulated via passive or active loading methods. In passive loading, the drug is entrapped during the liposome formation process.[1] This is suitable for both hydrophilic drugs (dissolved in the hydration buffer) and hydrophobic drugs (co-dissolved with the lipids in the organic solvent).[1] The primary drawback of passive loading can be low encapsulation efficiency.[1]
-
Characterization is Key: A thorough characterization of the final liposomal formulation is non-negotiable. Key parameters to assess include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and in vitro drug release profile. These parameters collectively define the quality, stability, and potential in vivo performance of your drug delivery system.
II. Experimental Protocol: Preparation of DOPS Liposomes via Thin-Film Hydration and Extrusion
This protocol details the preparation of DOPS-containing liposomes with a final lipid concentration of 10 mg/mL.
Materials and Reagents
| Material/Reagent | Supplier Example | Purpose |
| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) | Avanti Polar Lipids | Anionic targeting lipid |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Avanti Polar Lipids | Helper lipid for bilayer formation |
| Cholesterol | Sigma-Aldrich | Membrane stabilizer |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) | Avanti Polar Lipids | Steric stabilization (optional) |
| Chloroform | Fisher Scientific | Organic solvent for lipid dissolution |
| Methanol | Fisher Scientific | Co-solvent (optional) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Hydration buffer |
| Drug to be encapsulated | - | Therapeutic agent |
| Round-bottom flask (50 mL) | - | For thin-film formation |
| Rotary evaporator | - | Solvent evaporation |
| Water bath | - | Temperature control |
| Liposome extruder | Avanti Polar Lipids | Vesicle sizing |
| Polycarbonate membranes (e.g., 100 nm pore size) | Whatman | Sizing filters |
| Syringes (1 mL) | - | For extrusion |
| Inert gas (Nitrogen or Argon) | - | Prevents lipid oxidation |
Step-by-Step Methodology
1. Lipid Preparation and Dissolution:
-
Rationale: The initial step is to create a homogenous mixture of the lipid components in an organic solvent. Chloroform is an excellent solvent for most lipids.
-
Procedure:
-
In a clean glass vial, weigh the desired amounts of DOPS, DOPC, cholesterol, and DSPE-PEG2000 (if applicable) to achieve the target molar ratio. A common starting ratio is DOPC:DOPS:Cholesterol at 55:15:30 molar percent.
-
Add chloroform to the vial to dissolve the lipids completely, aiming for a total lipid concentration of 10 mg/mL in the final formulation. For example, for a 1 mL final formulation, dissolve 10 mg of the total lipid mixture in approximately 2-3 mL of chloroform.
-
Gently swirl the vial until the lipid mixture is fully dissolved and the solution is clear.
-
2. Thin-Film Formation:
-
Rationale: The organic solvent is removed under reduced pressure, leaving behind a thin, uniform lipid film on the inner surface of the flask. This ensures that the lipids are evenly distributed for subsequent hydration.
-
Procedure:
-
Transfer the lipid solution to a 50 mL round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the transition temperature (Tc) of the lipids (e.g., 37-40°C).
-
Begin rotating the flask and gradually apply a vacuum to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.[12]
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.
-
To further remove any trace amounts of organic solvent, place the flask under a high vacuum for at least 1-2 hours.
-
3. Hydration of the Lipid Film:
-
Rationale: The dried lipid film is rehydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).[12][15] If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Procedure:
-
Prepare the hydration buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the buffer at the desired concentration.
-
Warm the hydration buffer to the same temperature as the water bath used for film formation.
-
Add the pre-warmed hydration buffer to the round-bottom flask containing the lipid film. The volume should correspond to the desired final lipid concentration (e.g., 1 mL for a 10 mg/mL formulation).
-
Gently rotate the flask by hand, allowing the buffer to hydrate the lipid film. This process can be facilitated by adding a few glass beads to the flask.
-
Continue hydration for 1 hour at a temperature above the lipid Tc. The resulting solution will appear milky and is a suspension of MLVs.
-
4. Vesicle Sizing by Extrusion:
-
Rationale: The MLVs are heterogeneous in size. Extrusion is a process where the liposome suspension is forced through polycarbonate membranes with a defined pore size to produce unilamellar vesicles (ULVs) with a more uniform and controlled size distribution.[1][16][17]
-
Procedure:
-
Assemble the liposome extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the syringes.
-
Pass the liposome suspension through the membranes back and forth for an odd number of passes (e.g., 11 or 21 times).[18] This ensures that the final product is collected in the opposite syringe.
-
The resulting translucent solution contains unilamellar DOPS liposomes of a defined size.
-
5. Purification (Optional):
-
Rationale: To remove any unencapsulated drug, the liposome suspension can be purified.
-
Procedure:
-
For hydrophilic drugs, unencapsulated drug can be removed by size exclusion chromatography or dialysis against the hydration buffer.
-
III. Visualization of the Workflow and Liposome Structure
IV. Essential Characterization of DOPS Liposomes
A self-validating protocol requires rigorous characterization of the final product.
Particle Size and Zeta Potential Analysis
-
Causality: Particle size influences the biodistribution and cellular uptake of liposomes, with sizes under 200 nm generally showing prolonged circulation.[1] The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes. A PDI below 0.2 indicates a monodisperse population. Zeta potential measures the surface charge of the liposomes.[19][20] Due to the anionic nature of DOPS, a negative zeta potential is expected, which also contributes to colloidal stability by preventing aggregation.[20]
-
Methodology:
-
Dilute the liposome suspension in the original hydration buffer.
-
Analyze the sample using Dynamic Light Scattering (DLS) for size and PDI determination.
-
For zeta potential, use Laser Doppler Velocimetry.[19]
-
| Parameter | Typical Value | Significance |
| Vesicle Diameter | 80 - 150 nm | Influences circulation time and cellular uptake |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of liposomes |
| Zeta Potential | -30 mV to -60 mV | Confirms anionic surface and indicates stability |
Encapsulation Efficiency (%EE)
-
Causality: %EE is a critical parameter that quantifies the amount of drug successfully loaded into the liposomes.[21] It is a key determinant of the therapeutic dose.
-
Methodology:
-
Separate the unencapsulated ("free") drug from the liposome-encapsulated drug using a suitable method like size exclusion chromatography or centrifugation.
-
Quantify the amount of free drug in the supernatant/eluate.
-
Disrupt the liposomes (e.g., with a detergent like Triton X-100 or a suitable organic solvent) to release the encapsulated drug and quantify the total drug amount.
-
Calculate the %EE using the following formula:[22] %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release Studies
-
Causality: In vitro release studies provide insights into the drug release kinetics from the liposomes under physiological conditions. This is crucial for predicting the in vivo performance and designing a formulation with the desired release profile.
-
Methodology:
-
The dialysis method is commonly employed.[23] Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
Plot the cumulative percentage of drug released versus time.
-
V. Stability and Long-Term Storage
-
Rationale: The physical and chemical stability of the liposomal formulation is critical for its shelf-life and clinical translation. Liposomes can be prone to aggregation, fusion, and drug leakage over time.[24]
-
Recommendations:
-
Storage: Store liposome suspensions at 4°C. Do not freeze, as ice crystal formation can disrupt the lipid bilayer.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can be employed to remove water and produce a stable, dry powder that can be reconstituted before use.[25][26][27] This process often requires the addition of a cryoprotectant (e.g., sucrose or trehalose) to protect the liposomes during freezing and drying.[25][28]
-
VI. Conclusion and Future Directions
This guide provides a robust framework for the preparation and characterization of DOPS-containing liposomes for drug delivery applications. The inherent biomimetic properties of DOPS offer exciting opportunities for targeted therapies, particularly in oncology and inflammatory diseases.[7][29] By carefully controlling the formulation parameters and rigorously characterizing the final product, researchers can develop highly effective and reproducible liposomal drug delivery systems. Future advancements may focus on combining DOPS-mediated targeting with other stimuli-responsive release mechanisms to create even more sophisticated and "smart" drug delivery platforms.
VII. References
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Creative Biolabs. (n.d.). Phosphatidylserine (PS). Retrieved from [Link]
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ResearchGate. (2023). Formulation and Evaluation of Liposome by Thin Film Hydration Method. Retrieved from [Link]
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Riverso, C. S., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for preparation of drug delivery liposomes. Retrieved from [Link]
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Wikipedia. (n.d.). Liposome extruder. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comparative Review of Thin Film Hydration and Microfluidic Techniques for Liposome Based Drug Delivery. Retrieved from [Link]
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Xie, X., et al. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. PubMed Central. Retrieved from [Link]
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Sterlitech. (n.d.). Liposome Extrusion. Retrieved from [Link]
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Creative Biolabs. (n.d.). Liposome Preparation Process. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2024). Preparation and Characterization of Liposomes in Novel Drug Delivery Systems. Retrieved from [Link]
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MDPI. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Retrieved from [Link]
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PubMed. (n.d.). Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective. Retrieved from [Link]
-
ResearchGate. (2018). Zeta potential: a case study of cationic, anionic, and neutral liposomes. Retrieved from [Link]
-
PubMed. (n.d.). Sterically stabilized liposomes. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Factors affecting microencapsulation of drugs in liposomes. Retrieved from [Link]
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PubMed Central. (n.d.). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. Retrieved from [Link]
-
PubMed Central. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Retrieved from [Link]
-
PubMed. (2025). Phosphatidylserine-decorated delivery platform helps alleviate acute lung injury via potentiating macrophage targeting. Retrieved from [Link]
-
PubMed Central. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Retrieved from [Link]
-
MDPI. (2023). From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment. Retrieved from [Link]
-
Platypus Technologies. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]
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ACS Publications. (n.d.). Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG−Diortho Ester−Lipid Conjugate. Retrieved from [Link]
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RSC Publishing. (2024). Phosphatidylserine: paving the way for a new era in cancer therapies. Retrieved from [Link]
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Systematic Reviews in Pharmacy. (n.d.). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery. Retrieved from [Link]
-
AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. Retrieved from [Link]
-
Google Patents. (n.d.). CN102980963A - Method for determining drug encapsulation efficiency in liposomes. Retrieved from
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ResearchGate. (n.d.). The preparation of liposomes by extrusion method using polycarbonate.... Retrieved from [Link]
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ResearchGate. (n.d.). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?. Retrieved from [Link]
-
ResearchGate. (2012). An Overview of Liposome Lyophilisation and its Future Potential. Retrieved from [Link]
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NIH. (n.d.). Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations. Retrieved from [Link]
-
ResearchGate. (2002). Steric stabilization of liposomes - A review. Retrieved from [Link]
-
MDPI. (n.d.). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. Retrieved from [Link]
-
ScienceDirect. (2022). Incorporation of phosphatidylserine improves efficiency of lipid based gene delivery systems. Retrieved from [Link]
-
HORIBA Scientific. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Retrieved from [Link]
-
PubMed. (n.d.). Sterically stabilized liposomes: physical and biological properties. Retrieved from [Link]
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MDPI. (2023). Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Stability Aspects of Liposomes. Retrieved from [Link]
-
Dove Medical Press. (2019). In vitro comparison of liposomal drug delivery systems targeting the o. Retrieved from [Link]
-
PubMed Central. (2016). Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of liposomes. a Particle size and (b) Zeta potential.... Retrieved from [Link]
-
Express Pharma. (2017). In-vitro drug release methods for liposomal drug delivery systems. Retrieved from [Link]
-
ACS Omega. (2024). Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater. Retrieved from [Link]
-
PubMed Central. (2025). Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs. Retrieved from [Link]
-
Boster Bio. (2024). The Science Behind Liposome Formation and Stability: A Comprehensive Review. Retrieved from [Link]
-
Frontiers. (2021). Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment. Retrieved from [Link]
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using DOPS in supported lipid bilayers for AFM studies
The Use of DOPS in Supported Lipid Bilayers for High-Resolution Atomic Force Microscopy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Biomimetic Surfaces in Research
Supported lipid bilayers (SLBs) have become an indispensable tool in biophysical research and drug development, offering a versatile platform to mimic the cell membrane.[1][2][3] Their compatibility with a suite of surface-sensitive techniques, most notably Atomic Force Microscopy (AFM), allows for the direct visualization of membrane architecture and dynamics at the nanoscale.[1][4] AFM provides unparalleled topographical information, enabling the characterization of membrane properties such as phase separation, defect formation, and the interactions with proteins and potential drug candidates.[1][4][5]
Among the myriad of phospholipids used to construct these model membranes, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) holds particular importance. As a primary component of the inner leaflet of eukaryotic cell membranes, its exposed anionic phosphoserine headgroup plays a crucial role in a variety of cellular processes, including apoptosis and blood coagulation. In the context of SLBs for AFM studies, the inclusion of DOPS is pivotal for investigating the electrostatic interactions between proteins and the cell surface.
This application note provides a comprehensive guide to the preparation and characterization of DOPS-containing SLBs for AFM analysis. We will delve into the critical parameters governing the formation of high-quality bilayers, present detailed, field-proven protocols, and discuss the nuances of AFM imaging on these delicate, biologically relevant surfaces.
The Critical Role of DOPS and Cations in SLB Formation
The formation of a continuous and stable SLB via the vesicle fusion method is a complex process influenced by vesicle composition, substrate properties, and the ionic environment.[6] The overall mechanism involves the adsorption of small unilamellar vesicles (SUVs) onto a hydrophilic substrate, followed by their rupture and coalescence into a planar bilayer.[7]
The inclusion of negatively charged lipids like DOPS introduces a significant electrostatic barrier to vesicle fusion on similarly charged substrates like mica.[8] However, this challenge can be overcome by the strategic introduction of divalent cations, such as calcium (Ca²⁺).[8][9] Calcium ions play a dual role: they screen the negative charge of the DOPS headgroups and the mica surface, reducing electrostatic repulsion, and they can also mediate a specific interaction between the DOPS molecules and the mica substrate, promoting vesicle rupture and bilayer formation.[9] The concentration of Ca²⁺ is a critical parameter; sufficient levels are required to induce fusion, but excessive concentrations can lead to vesicle aggregation in solution.[8][10]
Experimental Workflow: From Vesicle Preparation to AFM Imaging
The successful AFM analysis of DOPS-containing SLBs hinges on a meticulous experimental workflow. This process can be broadly divided into three key stages: preparation of DOPS-containing vesicles, formation of the supported lipid bilayer, and AFM imaging and analysis.
Caption: Experimental workflow for AFM studies of DOPS-containing SLBs.
Detailed Protocols
Protocol 1: Preparation of DOPS-Containing Small Unilamellar Vesicles (SUVs)
This protocol details the preparation of SUVs with a defined size distribution, a critical factor for successful and reproducible SLB formation.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform
-
Chloroform (spectroscopic grade)
-
Argon or Nitrogen gas
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, combine the desired molar ratio of DOPC and DOPS dissolved in chloroform. A common starting point is a 4:1 molar ratio of DOPC to DOPS.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of buffer to the dried lipid film to achieve a final lipid concentration of 0.5-1.0 mg/mL. Vortex the solution vigorously for several minutes to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-7 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (around 40-50°C). This step helps to break down the multilamellar structures.
-
Extrusion: Assemble the mini-extruder with two stacked 100 nm pore size polycarbonate membranes. Equilibrate the extruder to a temperature above the phase transition temperature of the lipids (for DOPC/DOPS mixtures, room temperature is sufficient).
-
Pass the vesicle suspension through the extruder 11-21 times. This process yields a translucent solution of SUVs with a uniform size distribution.
Protocol 2: Formation of DOPS-Containing SLB on Mica
This protocol describes the vesicle fusion method on a freshly cleaved mica substrate, facilitated by the presence of calcium ions.
Materials:
-
SUV suspension (from Protocol 1)
-
Mica sheets
-
Double-sided tape
-
AFM sample pucks
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M)
-
Ultrapure water
Procedure:
-
Substrate Preparation: Secure a piece of mica to an AFM sample puck using double-sided tape.
-
Cleaving Mica: Using clear adhesive tape, carefully peel away the top layers of the mica to expose a fresh, atomically flat surface.[7][11]
-
Vesicle Deposition and Fusion:
-
Immediately after cleaving, pipette a 50-100 µL aliquot of the SUV suspension onto the mica surface.
-
Add CaCl₂ to the vesicle solution on the mica to a final concentration of 2-5 mM. Gently mix by pipetting up and down.
-
-
Incubation: Incubate the sample at room temperature for 30-60 minutes in a humid chamber to prevent evaporation. The incubation time may need to be optimized depending on the lipid composition and vesicle concentration.
-
Rinsing: Gently rinse the surface with 5-10 volumes of buffer solution to remove unfused vesicles. This step is critical for obtaining a clean bilayer for imaging.[12]
| Parameter | Recommended Range | Rationale |
| Total Lipid Concentration | 0.1 - 0.5 mg/mL | A sufficient concentration is needed to achieve critical surface coverage for vesicle rupture.[6] |
| DOPS Molar Percentage | 10 - 50% | Mimics physiological concentrations and provides sufficient negative charge for protein interaction studies. |
| CaCl₂ Concentration | 2 - 5 mM | Facilitates vesicle fusion by screening electrostatic repulsion.[12][13] |
| Incubation Temperature | Room Temperature | For unsaturated lipids like DOPS and DOPC, room temperature is above their phase transition temperature, ensuring they are in a fluid state.[13] |
| Incubation Time | 30 - 60 minutes | Allows for sufficient time for vesicle adsorption, rupture, and coalescence into a complete bilayer. |
AFM Imaging and Characterization
High-resolution imaging of soft biological samples like SLBs requires careful optimization of AFM parameters to minimize tip-induced damage.
Caption: Principle of AFM imaging of a supported lipid bilayer.
Protocol 3: AFM Imaging in Liquid
Equipment and Materials:
-
Atomic Force Microscope equipped for liquid imaging
-
Soft cantilevers (spring constant < 0.1 N/m)
-
SLB sample (from Protocol 2)
-
Buffer solution
Procedure:
-
AFM Setup: Mount the SLB sample on the AFM stage. Ensure the bilayer remains hydrated throughout the process.
-
Cantilever Selection: Choose a soft cantilever appropriate for imaging in liquid. This minimizes the force applied to the delicate bilayer.
-
Engage and Tune: Engage the cantilever onto the surface in the imaging buffer. Tune the cantilever to its resonant frequency for tapping mode imaging.
-
Imaging Parameters:
-
Mode: Use tapping mode (intermittent contact mode) to minimize lateral forces that can disrupt the fluid bilayer.
-
Scan Rate: Start with a low scan rate (e.g., 0.5-1 Hz) and gradually increase as tolerated by the sample.
-
Imaging Force: Use the lowest possible imaging force that allows for stable tracking of the surface. This is crucial to prevent damage to the bilayer.[4]
-
-
Image Analysis:
-
Topography: Analyze the height images to assess the completeness and homogeneity of the bilayer. Look for defects, such as holes or patches of unfused vesicles.
-
Phase Imaging: Phase images can reveal differences in material properties, which is useful for identifying domains with different lipid compositions or adsorbed proteins.
-
Force Spectroscopy: Perform force spectroscopy to measure the mechanical properties of the bilayer, such as its breakthrough force, which can provide insights into membrane stability.[14]
-
Applications in Research and Drug Development
DOPS-containing SLBs imaged by AFM serve as powerful models for a range of applications:
-
Protein-Membrane Interactions: The negatively charged surface allows for the study of proteins that bind to anionic lipids, such as annexin V, a marker for apoptosis, and α-synuclein, implicated in Parkinson's disease.[7]
-
Drug-Membrane Interactions: AFM can be used to visualize how drugs and other small molecules interact with and potentially disrupt the lipid bilayer, providing valuable information for drug delivery and toxicology studies.[1][15][16]
-
Nanoparticle-Membrane Interactions: The platform can be used to investigate the interactions of nanoparticles with cell membranes, which is crucial for the development of nanomedicines and understanding nanotoxicity.
Troubleshooting and Best Practices
-
Incomplete Bilayer Formation: If the SLB is patchy, consider increasing the vesicle concentration, incubation time, or CaCl₂ concentration. Ensure the mica surface is freshly cleaved and clean.
-
High Density of Defects: This can result from impurities in the lipids or buffer. Use high-purity lipids and freshly prepared, filtered buffer.
-
Image Artifacts: Streaks or other artifacts in the AFM images can be caused by a blunt or contaminated tip, or by imaging with excessive force. Replace the tip and optimize imaging parameters.
Conclusion
The combination of DOPS-containing supported lipid bilayers and atomic force microscopy provides a high-resolution window into the complex world of biological membranes. The protocols and guidelines presented here offer a robust framework for researchers to generate high-quality, reproducible data. By carefully controlling the experimental parameters and employing gentle imaging techniques, it is possible to unravel the intricate details of protein- and drug-membrane interactions, ultimately advancing our understanding of cellular processes and aiding in the development of novel therapeutics.
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Richter, R. P., Bérat, R., & Brisson, A. R. (2006). Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study. PMC.[Link]
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Unsay, J. D., Cosentino, K., & García-Sáez, A. J. (2022). Atomic Force Microscopy Imaging & Force Spectroscopy Of Supported Lipid Bilayers l Protocol Preview. YouTube.[Link]
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Alessandrini, A., & Facci, P. (2008). Atomic force microscopy of supported lipid bilayers. Nature Protocols.[Link]
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ResearchGate. (n.d.). AFM images of a DOPS supported lipid bilayer (A). The same area was continuously imaged after injection of 400 nM of Tau-P301L and distinct incubation times. ResearchGate.[Link]
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Richter, R. P., & Brisson, A. R. (2005). Following the formation of supported lipid bilayers on mica: a study combining AFM, QCM-D, and ellipsometry. PubMed.[Link]
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Thapa, B., Kafle, B., & Lyubchenko, Y. L. (2018). Supported Lipid Bilayers for Atomic Force Microscopy Studies. PMC.[Link]
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Radiology Key. (n.d.). Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy. Radiology Key.[Link]
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Khan, T. R., & Grandbois, M. (2012). Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion. PubMed Central.[Link]
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Wadsäter, M., & Barker, R. D. (2018). Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. Langmuir.[Link]
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Schaefer, K. G., & King, G. M. (2020). Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling. Barrera Laboratory.[Link]
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Petrache, H. I., & Pincus, D. L. (2004). Critical Conditions for Adsorption of Calcium Ions onto Dipolar Lipid Membranes. PubMed.[Link]
-
Mirlashari, M. R., & Torabi, S. (2018). Direct observation of procedural skills (DOPS) evaluation method: Systematic review of evidence. PMC.[Link]
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ResearchGate. (n.d.). Quantitative Analysis of Protein Adsorption via Atomic Force Microscopy and Surface Plasmon Resonance. ResearchGate.[Link]
-
Khan, M. A., & Ahmed, K. (2012). Direct Observation of Procedural Skills (DOPS) as an Assessment Tool for Surgical Trainees. Oman Medical Journal.[Link]
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ResearchGate. (n.d.). AFM topographic image of protein seggregation in an SLB. (A) The... ResearchGate.[Link]
-
Chiantia, S., Kahya, N., & Schwille, P. (2010). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PubMed Central.[Link]
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Wiley Analytical Science. (n.d.). afm-studies on solid supported lipid bilayers. Wiley Analytical Science.[Link]
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De, S. (2022). Supported Lipid Bilayers (SLBs) to Study Amyloid-Lipid Membrane Interactions with Atomic Force Microscopy. PubMed.[Link]
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ResearchGate. (n.d.). Supported Lipid Bilayers (SLBs) to Study Amyloid-Lipid Membrane Interactions with Atomic Force Microscopy. ResearchGate.[Link]
-
Martínez, L., & Martínez, R. (2022). Molecular Recognition of Proteins through Quantitative Force Maps at Single Molecule Level. MDPI.[Link]
-
AZoM. (2006). Pharmaceutical Product Studies Using Atomic Force Microscopy To Examine Drug Crystal Growth, Particles and Coatings. AZoM.[Link]
-
ResearchGate. (n.d.). Utilising atomic force microscopy for the characterisation of nanoscale drug delivery systems. ResearchGate.[Link]
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Mirlashari, M. R., & Torabi, S. (2018). Direct Observation of Procedural Skills (DOPS) Evaluation Method: Systematic Review of Evidence. PubMed.[Link]
-
Kumar, S., & Singh, S. (2022). Changing trends in assessment: Effectiveness of Direct observation of procedural skills (DOPS) as an assessment tool in anesthesiology postgraduate students. Anesthesia: Essays and Researches.[Link]
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Application Notes & Protocols: A Researcher's Guide to Incorporating Anionic DOPS Lipids into Nanodiscs for Membrane Protein Reconstitution
Introduction: The Power of a Native-Like Environment
Membrane proteins represent a significant portion of the human proteome and are the targets of a majority of FDA-approved drugs.[1] However, their study is notoriously challenging due to their inherent insolubility and requirement for a lipid bilayer to maintain their native structure and function.[1][2] Nanodisc technology has emerged as a powerful tool, offering a soluble, stable, and more native-like membrane environment compared to traditional detergent micelles or liposomes.[3][4][5][6]
Nanodiscs are self-assembled, discoidal patches of a lipid bilayer, encircled and stabilized by two copies of an amphipathic helical protein known as a Membrane Scaffold Protein (MSP).[7][8][9] This system allows for the solubilization of membrane proteins in a finite, controlled lipid environment, making them amenable to a wide range of biophysical and structural studies.[5][6]
This guide provides a detailed protocol and expert insights for incorporating 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), an anionic phospholipid, into nanodiscs for the reconstitution of membrane proteins. The inclusion of charged lipids like DOPS is often crucial for mimicking the charge distribution of physiological membranes and for the proper function of many membrane proteins.[10][11] We will delve into the critical parameters, potential challenges, and validation steps necessary for successful reconstitution.
The "Why": Understanding the Criticality of Anionic Lipids and Protocol Optimization
The choice of lipid composition is not trivial; it can significantly impact the stability, structure, and function of the reconstituted membrane protein.[10] While zwitterionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are commonly used, many native cell membranes possess a significant fraction of anionic lipids.[10] The negative charge of the DOPS headgroup can be essential for:
-
Protein Function: Many membrane proteins require specific interactions with anionic lipids for their activity. For instance, the function of certain G protein-coupled receptors (GPCRs) and ion channels is modulated by the presence of negatively charged phospholipids.[10][12]
-
Nanodisc Stability: The incorporation of anionic lipids can enhance the stability of the nanodisc assembly. This is attributed to favorable electrostatic interactions between the negatively charged lipid headgroups and positively charged residues on the Membrane Scaffold Protein.[11]
However, the incorporation of charged lipids introduces complexities. The optimal ratio of lipids to MSP is a critical factor for successful nanodisc assembly and must be empirically determined for each new combination of protein, phospholipid, and MSP.[7][13] This is because the surface area per lipid molecule can vary, and the charge can influence the packing of the lipids within the nanodisc. An incorrect ratio can lead to aggregation, polydispersity, or the formation of larger liposome-like structures instead of monodisperse nanodiscs.[5][8]
Experimental Workflow: From Components to Characterized Protein-in-Nanodisc
The overall process of reconstituting a membrane protein into DOPS-containing nanodiscs involves the self-assembly of the components upon the removal of detergent.[5][14]
Figure 1. A schematic overview of the experimental workflow for reconstituting a membrane protein into DOPS-containing nanodiscs.
Detailed Protocols
Part 1: Preparation of Reagents
-
Membrane Scaffold Protein (MSP) Stock:
-
Reconstitute lyophilized MSP (e.g., MSP1D1 or MSP1E3D1) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5 mM EDTA) to a concentration of approximately 5 mg/mL.[14]
-
Determine the precise concentration spectrophotometrically using the appropriate molar extinction coefficient for the specific MSP variant.[15]
-
For long-term storage, aliquot and freeze at -80°C.
-
-
Lipid Stock Preparation:
-
Target Membrane Protein:
-
The target membrane protein should be purified and solubilized in a suitable detergent (e.g., DDM, LDAO). The protein must be stable and monodisperse in the chosen detergent.
-
Part 2: Nanodisc Assembly
This protocol is a starting point and assumes the use of MSP1D1. The ratios will need to be optimized.
-
Lipid Film Formation:
-
In a glass tube, combine the desired lipids from the chloroform stocks. For a starting point with DOPS, a mixture with a zwitterionic lipid like POPC (e.g., 4:1 POPC:DOPS) is recommended.[16]
-
Dry the lipids under a stream of nitrogen gas to form a thin film on the bottom of the tube.
-
Place the tube under a high vacuum for at least 2 hours to remove any residual chloroform.
-
-
Lipid Solubilization:
-
Prepare a stock solution of 100 mM sodium cholate in your nanodisc assembly buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl).
-
Resuspend the lipid film in the sodium cholate solution to the desired final lipid concentration (typically aiming for a final concentration of 10-20 mM during assembly).[14][15] The molar ratio of cholate to lipid is often 2:1.[15]
-
Vortex and sonicate in a bath sonicator until the solution is completely clear.[4]
-
-
Reconstitution Mixture:
-
In a microcentrifuge tube, combine the following components. The order of addition can be important, and it's often recommended to mix the MSP and lipids before adding the protein.
-
Membrane Scaffold Protein (MSP)
-
Detergent-solubilized lipids (from step 2.2)
-
Detergent-solubilized target membrane protein
-
-
The final concentrations and molar ratios are critical and require empirical optimization.[7][13] Refer to Table 1 for starting ratios.
-
Incubate the mixture at the appropriate temperature. For DOPS, which has a low phase transition temperature, this is typically done on ice or at 4°C for 1-2 hours.[4][7]
-
-
Detergent Removal and Self-Assembly:
-
Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the reconstitution mixture at a ratio of 0.5-1.0 g of wet beads per mL of solution.[14][15] The beads should be pre-washed with methanol and then thoroughly with water.[15]
-
Incubate the mixture with gentle rotation at 4°C. The incubation time can range from 4 hours to overnight.[14][15] This slow removal of detergent drives the self-assembly of the nanodiscs.[5]
-
Part 3: Purification and Characterization
-
Purification by Size Exclusion Chromatography (SEC):
-
Carefully remove the supernatant from the Bio-Beads.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any precipitates.[17]
-
Load the filtered sample onto a size exclusion chromatography column (e.g., Superdex 200) equilibrated with the desired final buffer.
-
Collect fractions and monitor the elution profile at 280 nm. Assembled nanodiscs (both empty and protein-containing) will typically elute earlier than free MSP, lipids, and unassembled protein.
-
-
Characterization of Nanodiscs:
-
SDS-PAGE: Analyze the collected SEC fractions to identify those containing both the MSP and the target membrane protein.
-
Native PAGE: Run the peak fractions on a native polyacrylamide gel. Monodisperse nanodiscs should migrate as a single, well-defined band.
-
Dynamic Light Scattering (DLS): DLS can be used to assess the size and homogeneity of the nanodisc preparation.[5][9] A low polydispersity index is indicative of a successful assembly.
-
Negative Stain Electron Microscopy: For a more detailed structural assessment, negative stain EM can visualize the discoidal shape and size of the nanodiscs.
-
Optimization and Key Considerations
The success of incorporating DOPS into nanodiscs hinges on careful optimization of the component ratios.
Table 1: Recommended Starting Molar Ratios for Nanodisc Assembly with DOPS
| Component Ratio | MSP1D1 | MSP1E3D1 | Rationale & Key Insights |
| Lipid : MSP | 40:1 - 60:1 | 80:1 - 120:1 | This is the most critical parameter. Anionic lipids like DOPS can alter lipid packing. Start with a titration series (e.g., 40:1, 50:1, 60:1) and analyze the resulting homogeneity by SEC.[3][18] |
| MSP : Target Protein | 10:1 - 80:1 | 10:1 - 80:1 | A high MSP to target protein ratio (e.g., 80:1) favors the reconstitution of a single protein molecule per nanodisc.[18] Lower ratios may be used for larger proteins or to study oligomeric states. |
| Target Protein : Lipid | 1:800 - 1:3200 | 1:1600 - 1:6400 | This ratio is dependent on the other two ratios. The number of lipids displaced by the protein needs to be considered.[13] |
Causality behind Experimental Choices:
-
Choice of MSP: The length of the MSP determines the diameter of the nanodisc.[7][13] MSP1D1 yields smaller discs (~9.7 nm), while MSP1E3D1 produces larger ones (~12.9 nm).[10] The choice depends on the size of the membrane protein to be reconstituted.
-
Detergent: Sodium cholate is commonly used for nanodisc assembly due to its high critical micelle concentration (CMC), which facilitates its removal by adsorbent beads or dialysis.[14][15]
-
Temperature: The assembly should be performed near the phase transition temperature of the lipid with the highest Tm.[4] For unsaturated lipids like DOPS and POPC, assembly on ice or at 4°C is appropriate.[4][14]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Aggregation/Precipitation | Incorrect lipid:MSP ratio; Protein instability; Final glycerol concentration too high (>3-4%).[3][4] | Empirically determine the optimal lipid:MSP ratio.[18] Ensure the protein is stable in the chosen detergent. Reduce glycerol concentration in the final assembly mix. |
| Polydisperse Sample on SEC | Suboptimal lipid:MSP ratio; Incomplete detergent removal. | Perform a titration of the lipid:MSP ratio.[18] Increase the amount of Bio-Beads or the incubation time for detergent removal. |
| Low Protein Incorporation | Steric hindrance; Unfavorable protein-lipid interactions. | Try a larger MSP variant (e.g., MSP1E3D1). Screen different lipid compositions, varying the percentage of DOPS. |
| No Nanodisc Formation | Final cholate concentration is too low (<12-14 mM).[14][15] | Ensure the final concentration of sodium cholate in the assembly mixture is sufficient to maintain lipid and protein solubility before detergent removal. |
Conclusion
The reconstitution of membrane proteins into nanodiscs containing anionic lipids like DOPS is a powerful technique for studying their structure and function in a controlled, native-like environment. While the protocol requires careful empirical optimization, particularly of the lipid-to-scaffold protein ratio, the resulting monodisperse and soluble samples are invaluable for a wide range of downstream applications, from binding assays to structural biology. By understanding the principles behind each step and systematically optimizing the key parameters, researchers can successfully leverage this technology to unlock new insights into the complex world of membrane proteins.
References
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Cube Biotech. Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids. [Link]
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Gunnarson, A., et al. (2021). Cholesterol-containing lipid nanodiscs promote an α-synuclein binding mode that accelerates oligomerization. FEBS J, 288(6), 1887-1905. [Link]
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Hagn, F., et al. (2019). Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR. Nat Protoc, 13(1), 79-98. [Link]
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Horsey, A. J., et al. (2016). Reconstitution of membrane proteins. Methods Mol Biol, 1432, 249-273. [Link]
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Ritchie, T. K., et al. (2009). Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. Methods Enzymol, 464, 211-231. [Link]
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Shenkarev, Z. O., et al. (2017). Lipid–Protein Nanodiscs Offer New Perspectives for Structural and Functional Studies of Water-Soluble Membrane-Active Peptides. Acta Naturae, 9(3), 33-45. [Link]
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Cardoso, C., et al. (2020). Probing Membrane Protein Assembly into Nanodiscs by In Situ Dynamic Light Scattering: A 2A Receptor as a Case Study. Int J Mol Sci, 21(22), 8593. [Link]
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Ray, S., & Thakur, G. A. (2022). Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition. Biochemistry, 61(19), 2115-2125. [Link]
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Cube Biotech. (2021). How to make MSP nanodiscs: The protocol. [Link]
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Labinsights. (2024). DOPC Nanodiscs as An Invaluable Tool for Handling Membrane Proteins. [Link]
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Leblanc, G., et al. (2012). A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles. J Vis Exp, (66), e4108. [Link]
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Denisov, I. G., & Sligar, S. G. (2016). Nanodiscs in membrane biochemistry and biophysics. Chem Rev, 116(10), 6237-6282. [Link]
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Das, A., et al. (2018). Recent Advances in Nanodisc Technology for Membrane Proteins Studies (2012–2017). Membranes (Basel), 8(2), 27. [Link]
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Sligar Lab. (2008). Protocols for Preparation of Nanodiscs. [Link]
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Vilela, F., et al. (2024). Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual. Bio-protocol, 14(21), e5099. [Link]
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Raschle, T., et al. (2011). Biophysical Characterization of Membrane Proteins in Nanodiscs. J Vis Exp, (58), e3384. [Link]
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Profacgen. Nanodisc for Protein Purification. [Link]
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Kianian, P. M., et al. (2010). Green Proteorhodopsin Reconstituted into Nanoscale Phospholipid Bilayers (Nanodiscs) as Photoactive Monomers. J Biol Chem, 285(15), 11119-11129. [Link]
-
Le, T. N., et al. (2023). Biophysical Characterization of Membrane Proteins Embedded in Nanodiscs Using Fluorescence Correlation Spectroscopy. Membranes (Basel), 13(10), 834. [Link]
-
Smith, A. M., et al. (2021). Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers. Methods Mol Biol, 2304, 115-131. [Link]
-
Gess, A. M., et al. (2021). Rapid preparation of nanodiscs for biophysical studies. Chem Phys Lipids, 236, 105061. [Link]
-
Marincin, D. A., et al. (2019). Structures and Dynamics of Anionic Lipoprotein Nanodiscs. Biochemistry, 58(4), 356-366. [Link]
-
Liu, Y., et al. (2023). Developing Nanodisc-ID for label-free characterizations of membrane proteins. bioRxiv. [Link]
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The University of Arizona. (2020). Expanding the application of nanodiscs for native mass spectrometry to study biomolecules. [Link]
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- 9. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in Transfection Reagents
Introduction: The Strategic Advantage of Anionic Lipids in Nucleic Acid Delivery
The delivery of nucleic acids into cells, or transfection, is a cornerstone of modern biological research and therapeutic development. While cationic lipids have historically dominated the landscape of non-viral transfection reagents, their inherent positive charge can lead to cytotoxicity and non-specific interactions with serum components. This has spurred the exploration of alternative lipid formulations, with anionic lipids such as Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) emerging as a compelling option.
DOPS is a naturally occurring phospholipid found in eukaryotic cell membranes, contributing to its high biocompatibility.[1] Its use in transfection reagents offers a departure from the charge-based limitations of cationic lipids, leveraging a more nuanced and biologically inspired mechanism for cellular uptake and endosomal escape. This guide provides an in-depth exploration of DOPS as a key component in advanced transfection reagents, detailing its mechanism of action, formulation protocols, and best practices for achieving high-efficiency transfection with minimal toxicity.
Physicochemical Properties of DOPS
A thorough understanding of the physicochemical properties of DOPS is fundamental to its effective application in transfection reagent formulation.
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₇NNaO₁₀P | [2] |
| Molecular Weight | 810.03 g/mol | [2] |
| CAS Number | 90693-88-2 | [3] |
| Appearance | White to off-white powder | - |
| Solubility | Chloroform, Ethanol (with heating and pH adjustment) | - |
| Charge | Anionic | [1] |
Mechanism of Action: A Multi-faceted Approach to Transfection
The efficacy of DOPS-based transfection reagents lies in a sophisticated, multi-step mechanism that orchestrates the delivery of nucleic acids into the cytoplasm.
Calcium-Mediated Bridging and Cellular Association
Unlike cationic liposomes that rely on electrostatic attraction to the negatively charged cell membrane, anionic DOPS-containing liposomes require a mediator to overcome electrostatic repulsion. Divalent cations, most notably calcium ions (Ca²⁺), play this crucial role. Calcium ions form a bridge between the negatively charged phosphate groups of the DOPS lipids and the negatively charged sialic acid residues on the cell surface, facilitating the initial association of the liposome-nucleic acid complex (lipoplex) with the cell membrane.[4][5][6]
Endocytosis and the Role of Phosphatidylethanolamine (PE)
Following cellular association, the lipoplex is internalized via endocytosis. For efficient transfection, the formulation typically includes a "helper lipid" such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE has a small headgroup and a conical shape, which promotes the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase. This property is critical for the subsequent endosomal escape.[7][8][9]
pH-Triggered Endosomal Escape: The Key to Cytosolic Delivery
The acidic environment of the late endosome (pH 5.0-6.0) is the trigger for the release of the nucleic acid cargo into the cytoplasm. Several synergistic mechanisms are at play:
-
Protonation and Charge Neutralization: The carboxyl group of the serine headgroup in DOPS can become protonated in the acidic endosome. This neutralizes the negative charge of the liposome surface, reducing the electrostatic interactions that hold the complex together.
-
Destabilization of the Endosomal Membrane: The combination of DOPS protonation and the presence of DOPE promotes the transition of the lipid mixture into the HII phase. This non-bilayer structure disrupts the endosomal membrane, leading to the formation of pores and the release of the nucleic acid into the cytoplasm.[10][11] This process is a critical bottleneck in many transfection methods, and the inclusion of DOPS and DOPE provides a robust mechanism to overcome it.[10][11][12]
Protocols for Formulation and Transfection
Materials and Reagents
-
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Chloroform
-
HEPES-buffered saline (HBS), pH 7.4
-
Calcium Chloride (CaCl₂) solution (e.g., 2.5 M)
-
Nucleic acid of interest (e.g., plasmid DNA, mRNA, siRNA)
-
Cell culture medium (e.g., DMEM, Opti-MEM)
-
Reporter gene plasmid (e.g., expressing GFP or luciferase) for optimization
Protocol 1: Preparation of DOPS/DOPE/DOPC Liposomes (Thin-Film Hydration Method)
This protocol is a standard method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).
-
Lipid Stock Solutions: Prepare 10 mg/mL stock solutions of DOPS, DOPE, and DOPC in chloroform. Store in glass vials with Teflon-lined caps at -20°C.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio. A common starting point for optimization is a molar ratio of 1:2:1 for DOPS:DOPE:DOPC.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the bottom.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., HBS, pH 7.4) to a final total lipid concentration of 1-5 mg/mL.
-
Vortex the flask vigorously for several minutes until the lipid film is completely resuspended, forming a milky suspension of MLVs.
-
-
Sonication/Extrusion (Downsizing):
-
Sonication: For smaller vesicles, sonicate the MLV suspension in a bath sonicator until the solution becomes translucent.[13]
-
Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) 10-20 times.
-
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is crucial for each cell type and nucleic acid.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 70-80% confluency at the time of transfection.
-
Lipoplex Formation:
-
For each well, dilute 1-2 µg of nucleic acid in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the DOPS liposome suspension in 100 µL of serum-free medium. The optimal lipid-to-nucleic acid ratio should be determined empirically, starting with a range of ratios (e.g., 2:1, 5:1, 10:1 w/w).
-
Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Calcium Addition:
-
Add CaCl₂ to the lipoplex solution to a final concentration of 2-10 mM. Mix gently.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the lipoplex-calcium mixture to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Assay for Gene Expression:
-
Incubate the cells for 24-72 hours post-transfection.
-
Assess gene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).
-
Self-Validating Systems: Quality Control and Optimization
To ensure reproducibility and high transfection efficiency, it is essential to characterize the formulated liposomes and optimize the transfection parameters.
Liposome Characterization
| Parameter | Method | Desired Range | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 100 - 200 nm | Influences cellular uptake mechanism and efficiency. |
| Zeta Potential | Laser Doppler Velocimetry | -30 to -60 mV | Confirms the anionic nature of the liposomes and influences stability.[14] |
| Encapsulation Efficiency | Spectrophotometry or Fluorometry | > 80% | Determines the amount of nucleic acid successfully encapsulated. |
Optimization of Transfection Parameters
A systematic approach to optimization is critical for success. The following parameters should be evaluated:
-
Lipid Molar Ratios: Vary the molar ratios of DOPS, DOPE, and DOPC to find the optimal balance for a specific cell line.
-
Lipid-to-Nucleic Acid Ratio: Test a range of weight ratios to determine the most effective and least toxic concentration.
-
Calcium Concentration: Optimize the final CaCl₂ concentration for efficient cellular association.
-
Cell Density: Transfect cells at a consistent and optimal confluency.
-
Incubation Times: Optimize the lipoplex formation time and the duration of cell exposure to the transfection complex.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal lipid formulation | Optimize the molar ratios of DOPS, DOPE, and DOPC. |
| Incorrect lipid-to-nucleic acid ratio | Test a range of ratios (e.g., 2:1 to 10:1 w/w). | |
| Inefficient endosomal escape | Ensure the presence of DOPE in the formulation. | |
| Low cell viability | Decrease the concentration of the transfection complex or the incubation time. | |
| High Cytotoxicity | High concentration of lipoplexes | Reduce the amount of lipid and nucleic acid used. |
| Prolonged incubation time | Shorten the duration of cell exposure to the transfection complex. | |
| Unhealthy cells | Ensure cells are in the logarithmic growth phase and at optimal confluency. |
Safety and Handling
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS):
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling the powder.
-
Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
-
Store at -20°C for long-term stability.
Chloroform:
-
DANGER: Chloroform is a hazardous substance. Handle it only in a certified chemical fume hood.[15][16][17][18]
-
Wear appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove compatibility charts).[16]
-
Avoid inhalation and skin contact.
-
Store in a tightly sealed, light-resistant container in a well-ventilated area.
-
Dispose of chloroform waste according to institutional and local regulations.[3]
Conclusion
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine represents a significant advancement in the design of biocompatible and efficient transfection reagents. By leveraging a multi-step, biologically-inspired mechanism involving calcium-mediated cell association and pH-dependent endosomal escape, DOPS-based formulations offer a powerful alternative to traditional cationic lipid reagents. Through careful formulation, characterization, and optimization, researchers can achieve robust and reproducible transfection of a wide range of nucleic acids, paving the way for new discoveries and therapeutic applications.
References
-
Anionic liposomal delivery system for DNA transfection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Assessing pH-Dependent Conformational Changes in the Fusion Peptide Proximal Region of the SARS-CoV-2 Spike Glycoprotein. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Chloroform Guidelines. (n.d.). Duke University Safety. Retrieved from [Link]
-
DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. (2015). ResearchGate. Retrieved from [Link]
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Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Endosomal escape: A bottleneck for LNP-mediated therapeutics. (2024). PNAS. Retrieved from [Link]
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Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. (2024). MITCHELL LAB. Retrieved from [Link]
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Fabrication of a Charge-Conversion Polymer—Liposome for Enhancing Endosomal Escape of Drug Delivery System for α–Mangostin. (2023). MDPI. Retrieved from [Link]
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Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. (2015). PubMed. Retrieved from [Link]
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Preparation of Cationic Liposomes & Transfection of Cells. (n.d.). Avanti Polar Lipids. Retrieved from [Link]
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Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. (2022). bioRxiv. Retrieved from [Link]
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Transfection efficiency of DOTAP-DOPC/DNA, DC-Chol-DOPE/DNA, and MC/DNA lipoplexes in mouse fibroblast NIH 3T3, dark gray and tumoral myofibroblast-like A17, light grey cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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Liposome-Mediated Transfection. (n.d.). Retrieved from [Link]
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Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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Membrane fusion and low pH-induced conformational changes in GP64s. (n.d.). ResearchGate. Retrieved from [Link]
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Model membrane studies of endosomal escape demonstrated the mechanism... (n.d.). ResearchGate. Retrieved from [Link]
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Optimization of a cationic liposomal gene delivery system and study of its endocytic pathway. (n.d.). Scielo. Retrieved from [Link]
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pH-responsive cationic liposome for endosomal escape mediated drug delivery. (2020). PubMed. Retrieved from [Link]
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pH-dependence of intermediate steps of membrane fusion induced by the influenza fusion peptide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Phosphatidylcholine Membrane Fusion Is pH-Dependent. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (n.d.). MDPI. Retrieved from [Link]
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Strategies and mechanisms for endosomal escape of therapeutic nucleic acids. (2024). Open Access LMU. Retrieved from [Link]
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Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of chloroform. (2015). Retrieved from [Link]
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Chloroform: Handling, Storage, and Safety. (n.d.). Olin Chlor Alkali. Retrieved from [Link]
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Calcium-activated gene transfection from DNA/poly(amic acid-co-imide) complexes. (2015). Dovepress. Retrieved from [Link]
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Calcium enhances the transfection potency of plasmid DNA-cationic liposome complexes. (2000). ResearchGate. Retrieved from [Link]
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Calcium enhances the transfection potency of plasmid DNA^cationic liposome complexes. (n.d.). Retrieved from [Link]
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Transfection in animal cells through chemical methods like Calcium phosphate precipitation,electroporation,microinjection,lipofection. (n.d.). Slideshare. Retrieved from [Link]
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The Distribution and Function of Phosphatidylserine in Cellular Membranes. (2025). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Utilizing DOPS for the Study of Efferocytosis and Apoptotic Cell Clearance
Introduction
Every day, billions of cells in the human body undergo programmed cell death, or apoptosis, as part of normal tissue turnover and development.[1] The silent and efficient removal of these apoptotic cells is critical for maintaining tissue homeostasis, preventing inflammation, and averting autoimmune reactions.[2][3] This process of clearing cellular corpses is known as efferocytosis, derived from the Latin "efferre," meaning "to take to the grave."[4] Failures in this fundamental process are implicated in a range of inflammatory and autoimmune diseases, making its study crucial for therapeutic development.[3][5][6][7]
A key event in apoptosis is the loss of plasma membrane asymmetry, leading to the exposure of phospholipids on the outer leaflet that are normally sequestered on the inner leaflet.[2] The most prominent of these is phosphatidylserine (PS), which acts as a primary "eat-me" signal, flagging the dying cell for removal by phagocytes such as macrophages and dendritic cells.[1][8][9]
To investigate the molecular mechanisms of efferocytosis in a controlled laboratory setting, researchers often utilize synthetic phospholipids. 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a highly pure, synthetic version of PS with a defined acyl chain composition. Its use allows for the creation of consistent and reproducible model systems, such as liposomes, or for supplementing studies involving whole apoptotic cells. This guide provides a detailed overview of the core mechanisms of PS recognition and presents robust protocols for using DOPS to study efferocytosis both with apoptotic cells and with biomimetic liposomes.
Core Concepts: The Mechanism of DOPS/PS Recognition
The recognition of exposed PS by phagocytes is a sophisticated process involving both direct and indirect interactions, culminating in the engulfment of the apoptotic cell.
-
PS Exposure: In healthy cells, the asymmetric distribution of PS is maintained by enzymes called flippases. During apoptosis, this machinery is inactivated while calcium-activated enzymes known as scramblases (e.g., Xkr8) randomize phospholipids, leading to the rapid appearance of PS on the cell surface.[2]
-
Recognition by Phagocytes: Phagocytes possess a suite of receptors that recognize this exposed PS. This recognition can occur in two main ways:
-
Direct Recognition: Phagocyte receptors bind directly to PS.
-
Indirect Recognition (Bridging): Soluble proteins act as molecular bridges. They bind to PS on the apoptotic cell with one domain and to a receptor on the phagocyte with another. Key examples include Gas6 and MFG-E8, which bridge PS to the TAM family of receptor tyrosine kinases (Tyro3, Axl, MerTK) on the phagocyte.[2][10]
-
-
Signal Transduction & Engulfment: Engagement of these receptors triggers intracellular signaling cascades within the phagocyte. This signaling, often involving the MerTK receptor, promotes cytoskeletal reorganization, leading to the formation of a phagocytic cup that envelops and internalizes the apoptotic cell into a vesicle called a phagosome.[10]
The following diagram illustrates the key molecular players in this recognition pathway.
Caption: Experimental workflow for an in vitro efferocytosis assay.
Application 2: Using DOPS-Containing Liposomes as Apoptotic Cell Mimics
Liposomes are artificial vesicles composed of a lipid bilayer. By incorporating DOPS, they can serve as a simplified, highly controlled model to study the specific role of PS in phagocyte recognition, bypassing the complexity of other signals present on an apoptotic cell. [11][12]
Protocol 5: Preparation of DOPS-Containing Liposomes
This protocol uses the thin-film hydration and extrusion method to create unilamellar vesicles of a defined size. [11][13] Materials:
-
Phospholipids in chloroform (e.g., DOPC, DOPS, and a fluorescent lipid like NBD-PE)
-
Glass vial or round-bottom flask
-
Argon or nitrogen gas stream
-
PBS, pH 7.4
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a glass vial, mix the desired phospholipids in chloroform.
-
PS Liposomes: 79% DOPC, 20% DOPS, 1% NBD-PE (molar ratio).
-
Control Liposomes: 99% DOPC, 1% NBD-PE (molar ratio).
-
-
Evaporate the chloroform under a gentle stream of argon or nitrogen gas while rotating the vial to create a thin, uniform lipid film on the wall. [11]3. Place the vial under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding sterile PBS and vortexing vigorously. This creates multilamellar vesicles (MLVs).
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the MLV suspension through the extruder 11-21 times. This forces the lipids to reassemble into small unilamellar vesicles (SUVs) of a uniform size (~100 nm). [11]7. The fluorescently labeled liposomes are now ready for use. Store at 4°C.
Caption: Workflow for preparing DOPS-containing liposomes via extrusion.
Protocol 6: Liposome-Based Efferocytosis Assay
This assay is analogous to the cell-based assay, substituting liposomes for apoptotic cells.
Procedure:
-
Plate phagocytes (e.g., BMDMs) as described in Protocol 1.
-
Remove the culture medium and add fresh medium containing the DOPS-liposomes or control-liposomes at a desired concentration (e.g., 10-50 µM total lipid).
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells thoroughly with ice-cold PBS to remove non-associated liposomes.
-
Quantify uptake using flow cytometry (gating on phagocytes and measuring the fluorescence from the NBD-PE lipid) or by fluorescence microscopy.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The choice of controls is critical for valid interpretation.
Table 1: Example Data from Flow Cytometry Assay
| Condition | Phagocyte | Bait Cell | % Efferocytosis (Double-Positive Cells) |
| Test | BMDM | Apoptotic Jurkat | 35.2% |
| Control 1 | BMDM | Live Jurkat | 2.1% |
| Control 2 | BMDM (at 4°C) | Apoptotic Jurkat | 4.5% |
| Control 3 | Fibroblast | Apoptotic Jurkat | 1.5% |
-
Interpretation: The significant increase in uptake of apoptotic cells by BMDMs at 37°C compared to all controls indicates efficient, active efferocytosis. The 4°C control distinguishes active engulfment from passive binding.
Table 2: Example Data from Liposome Uptake Assay
| Condition | Liposome Type | Mean Fluorescence Intensity (MFI) |
| Test | 20% DOPS Liposomes | 8,750 |
| Control | 0% DOPS Liposomes (DOPC only) | 980 |
| Background | Untreated Macrophages | 150 |
-
Interpretation: The dramatically higher MFI in macrophages treated with DOPS-liposomes demonstrates that PS is a potent signal for phagocytic uptake.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Efferocytosis Index | - Inefficient apoptosis induction.- Phagocytes are not healthy or activated.- Incorrect apoptotic cell:phagocyte ratio.- Incubation time is too short. | - Confirm apoptosis with Annexin V staining.- Check phagocyte viability; ensure proper differentiation.- Perform a titration to find the optimal ratio (start with 3:1).- Perform a time-course experiment (e.g., 30, 60, 90 min). |
| High Background Signal (High uptake in 4°C control) | - Incomplete washing of non-engulfed cells.- Apoptotic cells are lysing and releasing fluorescent dye.- Phagocytes are "sticky". | - Increase the number and vigor of cold PBS washes.- Ensure apoptotic cells are used promptly and not over-incubated.- Use serum-free media during the co-culture incubation to reduce non-specific binding. |
| Difficulty Distinguishing Bound vs. Engulfed Cells (Microscopy) | - Standard fluorescent labels do not differentiate external vs. internal location. | - Use a pH-sensitive dye like pHrodo, which only fluoresces brightly in the acidic environment of the phagolysosome, confirming engulfment.<[8][14]br>- Perform a trypan blue quenching step before fixation; trypan blue will quench the fluorescence of externally bound cells. |
Broader Applications and Future Directions
The study of DOPS-mediated efferocytosis has profound implications for human health. Defective efferocytosis contributes to the pathology of chronic inflammatory diseases like atherosclerosis and autoimmune disorders such as systemic lupus erythematosus (SLE) by allowing apoptotic cells to undergo secondary necrosis, releasing pro-inflammatory contents. [5][9]Conversely, in the tumor microenvironment, cancer cells can hijack the efferocytosis pathway to induce an immunosuppressive state in macrophages, promoting tumor growth and immune evasion. [3][8] Understanding these mechanisms opens new therapeutic avenues. Modulators of efferocytosis are being investigated to either enhance clearance in inflammatory diseases or block it in cancer. [7]Furthermore, the potent targeting of macrophages via the PS receptor system has led to the development of DOPS-containing liposomes as a vehicle for targeted drug delivery to sites of inflammation. [17][19]
References
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Role of Apoptotic Cell Clearance in Pneumonia and Inflammatory Lung Disease. MDPI.[Link]
-
Role of Apoptotic Cell Clearance in Pneumonia and Inflammatory Lung Disease. PubMed.[Link]
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Efferocytosis and Its Role in Inflammatory Disorders. Frontiers.[Link]
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Apoptotic cell clearance and fibrotic lung disease. European Respiratory Society.[Link]
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In vitro efferocytosis. A, Schematic of protocol used to assess... ResearchGate.[Link]
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Apoptotic cell clearance by generalists ameliorates inflammation, disease. BioWorld.[Link]
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A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies. NIH.[Link]
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Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry. ResearchGate.[Link]
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In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry. Bio-protocol.[Link]
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Standardized Tabas Laboratory In-Vitro Efferocytosis Engulfment Assay. Columbia University.[Link]
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Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. NIH.[Link]
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Measuring Apoptotic Cell Engulfment (Efferocytosis) Efficiency. UCL Discovery.[Link]
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Physiological Roles of Apoptotic Cell Clearance: Beyond Immune Functions. MDPI.[Link]
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Efferocytosis: the art of cellular clearance and novel perspectives in disease therapy. Molecular Cancer.[Link]
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Contribution of Defective PS Recognition and Efferocytosis to Chronic Inflammation and Autoimmunity. NIH.[Link]
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Targeted Liposomal Drug Delivery to Monocytes and Macrophages. ResearchGate.[Link]
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Drugging the efferocytosis process: concepts and opportunities. ResearchGate.[Link]
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Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central.[Link]
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Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI.[Link]
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Synthetic Biomimetic Liposomes Harness Efferocytosis Machinery for Highly Efficient Macrophages‐Targeted Drug Delivery to Alleviate Inflammation. PubMed Central.[Link]
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Application Notes & Protocols: Utilizing DOPS Vesicles for In Vitro Protein Binding Assays
Introduction: The "Why" of a Model Membrane
In cellular signaling, the plasma membrane is not merely a passive barrier but an active scaffold where signaling complexes assemble and disassemble with precise spatial and temporal control. A key feature of the inner leaflet of this membrane is its net negative charge, largely contributed by the phospholipid phosphatidylserine (PS).[1] This anionic surface acts as a critical recruitment platform for a vast number of proteins containing positively charged domains, driving processes from signal transduction and cytoskeletal organization to blood coagulation and apoptosis.[1][2]
To dissect these fundamental protein-lipid interactions in a controlled, cell-free environment, researchers rely on model membrane systems. Among the most robust and versatile of these are liposomes, or vesicles. Specifically, vesicles composed of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) offer a superb biomimetic of the inner leaflet's electrostatic properties.
Why DOPS? The Rationale Behind the Reagent:
-
Electrostatic Relevance: The serine headgroup of DOPS carries a net negative charge at physiological pH, making it an ideal candidate for studying proteins that are recruited to the cell membrane via electrostatic interactions.[3]
-
Biophysical Properties: DOPS possesses a very low phase transition temperature (T_m) of -11°C.[4] This is a direct consequence of its two dioleoyl (18:1 cis) unsaturated acyl chains, which introduce kinks that prevent tight lipid packing.[5] This ensures that at standard experimental temperatures (e.g., 4°C to 37°C), the vesicle membrane is in a fluid, liquid-crystalline (Lα) phase. This fluidity is thought to better mimic the dynamic nature of a biological membrane and can be crucial for accommodating protein binding, insertion, or conformational changes.[6]
-
Control & Specificity: By creating parallel vesicles made of a neutral but structurally similar lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), researchers can design exquisitely controlled experiments. DOPC shares the same fluidizing acyl chains but has a neutral headgroup.[7] A protein that binds to DOPS vesicles but not DOPC vesicles is highly likely to be interacting specifically with the negatively charged serine headgroup.
This guide provides a comprehensive framework for the preparation of DOPS large unilamellar vesicles (LUVs) and their application in robust, self-validating protein binding assays.
Part 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
The goal of this protocol is to produce a homogenous population of LUVs, typically 100 nm in diameter, which are ideal for co-sedimentation and co-flotation assays. The process begins with creating a lipid film, hydrating it to form large, multi-layered vesicles (MLVs), and then forcing these MLVs through a membrane with a defined pore size to generate LUVs.[2][8]
Workflow for LUV Preparation
Caption: Workflow for preparing Large Unilamellar Vesicles (LUVs).
Materials & Reagents
| Reagent/Material | Recommended Specifications | Causality & Notes |
| Lipids | DOPS (18:1 PS), DOPC (18:1 PC) | High-purity synthetic lipids are essential for reproducibility. Avanti Polar Lipids is a standard source. |
| Organic Solvent | Chloroform, HPLC grade | Used to fully dissolve lipids for the creation of a uniform film. |
| Hydration Buffer | e.g., 20 mM HEPES, 150 mM KCl, pH 7.4 | Buffer choice is critical. Avoid buffers with high concentrations of divalent cations (like Ca²⁺) which can cause PS vesicles to aggregate or fuse.[9] The buffer should be filtered (0.22 µm) and degassed. |
| Equipment | Rotary evaporator or Nitrogen gas stream | For gentle and complete removal of the organic solvent. |
| High-vacuum pump | To remove all residual solvent, which can otherwise affect membrane integrity. | |
| Mini-Extruder | A device that houses the polycarbonate membrane and allows for manual extrusion. | |
| Polycarbonate Membranes | 100 nm pore size is standard for creating LUVs suitable for these assays. | |
| Gas-tight Glass Syringes | Typically 1 mL capacity, for use with the mini-extruder. |
Step-by-Step Protocol for LUV Preparation
-
Lipid Film Formation: a. In a clean glass round-bottom flask or test tube, combine the desired lipids from stock solutions (e.g., in chloroform). To prepare 1 mL of a 1 mM final liposome suspension, you will need 1 µmol of total lipid. b. For DOPS vesicles , use 100% DOPS. For control vesicles , use 100% DOPC. c. Gently evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the vessel. d. Place the vessel on a high-vacuum pump for at least 2 hours (overnight is recommended) to ensure complete removal of any residual solvent.
-
Hydration: a. Add 1 mL of your desired hydration buffer to the dried lipid film. This will result in a final total lipid concentration of 1 mM. b. Seal the vessel and hydrate the film by vortexing vigorously for 5-10 minutes. The temperature must be kept above the T_m of the highest-T_m lipid in the mixture.[10] For DOPS and DOPC, hydration at room temperature is sufficient. The solution will appear milky; this is a suspension of multilamellar vesicles (MLVs).
-
Homogenization (Freeze-Thaw): a. To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 cycles of freezing and thawing.[2] b. Plunge the tube into liquid nitrogen until fully frozen, then thaw it in a warm water bath (e.g., 40-50°C). Vortex briefly between cycles. This process helps to break up large lipid aggregates and anneal the lipid sheets.
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. It's good practice to pre-wet the components with buffer.[11] b. Ensure the extruder block is at a temperature above the lipid T_m.[11] c. Load the MLV suspension into one of the glass syringes and carefully expel any air. Attach it to one side of the extruder. Attach an empty syringe to the other side. d. Gently push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the empty syringe. e. Repeat this process for a total of 21 passes.[2] An odd number of passes ensures the final sample is in the opposite syringe from where it started. The solution should clarify from milky to slightly opalescent. f. The resulting LUV suspension can be stored at 4°C under nitrogen or argon and is typically stable for up to one week.
Part 2: The Protein-Vesicle Co-sedimentation Assay
This assay is the workhorse for testing protein-lipid interactions. It relies on the principle that LUVs, due to their size and density, can be pelleted from solution by high-speed ultracentrifugation. If a protein binds to these vesicles, it will be co-pelleted with them. Unbound protein will remain in the supernatant.[12][13]
Workflow for Co-sedimentation Assay
Caption: Workflow for the protein-vesicle co-sedimentation assay.
Protocol for Co-sedimentation
-
Pre-Clarification of Protein: a. Before any binding experiment, it is essential to remove any existing protein aggregates that would pellet on their own, leading to a false positive. b. Centrifuge your purified protein stock at a speed equivalent to or greater than the vesicle pelleting step (e.g., 150,000 x g) for 20-30 minutes at 4°C. c. Carefully collect the supernatant, which contains soluble, monomeric protein. Determine its concentration.
-
Binding Reaction Setup: a. Set up reactions in ultracentrifuge tubes (e.g., Beckman Coulter Thickwall Polycarbonate tubes). A typical final reaction volume is 100 µL. b. Test Reaction: Add a fixed amount of protein (e.g., 1-5 µM final concentration) and a specific concentration of DOPS LUVs (e.g., 0.5 mM final lipid concentration). c. Specificity Control: Set up a reaction with protein and an identical concentration of DOPC LUVs. d. Pelleting Control: Set up a reaction with protein only (no vesicles) in buffer to confirm the protein does not pellet on its own. e. Bring all reaction volumes to 100 µL with the binding buffer. f. Incubate all tubes at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Separation: a. Place the tubes in a suitable ultracentrifuge rotor (e.g., a TLA100 fixed-angle rotor). b. Centrifuge at ~150,000 x g for 30 minutes at 25°C.[14] The temperature is set to 25°C to ensure the membrane remains fluid. c. After centrifugation, a small, glassy pellet containing the LUVs should be visible at the bottom of the tube.
-
Sample Analysis: a. Carefully remove a defined volume (e.g., 80 µL) of the supernatant (S) from the top of the tube without disturbing the pellet. Transfer to a new microfuge tube. b. Aspirate the remaining liquid. Resuspend the pellet (P) in a volume of buffer equal to the initial reaction volume (100 µL) to which SDS-PAGE sample buffer has been added. c. Take a volume of the supernatant fraction equivalent to the amount loaded for the pellet fraction for direct comparison. Add SDS-PAGE sample buffer. d. Boil both S and P samples for 5 minutes. e. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie staining or Western blotting.
Part 3: Data Analysis and Interpretation
-
Qualitative Assessment: A simple visual inspection of the gel or blot provides the primary result. If the protein is found in the pellet fraction with DOPS vesicles but remains in the supernatant with DOPC vesicles and in the "protein only" control, this is strong evidence for a specific, electrostatic interaction.
-
Quantitative Analysis for Affinity: To estimate the binding affinity (K_d), perform the assay with a fixed concentration of protein and a range of increasing LUV concentrations (e.g., 0 to 1 mM). a. After SDS-PAGE, quantify the band intensities in the S and P lanes for each lipid concentration using densitometry software (e.g., ImageJ). b. Calculate the fraction of protein bound at each lipid concentration using the formula: Fraction Bound = I_Pellet / (I_Pellet + I_Supernatant) [15][16] c. Plot the Fraction Bound versus the total lipid concentration. The data can be fitted to a one-site binding hyperbola to estimate the apparent dissociation constant (K_d), which is the lipid concentration at which 50% of the protein is bound.
| Example Data from a Titration Experiment | | :--- | :--- | :--- | :--- | | [DOPS] (µM) | Intensity (Pellet) | Intensity (Supernatant) | Fraction Bound | | 0 | 50 | 9950 | 0.005 | | 50 | 2100 | 7900 | 0.210 | | 100 | 3550 | 6450 | 0.355 | | 250 | 5100 | 4900 | 0.510 | | 500 | 6500 | 3500 | 0.650 | | 1000 | 7800 | 2200 | 0.780 |
Alternative Protocol: The Co-flotation Assay
Some proteins, particularly those with large unstructured regions or a tendency to oligomerize, may pellet during ultracentrifugation even after pre-clarification. For these, a co-flotation assay is a superior method.[17] Here, the protein-vesicle mixture is placed at the bottom of a dense sucrose cushion. During centrifugation, the low-density vesicles float up to the top of the cushion, carrying any bound protein with them, while aggregated, unbound protein remains at the bottom.[16][18]
Workflow for Co-flotation Assay
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Application Notes & Protocols: A Guide to Creating Asymmetric Lipid Vesicles with Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
Introduction: The Significance of Asymmetry in Biological Membranes
In the intricate landscape of cellular biology, the plasma membrane is not a mere passive barrier but a dynamic interface crucial for a myriad of cellular processes. A key feature of eukaryotic plasma membranes is the asymmetric distribution of phospholipids between the inner (cytoplasmic) and outer (exoplasmic) leaflets.[1][2][3][4] This lipid asymmetry is not a random occurrence but a tightly regulated state maintained by the cell, underscoring its profound physiological importance.[3][5] The outer leaflet is typically enriched in choline-containing lipids like phosphatidylcholine (PC) and sphingomyelin (SM), while the inner leaflet is predominantly composed of aminophospholipids such as phosphatidylethanolamine (PE) and phosphatidylserine (PS).[2][6]
This asymmetric arrangement influences numerous cellular functions, including signaling, membrane budding, and endocytosis.[7] The strict localization of phosphatidylserine, with its negatively charged headgroup, to the inner leaflet is particularly critical.[2][3] The exposure of PS on the outer leaflet is a well-established "eat-me" signal that triggers the recognition and clearance of apoptotic (dying) cells by phagocytes.[8][9][10] Consequently, the ability to create model membrane systems, such as lipid vesicles, with a defined asymmetric distribution of lipids is paramount for in-depth biophysical studies and for the development of advanced drug delivery systems.[11][12]
This guide provides a comprehensive overview and detailed protocols for the preparation of asymmetric lipid vesicles featuring Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a key phospholipid for mimicking the cytoplasmic leaflet of the plasma membrane or for studying processes related to apoptosis.
Understanding the Key Component: Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
DOPS is an anionic phospholipid that plays a crucial role in numerous cellular functions. Its structure consists of a glycerol backbone, two oleic acid chains, and a serine headgroup. The presence of the carboxyl and phosphate groups in the serine headgroup gives DOPS a net negative charge at physiological pH. In healthy cells, DOPS is almost exclusively found in the inner leaflet of the plasma membrane, contributing to the negative charge of the cytoplasmic face.[2][3]
The exposure of DOPS on the cell surface is a critical event in apoptosis.[8][9][13][14] This externalization is mediated by enzymes called scramblases and a concomitant decrease in the activity of flippases, which normally maintain PS asymmetry.[8][10] This exposed PS acts as a ligand for receptors on phagocytic cells, leading to the clearance of the apoptotic cell.[8][9] Therefore, creating asymmetric vesicles with DOPS on the outer leaflet can serve as a valuable model for studying these recognition processes. Conversely, vesicles with DOPS confined to the inner leaflet mimic the membrane of healthy cells.
Methodology: Crafting Asymmetric Vesicles via Cyclodextrin-Mediated Lipid Exchange
Several techniques have been developed to prepare asymmetric vesicles, including enzymatic methods, pH-gradient approaches, and microfluidics.[11][12][15][16] Among these, the cyclodextrin-mediated lipid exchange method stands out for its versatility and applicability to a wide range of phospholipids, including DOPS.[11][17][18][19] This method relies on the ability of cyclodextrins, cyclic oligosaccharides with a hydrophobic core, to act as carriers for lipid molecules, facilitating their exchange between different vesicle populations.[11][18][20]
The following protocol details the preparation of asymmetric large unilamellar vesicles (aLUVs) where the outer leaflet of pre-formed symmetric vesicles is replaced with DOPS.
Experimental Workflow: Cyclodextrin-Mediated Exchange
Sources
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Application and Protocol for the Use of DOPS as a Standard in Lipidomics Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Standardization in Quantitative Lipidomics
Lipidomics, the comprehensive and quantitative study of lipids in biological systems, offers profound insights into cellular metabolism, signaling pathways, and the pathogenesis of numerous diseases. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as the cornerstone of lipid analysis due to its high sensitivity, selectivity, and throughput. However, the accuracy and reproducibility of quantitative lipidomics are critically dependent on the mitigation of analytical variability introduced during sample preparation, extraction, and ionization.[1]
Internal standards are indispensable for reliable quantification in LC-MS-based lipidomics.[2] They are compounds added to a sample at a known concentration before processing to correct for analyte loss during sample preparation and to normalize for variations in instrument response, such as matrix effects.[1][3] An ideal internal standard should mimic the physicochemical properties of the analyte(s) of interest but be distinguishable by the mass spectrometer.[4]
This application note provides a detailed guide to the use of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) as an internal standard for the quantitative analysis of phosphatidylserine (PS) and other lipid species. We will delve into the rationale for its selection, provide detailed protocols for its implementation, and discuss the principles of data analysis that ensure the generation of high-quality, reproducible quantitative data.
Rationale for Selecting DOPS as an Internal Standard
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a synthetic phospholipid that serves as an excellent internal standard for several reasons:
-
Structural Representation: As a phosphatidylserine, DOPS is structurally representative of the endogenous PS lipid class, ensuring similar extraction efficiency and ionization behavior.[5] It is a common practice to use an internal standard from the same lipid class as the analytes to ensure the most accurate quantification.[3]
-
Chemical Stability: The oleoyl (18:1) fatty acyl chains of DOPS are monounsaturated, making it more stable against oxidation compared to polyunsaturated lipids, while still mimicking the behavior of common unsaturated lipids in biological systems.[5]
-
Commercial Availability and Purity: High-purity (>99%) DOPS is readily available from commercial suppliers, ensuring consistency and minimizing the introduction of contaminants.[5]
-
Distinguishable Mass: While DOPS itself may be endogenous in some systems, isotopically labeled versions (e.g., d5-DOPS) or odd-chain PS standards (e.g., PS 17:0/17:0) are commonly used to provide a unique mass-to-charge ratio (m/z) that is easily distinguished from endogenous lipids.[6][7] For the purpose of this guide, we will focus on the principles of using a non-endogenous or isotopically labeled PS standard, exemplified by DOPS.
Physicochemical Properties of DOPS
A thorough understanding of the properties of DOPS is essential for its effective use as an internal standard.
| Property | Value | Source |
| Systematic Name | 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | [4] |
| Molecular Formula | C₄₂H₇₇NNaO₁₀P | [5] |
| Molecular Weight | 810.03 g/mol | [5] |
| Exact Mass | 787.5285 Da (free acid) | [8] |
| Solubility | Soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL. Insoluble in ethanol and DMSO. | [4] |
| Storage | Store at -20°C as a powder or in a suitable organic solvent. | [5] |
Experimental Workflow for DOPS-Based Lipid Quantification
The successful implementation of DOPS as an internal standard requires a systematic and validated workflow. This involves careful preparation of standard solutions, robust sample preparation and lipid extraction, optimized LC-MS/MS analysis, and appropriate data processing.
Protocol 1: Preparation of DOPS Standard Solutions
Accurate preparation of stock and working solutions is fundamental to quantitative analysis. All solutions should be prepared in glass vials to prevent leaching of plasticizers.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) powder (e.g., Avanti P/N 840035)[5]
-
LC-MS grade chloroform
-
LC-MS grade methanol
-
Glass volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of DOPS powder to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a specific amount of DOPS powder (e.g., 10 mg) using an analytical balance. c. Quantitatively transfer the powder to a 10 mL glass volumetric flask. d. Add a small amount of chloroform:methanol (2:1, v/v) to dissolve the lipid. e. Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent mixture. f. Cap the flask and invert several times to ensure homogeneity. g. Aliquot the stock solution into smaller amber glass vials, flush with nitrogen or argon gas to prevent oxidation, and store at -20°C. This stock solution is stable for at least one year when stored properly.[4]
-
Working Solution Preparation (e.g., 10 µg/mL): a. On the day of the experiment, thaw an aliquot of the 1 mg/mL stock solution. b. Perform a serial dilution to achieve the desired working concentration. For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. c. Bring the volume up to the 10 mL mark with the solvent that will be used for the final sample reconstitution (e.g., methanol or isopropanol). d. This working solution will be used to spike into the biological samples before extraction. The concentration of the working solution should be optimized to yield a signal intensity within the linear range of the instrument and comparable to the endogenous analytes of interest.
Protocol 2: Sample Preparation and Lipid Extraction with DOPS Spiking
The methyl-tert-butyl ether (MTBE) extraction method is a widely used protocol that provides efficient extraction of a broad range of lipid classes.
Materials:
-
Biological sample (e.g., 20 µL plasma, 1x10⁶ cells)
-
DOPS working solution (from Protocol 1)
-
LC-MS grade methanol (MeOH), pre-chilled on ice
-
LC-MS grade methyl-tert-butyl ether (MTBE)
-
LC-MS grade water
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Vacuum evaporator
Procedure:
-
In a clean glass tube, add your biological sample (e.g., 20 µL of plasma).
-
Add a precise volume of the DOPS working solution (e.g., 10 µL of 10 µg/mL solution) to the sample. This step is critical and should be done before any extraction steps to account for lipid loss during the procedure.[2]
-
Add 225 µL of cold MeOH and vortex for 10 seconds.
-
Add 750 µL of MTBE, vortex for another 10 seconds, and then shake for 10 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water. Vortex for 20 seconds.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method (e.g., a mixture of acetonitrile and isopropanol).
-
Vortex briefly, centrifuge to pellet any insoluble debris, and transfer the supernatant to an LC-MS vial with an insert.
Sources
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Application Notes and Protocols for the Formulation of DOPS-Containing Lipid Nanoparticles for Gene Delivery
Introduction: Beyond the Canonical Four - Integrating Anionic Lipids for Targeted Gene Delivery
The advent of lipid nanoparticles (LNPs) has revolutionized the landscape of gene therapy, most notably exemplified by the rapid development and deployment of mRNA-based COVID-19 vaccines. The canonical LNP formulation, a carefully orchestrated amalgam of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, has proven remarkably effective for hepatic delivery.[1][2] However, the expanding therapeutic ambition of gene-based medicines necessitates the development of LNPs capable of targeting extrahepatic tissues and modulating immune responses with greater precision. This has led to the exploration of alternative lipid compositions, with a growing interest in the incorporation of anionic lipids, such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and rationale behind the use of DOPS-containing LNPs for gene delivery. We will delve into the mechanistic advantages conferred by DOPS, provide detailed, field-proven protocols for their preparation using microfluidics, and outline a suite of analytical techniques for their thorough characterization.
The Scientific Rationale: Why Incorporate DOPS into LNP Formulations?
The inclusion of the anionic phospholipid DOPS into an LNP formulation introduces a paradigm shift from the near-neutral surface charge of conventional LNPs at physiological pH. This alteration is not merely a superficial change; it fundamentally impacts the nanoparticle's biodistribution, cellular interactions, and immunogenicity.
1. Modulating Biodistribution and Targeting Secondary Lymphoid Organs:
Standard LNP formulations predominantly accumulate in the liver due to their interaction with apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake by hepatocytes. By incorporating an anionic lipid like DOPS, the LNP surface charge becomes negative, which can alter its protein corona and subsequent cellular interactions.[3] Research has demonstrated that this anionic charge can shift the delivery preference from hepatocytes to the hepatic reticuloendothelial system (RES).[3] Furthermore, studies have shown that LNPs containing DOPS can preferentially deliver mRNA to secondary lymphoid organs (SLOs), such as the spleen.[4] This targeted delivery to SLOs is of significant interest for applications in immunotherapy and vaccination, where engaging with immune cells like dendritic cells is paramount.[5]
2. Influencing Cellular Uptake and Endosomal Escape:
The interaction of LNPs with cell membranes is a critical determinant of their transfection efficiency. While cationic lipids are crucial for interacting with the negatively charged cell surface, the overall surface charge of the nanoparticle can influence the uptake mechanism. Anionic lipids can modulate these interactions and have been shown to play a role in the endosomal escape of the genetic payload.[6] It is hypothesized that the anionic lipids within the LNP can interact with the cationic lipids in the endosomal membrane, leading to membrane destabilization and release of the nucleic acid cargo into the cytoplasm.[6][][8]
3. Tuning the Immune Response:
The immunogenicity of LNPs is a double-edged sword. While adjuvant activity is desirable for vaccines, a tolerogenic response is often sought for gene therapies aimed at correcting genetic disorders. The lipid composition of LNPs is a key determinant of their intrinsic immunogenicity. Studies have systematically investigated how incorporating anionic lipids can modulate immune cell tropism and innate immune activation.[5] It has been shown that certain anionic lipid-containing formulations can dampen innate activation and promote a more tolerogenic cytokine profile.[5] This provides a powerful tool for tailoring the immune response to the specific therapeutic application.
Formulation of DOPS-Containing LNPs: A Microfluidics-Based Approach
Microfluidics has emerged as the gold standard for the reproducible and scalable production of LNPs with well-controlled physicochemical properties.[9][10][11] The rapid and controlled mixing of the lipid-in-ethanol and nucleic acid-in-aqueous buffer streams within the microfluidic chip facilitates the self-assembly of uniform nanoparticles with high encapsulation efficiency.[9][11]
Experimental Workflow for LNP Formulation
Caption: Workflow for DOPS-LNP formulation using microfluidics.
Protocol 1: Microfluidic Formulation of DOPS-Containing LNPs for mRNA Delivery
Materials:
-
Lipids:
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
-
Nucleic Acid: mRNA transcript of interest
-
Solvents and Buffers:
-
Ethanol (200 proof, molecular biology grade)
-
Citrate Buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), RNase-free
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop) with a staggered herringbone micromixer cartridge
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
-
Sterile, RNase-free microcentrifuge tubes and glassware
-
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase): a. In a sterile, RNase-free glass vial, dissolve the ionizable lipid, DOPS, cholesterol, and PEG-lipid in 200-proof ethanol to achieve the desired molar ratio and final lipid concentration. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DOPS:Cholesterol:PEG-Lipid). b. Vortex the solution until all lipids are completely dissolved. Gentle warming (e.g., to 37°C) may be necessary to fully dissolve some lipids.
-
Preparation of mRNA Solution (Aqueous Phase): a. Dilute the stock mRNA solution in citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid, facilitating its interaction with the negatively charged mRNA.[1][2]
-
Microfluidic Mixing: a. Prime the microfluidic system and cartridge according to the manufacturer's instructions, typically with ethanol and the aqueous buffer. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic). d. Initiate the mixing process. The rapid mixing within the microfluidic cartridge will induce the self-assembly of the LNPs. e. Collect the resulting LNP suspension in a sterile, RNase-free tube.
-
Purification and Buffer Exchange: a. To remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS), perform dialysis using a 10 kDa MWCO cassette against sterile PBS. Dialyze for at least 18 hours with multiple buffer changes. b. Alternatively, for larger volumes, a Tangential Flow Filtration (TFF) system can be used for more rapid buffer exchange and concentration.
-
Sterile Filtration and Storage: a. Filter the purified LNP suspension through a 0.22 µm sterile filter to remove any potential aggregates and ensure sterility. b. Store the final DOPS-containing LNP formulation at 4°C. For long-term storage, consult stability studies for the specific formulation.
Characterization of DOPS-Containing LNPs: Ensuring Quality and Consistency
Thorough characterization of the formulated LNPs is a critical step to ensure batch-to-batch consistency, stability, and optimal performance.[12]
Experimental Workflow for LNP Characterization
Caption: Key characterization steps for DOPS-LNPs.
Protocol 2: Physicochemical Characterization and Encapsulation Efficiency
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: a. Dilute a small aliquot of the LNP suspension in sterile PBS to an appropriate concentration for DLS analysis. b. Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. c. Expected Outcome: For effective in vivo delivery, a particle size between 50-150 nm and a PDI below 0.2 are generally desirable.
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS)
-
Procedure: a. Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to obtain an accurate measurement. b. Measure the zeta potential to determine the surface charge of the nanoparticles. c. Expected Outcome: Due to the inclusion of DOPS, the zeta potential is expected to be negative at physiological pH.
3. mRNA Encapsulation Efficiency (EE%) and Concentration:
-
Method: Quant-iT™ RiboGreen™ Assay[13]
-
Procedure: a. Prepare two sets of LNP samples diluted in TE buffer. b. To one set of samples, add a surfactant (e.g., 1% Triton™ X-100) to lyse the LNPs and release the encapsulated mRNA. This will determine the total mRNA concentration. c. The other set of samples without the surfactant will be used to measure the amount of free (unencapsulated) mRNA. d. Add the RiboGreen™ reagent to both sets of samples and measure the fluorescence intensity using a plate reader. e. Calculate the mRNA concentration using a standard curve of known mRNA concentrations. f. Calculate the encapsulation efficiency using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100 g. Expected Outcome: A high encapsulation efficiency (>90%) is desirable for maximizing the delivery of the genetic payload.
Data Presentation: A Comparative Overview
To illustrate the impact of incorporating DOPS, the following table presents hypothetical comparative data between a standard LNP formulation and a DOPS-containing LNP formulation.
| Parameter | Standard LNP (DSPC as helper) | DOPS-LNP |
| Molar Ratio (Ionizable:Helper:Chol:PEG) | 50:10:38.5:1.5 | 50:10:38.5:1.5 |
| Size (Z-average, nm) | 85 ± 5 | 90 ± 6 |
| PDI | 0.12 ± 0.03 | 0.15 ± 0.04 |
| Zeta Potential (mV at pH 7.4) | -5 ± 2 | -35 ± 5 |
| Encapsulation Efficiency (%) | > 95% | > 90% |
Conclusion and Future Perspectives
The incorporation of anionic lipids like DOPS into LNP formulations represents a significant step towards the development of next-generation gene delivery vehicles with tailored biodistribution profiles and immunomodulatory properties. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to explore the potential of DOPS-containing LNPs in their specific therapeutic applications. As our understanding of the complex interplay between LNP composition and biological response continues to grow, we can anticipate the emergence of even more sophisticated and targeted gene therapies for a wide range of diseases.
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AZoM. (2023). Characterizing Lipid Nanoparticles and Liposomes. AZoM. [Link]
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Inside Therapeutics. (2023). A complete guide to understanding Lipid nanoparticles (LNP). Inside Therapeutics. [Link]
Sources
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microfluidic Formulation of DNA-Loaded Multicomponent Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 12. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.curapath.com [blog.curapath.com]
Troubleshooting & Optimization
Navigating the Challenges of Anionic Liposome Stability: A Technical Guide to Preventing Aggregation of DOPS-Containing Vesicles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)-containing liposomes. The inherent negative charge of DOPS is crucial for many applications, from mimicking cell membranes to targeted drug delivery. However, this same charge makes these liposomes highly susceptible to aggregation, a critical issue that can compromise experimental reproducibility and therapeutic efficacy. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you maintain the colloidal stability of your DOPS-containing liposomal formulations.
The Root of the Problem: Understanding DOPS Liposome Aggregation
The stability of any colloidal suspension, including liposomes, is governed by the balance of attractive and repulsive forces between particles. For DOPS-containing liposomes, the primary drivers of aggregation are electrostatic interactions and ion-bridging.
The negatively charged phosphate group of DOPS provides electrostatic repulsion between liposomes, which is essential for their stability. However, this repulsion can be easily overcome by the presence of cations in the surrounding medium, leading to aggregation. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are particularly potent inducers of aggregation due to their ability to form bridges between the negatively charged surfaces of adjacent liposomes. This "ion-bridging" effect effectively neutralizes the surface charge and allows attractive van der Waals forces to dominate, resulting in the clumping of vesicles.
The pH of the formulation also plays a critical role. The charge state of the serine headgroup of DOPS is pH-dependent. At physiological pH, the carboxyl group is deprotonated, contributing to the overall negative charge. However, at acidic pH values, protonation of the carboxyl and phosphate groups can reduce the net negative charge, diminishing electrostatic repulsion and promoting aggregation.
Here is a logical diagram illustrating the factors that influence the aggregation of DOPS-containing liposomes:
Caption: Factors influencing the stability of DOPS-containing liposomes.
Troubleshooting Guide: A Proactive Approach to Preventing Aggregation
This section provides a question-and-answer formatted guide to directly address common issues encountered during the preparation and handling of DOPS-containing liposomes.
Q1: My DOPS liposome suspension shows visible aggregation immediately after preparation. What is the likely cause?
A1: Immediate aggregation is often due to the presence of divalent cations in your hydration buffer or from glassware that has not been properly cleaned.
-
Causality: Divalent cations like Ca²⁺ and Mg²⁺ are potent cross-linkers of negatively charged DOPS headgroups. Even trace amounts can lead to rapid aggregation.[1]
-
Troubleshooting Steps:
-
Use a chelating agent: Prepare your hydration buffer with a low concentration (e.g., 0.1-1 mM) of ethylenediaminetetraacetic acid (EDTA) to sequester any contaminating divalent cations.
-
Use high-purity water and salts: Ensure that the water and salts used to prepare your buffers are of high purity and free from divalent cation contamination.
-
Acid-wash glassware: Thoroughly clean all glassware with an acid solution (e.g., 1 M HCl) followed by extensive rinsing with high-purity water to remove any residual ions.
-
Q2: My liposomes are stable initially but aggregate over time or upon storage. What could be happening?
A2: This delayed aggregation can be caused by several factors, including suboptimal surface charge, inappropriate pH, or the absence of stabilizing lipids.
-
Causality: For long-term stability, a sufficiently high negative surface charge is required to maintain electrostatic repulsion between vesicles. A zeta potential of less than -30 mV is generally considered indicative of a stable liposomal suspension.[1][2][3] The pH of the suspension can also drift over time, affecting the charge of the DOPS headgroups.
-
Troubleshooting Steps:
-
Measure Zeta Potential: Characterize the zeta potential of your liposome formulation. If the absolute value is below 30 mV, consider the following steps to increase surface charge.
-
Increase DOPS concentration: If your formulation allows, increasing the molar percentage of DOPS can enhance the surface charge density.
-
Optimize pH: Ensure your buffer has sufficient buffering capacity to maintain a stable pH, ideally between 6.5 and 7.5 for optimal chemical stability of the phospholipid.[4]
-
Incorporate Stabilizing Lipids: The inclusion of PEGylated lipids or cholesterol can significantly enhance long-term stability.
-
Q3: How can I use PEGylated lipids to prevent aggregation?
A3: Incorporating a small percentage of polyethylene glycol (PEG)-conjugated lipids into your formulation provides a steric barrier that prevents close apposition of liposomes.
-
Causality: The long, flexible PEG chains extend from the liposome surface into the aqueous environment, creating a hydrated layer that physically hinders vesicles from approaching each other. This steric stabilization is highly effective at preventing aggregation, even in the presence of salts.[5][6][7]
-
Recommended Protocol:
-
Incorporate 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into your initial lipid mixture.
-
The optimal percentage and PEG chain length may need to be empirically determined for your specific application. Higher molecular weight PEGs (e.g., 2000 Da) are generally more effective at providing steric hindrance.[7]
-
Q4: What is the role of cholesterol in stabilizing DOPS-containing liposomes?
A4: Cholesterol acts as a "membrane plasticizer," modulating the fluidity and packing of the lipid bilayer, which can indirectly enhance stability.
-
Causality: Cholesterol inserts into the lipid bilayer, filling the gaps between phospholipid molecules. This increases the mechanical rigidity of the membrane and reduces its permeability.[8][9][10] A more rigid membrane is less prone to fusion and aggregation.
-
Recommended Protocol:
-
Incorporate 30-50 mol% cholesterol into your lipid formulation. A 70:30 ratio of phospholipid to cholesterol is often a good starting point for achieving a stable formulation.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal buffer for preparing and storing DOPS-containing liposomes?
A: There is no single "ideal" buffer, as the optimal choice depends on the specific application. However, for general use, a buffer with low divalent cation content and good buffering capacity in the neutral pH range is recommended.
-
Commonly Used Buffers:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often preferred as it does not chelate divalent cations as strongly as phosphate buffers. A typical concentration is 10-20 mM at pH 7.4.
-
Tris (tris(hydroxymethyl)aminomethane): Another common choice, typically used at 10-50 mM, pH 7.4.
-
Phosphate-Buffered Saline (PBS): While widely used, be aware that phosphate can interact with divalent cations. If using PBS, ensure it is calcium and magnesium-free.
-
Q: Can I use sonication to prepare my DOPS liposomes?
A: While sonication can be used to create small unilamellar vesicles (SUVs), it is a harsh method that can lead to lipid degradation and variability in size. For more reproducible and controlled sizing, the thin-film hydration followed by extrusion method is highly recommended.
Q: How should I store my DOPS-containing liposomes?
A: For short-term storage (days to a week), store the liposome suspension at 4°C in a sealed, sterile container protected from light. For long-term storage, it is best to lyophilize the liposomes after pelleting them by centrifugation.
Validated Experimental Protocol: Preparation of Stable DOPS-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of 100 nm unilamellar liposomes composed of DOPC and DOPS.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform
-
Chloroform
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.1 mM EDTA, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with 100 nm polycarbonate membranes
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, combine the desired molar ratio of DOPC and DOPS dissolved in chloroform.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids.
-
Continue to rotate the flask until a thin, uniform lipid film is formed on the inner surface.
-
To ensure complete removal of the solvent, dry the film under a high vacuum for at least 2 hours.[11]
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask containing the lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Gently swirl the flask to hydrate the lipid film. This will form multilamellar vesicles (MLVs).
-
Incubate the suspension at a temperature above the lipid phase transition temperature for 30-60 minutes with occasional gentle agitation to ensure complete hydration.
-
-
Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Workflow for Liposome Preparation:
Caption: Workflow for preparing stable unilamellar liposomes.
Data Summary for Formulation Optimization
| Parameter | Recommended Range | Rationale |
| Zeta Potential | < -30 mV | Provides sufficient electrostatic repulsion to prevent aggregation.[1][2][3] |
| Cholesterol Content | 30-50 mol% | Increases membrane rigidity and stability.[8][9][10] |
| PEGylated Lipid Content | 2-5 mol% | Creates a steric barrier to prevent aggregation.[5][6][7] |
| pH of Buffer | 6.5 - 7.5 | Maintains the negative charge of DOPS and minimizes lipid hydrolysis.[4] |
| Divalent Cations | < 1 mM | Minimizes ion-bridging and aggregation.[1] |
By understanding the underlying causes of aggregation and implementing these proactive troubleshooting and formulation strategies, researchers can consistently produce stable and reliable DOPS-containing liposomes for their experimental needs.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the concentration of DOPS for cell culture experiments
Welcome to the technical support center for optimizing the use of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to ensure the successful application of DOPS in your work. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the nuances of DOPS concentration optimization, ensuring reproducible and reliable results.
The Critical Role of Phosphatidylserine (PS) in Cellular Processes
Phosphatidylserine is a crucial phospholipid typically sequestered to the inner leaflet of the plasma membrane in healthy cells.[1] The externalization of PS to the outer leaflet is a well-established early hallmark of apoptosis, serving as an "eat-me" signal for phagocytes.[2][3] This fundamental process is central to tissue homeostasis, development, and the resolution of inflammation. Consequently, DOPS, a synthetic, stable form of PS, is an invaluable tool in the laboratory for studying apoptosis, efferocytosis (the clearance of apoptotic cells), and for its use as a component in liposomal drug delivery systems.[4][5]
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when incorporating DOPS into their experimental design.
1. Why is optimizing the DOPS concentration so critical?
The concentration of DOPS can profoundly influence experimental outcomes. Insufficient concentrations may fail to elicit the desired biological response, such as apoptosis induction or efficient liposomal delivery. Conversely, excessive concentrations can lead to non-specific effects or cytotoxicity, confounding your results.[2] Each cell line exhibits a unique sensitivity to external stimuli, making a "one-size-fits-all" approach to DOPS concentration impractical.
2. What are the primary applications of DOPS in cell culture?
DOPS is primarily utilized in three key areas:
-
Induction of Apoptosis: By mimicking the natural exposure of PS, DOPS can be used to trigger the apoptotic cascade in various cell lines. This is a valuable tool for studying the mechanisms of programmed cell death.
-
Efferocytosis Assays: DOPS-containing liposomes or apoptotic bodies are used as targets for phagocytic cells, such as macrophages, to study the process of apoptotic cell clearance.[4]
-
Liposomal Formulations: As a negatively charged lipid, DOPS is often incorporated into liposomes to enhance stability and modulate their interaction with cells. This is particularly relevant in the field of drug and gene delivery.[5]
3. What is a reasonable starting concentration range for DOPS?
A definitive starting concentration is cell-type and application-dependent. However, a general recommendation is to begin with a broad range of concentrations to determine the optimal window for your specific system. A logarithmic dilution series is often a good starting point.[6]
| Application | Suggested Starting Range (µM) |
| Apoptosis Induction | 10 - 300[2] |
| Efferocytosis Assays | 10 - 100 (as liposomes) |
| Liposomal Formulations | 5 - 20 (molar percentage in lipid mixture)[7] |
It is imperative to perform a dose-response curve for your specific cell line and experimental conditions.
4. How should I prepare and store my DOPS stock solution?
Proper handling and storage are crucial for maintaining the integrity of DOPS.
-
Reconstitution: DOPS is typically supplied as a powder or in an organic solvent. For cell culture applications, it is essential to prepare a stock solution in a biocompatible solvent. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in your culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Storage: DOPS is susceptible to oxidation. Store the powder and stock solutions at -20°C or below, protected from light and moisture. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Encountering unexpected results is a common aspect of scientific research. This section provides a structured approach to troubleshooting common issues when working with DOPS.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Apoptosis Induction | Sub-optimal DOPS Concentration: The concentration may be too low to trigger the apoptotic cascade in your specific cell line. | Perform a dose-response experiment with a wider range of DOPS concentrations. It is also beneficial to include a positive control for apoptosis induction, such as staurosporine or etoposide, to ensure your detection method is working correctly.[3] |
| Cell Line Resistance: Some cell lines are inherently resistant to certain apoptotic stimuli. | Research the specific characteristics of your cell line. Consider using a different apoptosis-inducing agent or a combination of stimuli. | |
| Unexpected Cytotoxicity | High DOPS Concentration: Excessive concentrations can lead to necrosis rather than apoptosis, or non-specific membrane disruption. | Re-evaluate your dose-response curve and select a concentration that induces apoptosis without significant necrosis. This can be assessed by co-staining with a viability dye like propidium iodide (PI) or 7-AAD. |
| Solvent Toxicity: If using a solvent like DMSO, high concentrations in the final culture medium can be toxic to cells. | Ensure the final solvent concentration is within the recommended limits (e.g., ≤ 0.5% for DMSO).[8] Perform a vehicle control (media with solvent only) to assess solvent toxicity. | |
| Inconsistent Results | DOPS Instability: Improper storage or handling can lead to degradation of DOPS, resulting in variable activity. | Prepare fresh stock solutions and aliquot them for single use. Always store DOPS protected from light and moisture at -20°C or below. |
| Cell Passage Number: The responsiveness of cells can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Liposome Aggregation in Media | Ionic Strength of Media: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in some culture media can interact with the negatively charged DOPS, leading to aggregation. | Consider preparing liposomes in a buffer with a lower ionic strength, such as PBS, before adding them to the cell culture medium. The addition of a small percentage of PEGylated lipids to the liposome formulation can also help prevent aggregation through steric hindrance.[9] |
| Improper Liposome Formulation: The lipid composition and preparation method can affect liposome stability. | Optimize the molar ratio of lipids in your formulation. Ensure proper execution of the liposome preparation protocol, including steps like sonication or extrusion, to achieve a uniform size distribution. |
Experimental Protocols
Protocol 1: Determining the Optimal DOPS Concentration for Apoptosis Induction
This protocol outlines a general workflow for identifying the optimal DOPS concentration to induce apoptosis in a given cell line using a 96-well plate format.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DOPS stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection reagent (e.g., Annexin V-FITC and Propidium Iodide)
-
96-well clear-bottom black plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere and recover for 24 hours.
-
DOPS Dilution Series: Prepare a serial dilution of your DOPS stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 300 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different DOPS concentrations.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours). This time point may also need to be optimized.
-
Apoptosis Assay: At the end of the incubation period, stain the cells with your chosen apoptosis detection reagent according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer or fluorescence plate reader. Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Determine Optimal Concentration: The optimal concentration will be the one that gives a significant increase in the early apoptotic population without a substantial increase in the necrotic population.
Experimental workflow for optimizing DOPS concentration.
Protocol 2: Preparation of DOPS-Containing Liposomes for Efferocytosis Assays
This protocol describes a basic method for preparing small unilamellar vesicles (SUVs) containing DOPS using the thin-film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), sterile
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine the lipids in chloroform at the desired molar ratio (e.g., DOPC:DOPS:Cholesterol at 7:2:1).
-
Thin Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with sterile PBS by vortexing or gentle swirling. This will form multilamellar vesicles (MLVs).
-
Extrusion: To create SUVs with a uniform size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat this process 10-15 times.
-
Sterilization and Storage: Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter. Store the liposomes at 4°C and use them within a few days for best results.
Workflow for preparing DOPS-containing liposomes.
The Science Behind the Method: Expertise in Action
The protocols and troubleshooting advice provided here are grounded in the fundamental principles of cell biology and lipid chemistry. Understanding the "why" behind each step is crucial for adapting these methods to your specific research needs. For instance, the recommendation to use a logarithmic dilution series for initial concentration screening is based on the typical sigmoidal dose-response relationship observed in biological systems. Similarly, the inclusion of cholesterol in liposome formulations is a well-established method to modulate membrane fluidity and stability.
By approaching your experiments with a solid understanding of these principles, you can move beyond simple protocol execution to intelligent experimental design and effective troubleshooting. This guide serves as a starting point, and I encourage you to delve deeper into the cited literature to further enhance your expertise.
References
- Leventis, J., & Grinstein, S. (2010). The distribution and function of phosphatidylserine in cellular membranes. Annual review of biophysics, 39, 407-427.
- Segawa, K., & Nagata, S. (2015). An apoptotic 'eat-me' signal: phosphatidylserine exposure. Trends in cell biology, 25(11), 639-650.
- Fadok, V. A., Voelker, D. R., Campbell, P. A., Cohen, J. J., Bratton, D. L., & Henson, P. M. (1992). Exposure of phosphatidylserine on the surface of apoptotic lymphocytes triggers specific recognition and removal by macrophages. The Journal of Immunology, 148(7), 2207-2216.
- Poon, I. K., Lucas, C. D., Rossi, A. G., & Ravichandran, K. S. (2014). Apoptotic cell clearance: basic biology and therapeutic potential. Nature reviews. Immunology, 14(3), 166-180.
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
- Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Advances and challenges of liposome assisted drug delivery. Frontiers in pharmacology, 6, 286.
-
Procell. (2024). Troubleshooting Cell Aggregation in Culture. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis. Retrieved from [Link]
-
Journal of Visualized Experiments. (2023). In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]
-
ResearchGate. (2021). Dose optimization for cell culture. Retrieved from [Link]
-
UCL Discovery. (n.d.). Measuring Apoptotic Cell Engulfment (Efferocytosis) Efficiency. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Retrieved from [Link]
-
Quora. (2013). How to prevent liposome aggregation. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Dopamine induces phenotypic differentiation or apoptosis in a dose-dependent fashion: involvement of the dopamine transporter and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive guide to apoptosis detection [absin.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
Technical Support Center: Enhancing Drug Encapsulation Efficiency in DOPS Liposomes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) liposome formulation. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the encapsulation of therapeutic agents. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships behind experimental choices.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the use of DOPS in liposomal formulations.
Q1: What is DOPS and why is it used in liposome formulations?
A1: DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) is an anionic (negatively charged) phospholipid.[1][2] Its inclusion in a liposome formulation imparts a negative surface charge. This is crucial for several reasons:
-
Stability: The negative charge creates electrostatic repulsion between liposomes, preventing aggregation and increasing colloidal stability of the suspension.[3]
-
Biological Interactions: The negative charge can influence how the liposome interacts with cells. Macrophages, for instance, can recognize negatively charged lipids, which may influence circulation time and cellular uptake pathways.[4]
-
Drug-Lipid Interaction: For positively charged drug molecules, the anionic nature of DOPS can enhance encapsulation through electrostatic interactions, effectively anchoring the drug to the inner leaflet of the liposome membrane.
Q2: What is Encapsulation Efficiency (EE) and why is it a critical parameter?
A2: Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.[] It is calculated as:
EE% = (Amount of Encapsulated Drug / Total Initial Amount of Drug) x 100
EE is a critical quality attribute for any liposomal formulation because it directly impacts therapeutic efficacy, dosage accuracy, and cost-effectiveness.[6][7] Low EE leads to wasted drug, higher manufacturing costs, and potential toxicity from the unencapsulated "free" drug fraction.[7]
Q3: What types of drugs are suitable for encapsulation in DOPS liposomes?
A3: DOPS liposomes are versatile and can encapsulate a wide range of molecules.[8] The drug's location within the liposome depends on its physicochemical properties:
-
Hydrophilic (water-soluble) drugs: These are encapsulated within the central aqueous core of the liposome.[8]
-
Hydrophobic (lipid-soluble) drugs: These are incorporated into the hydrophobic lipid bilayer itself.[9]
-
Amphipathic drugs: These molecules partition between the aqueous core and the lipid bilayer.
The anionic nature of DOPS makes these liposomes particularly interesting for positively charged molecules, which can be electrostatically attracted to the membrane.
Part 2: Troubleshooting Guide - Low Encapsulation Efficiency
This section provides a systematic approach to diagnosing and resolving common issues with drug encapsulation.
Issue 1: Low Encapsulation Efficiency of a Hydrophilic Drug
-
Problem: After preparation and purification, you find that less than 10% of your water-soluble drug is encapsulated. Passive encapsulation efficiency is often low, sometimes only around 1%, leaving a large amount of drug to waste.[10]
-
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Insufficient Entrapment Volume | The EE of passively loaded hydrophilic drugs is directly proportional to the total internal aqueous volume of the liposomes relative to the total formulation volume.[11] Smaller liposomes or a low lipid concentration result in a smaller collective internal volume. | 1. Increase Lipid Concentration: A higher lipid concentration leads to a greater number of liposomes, thereby increasing the total entrapped volume.[11] 2. Optimize Liposome Size: Use extrusion with larger pore-size membranes (e.g., 200-400 nm) to create larger unilamellar vesicles (LUVs), which have a higher internal volume-to-lipid ratio than small unilamellar vesicles (SUVs).[7] |
| Drug Leakage During Processing | Mechanical stresses from sonication or multiple high-pressure extrusions can disrupt the liposome membrane, causing the entrapped drug to leak out. | 1. Optimize Sonication: Use a probe sonicator with controlled pulses in an ice bath to avoid overheating, which increases membrane fluidity and leakage. Limit sonication time to the minimum required for size reduction. 2. Limit Extrusion Cycles: Perform the minimum number of extrusion passes (typically 11-21) required to achieve a uniform size distribution.[12] |
| Unfavorable pH or Ionic Strength | The pH and ionic strength of the hydration buffer can affect both liposome stability and the charge state of the drug. For a charged drug, a buffer that neutralizes its charge can reduce favorable electrostatic interactions with the DOPS membrane. | 1. Adjust Buffer pH: For a positively charged drug, use a hydration buffer with a pH that ensures the drug remains charged, promoting interaction with the anionic DOPS headgroups. 2. Optimize Ionic Strength: High salt concentrations can shield the surface charge of both the liposome and the drug, reducing electrostatic interactions and potentially decreasing liposome stability.[13] |
| Passive Loading Inherent Limitation | For many drugs, passive encapsulation will always be inefficient. | Implement Active Loading: If the drug is an ionizable weak base or weak acid, use an active (or remote) loading technique. This involves creating a pH or ion gradient across the liposome membrane to drive the drug into the core, achieving EE >90%.[14][15][16] |
Issue 2: Low Encapsulation Efficiency of a Hydrophobic Drug
-
Problem: Your lipid-soluble drug fails to incorporate efficiently into the bilayer, leading to precipitation or low EE values.
-
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Low Drug-Lipid Miscibility | The drug and lipids were not fully co-dissolved in the organic solvent before forming the lipid film. This leads to drug crystals forming separately from the lipid film, preventing incorporation during hydration. | 1. Ensure Complete Solubilization: Use a solvent system (e.g., chloroform/methanol mixture) that fully dissolves both the lipids and the drug.[9] Visually inspect the solution for clarity before proceeding. 2. Optimize Solvent Evaporation: Evaporate the solvent slowly under a gentle stream of nitrogen, while rotating the flask. This creates a thin, uniform lipid-drug film, maximizing the surface area for hydration.[4] |
| Membrane Saturation (High Drug:Lipid Ratio) | The lipid bilayer has a finite capacity to accommodate the drug. Exceeding this limit will cause the drug to be excluded and precipitate.[17] | 1. Optimize Drug:Lipid Ratio: Systematically decrease the drug-to-lipid molar ratio (e.g., start at 1:20 and test 1:50, 1:100).[18][19] While a lower ratio may reduce the total drug amount per liposome, it can significantly increase the percentage that gets successfully encapsulated.[17] |
| Incorrect Membrane Fluidity | The physical state of the bilayer (gel vs. liquid crystalline) affects its ability to accommodate drug molecules. A very rigid membrane (e.g., high cholesterol content) may not allow the drug to partition into it effectively.[20] | 1. Adjust Cholesterol Content: Cholesterol modulates membrane rigidity.[17] Systematically vary the cholesterol concentration (e.g., 20-40 mol%) to find the optimal balance between stability and drug accommodation. 2. Select Appropriate Lipids: The oleoyl (18:1) chains of DOPS create a relatively fluid membrane at room temperature. Ensure other lipids in the formulation do not excessively rigidify the bilayer. |
The following diagram outlines a logical workflow for troubleshooting low encapsulation efficiency.
Caption: Troubleshooting workflow for low drug encapsulation efficiency.
Part 3: Key Experimental Protocols
Here we provide detailed methodologies for liposome preparation and characterization.
Protocol 1: Preparation of DOPS-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a defined size.
Materials:
-
DOPS, and other lipids (e.g., DOPC, Cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., Chloroform or a 2:1 Chloroform:Methanol mixture)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Extruder device with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation: a. Dissolve the lipids (e.g., DOPS, DOPC, Cholesterol in desired molar ratio) and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask.[4] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the phase transition temperature of all lipids) under reduced pressure to evaporate the solvent. c. Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.[4] d. Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer now.[10] c. Add the warm hydration buffer to the flask containing the dry lipid film. The volume added will influence the final lipid concentration. d. Agitate the flask by hand or on a vortex mixer. The lipid film will swell and peel off the glass, forming multilamellar vesicles (MLVs). This suspension will appear milky.[4] e. Allow the suspension to hydrate for 1-2 hours at the same temperature, with intermittent agitation.
-
Size Reduction by Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 200 nm), pre-heated to the same temperature as the hydration buffer.[12] b. Load the MLV suspension into one of the extruder's gas-tight syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[12] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of LUVs. The suspension should become less opaque. d. The resulting liposome suspension is now ready for purification.
Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)
SEC is a reliable method for separating the larger liposomes from the smaller, unencapsulated (free) drug molecules.[21][22]
Materials:
-
Liposome suspension (post-preparation, pre-purification)
-
SEC column (e.g., Sephadex G-50)
-
Mobile Phase (same as the hydration buffer)
-
Fraction collector or collection tubes
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
-
Lysis agent (e.g., 1% Triton X-100 or a suitable organic solvent like methanol)
Procedure:
-
Column Preparation: a. Pack and equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Separation: a. Carefully load a known volume (e.g., 0.5 mL) of your liposome suspension onto the top of the column. b. Begin elution with the mobile phase. c. Collect fractions of a defined volume (e.g., 0.5 mL each). The liposomes, being larger, will elute first in the void volume of the column. The smaller, free drug molecules will elute in later fractions.[22]
-
Quantification: a. Total Initial Drug (T): Before loading onto the column, take a small aliquot of the initial, unpurified liposome suspension. Add the lysis agent to disrupt the liposomes and release the encapsulated drug. Measure the total drug concentration using your analytical method. b. Encapsulated Drug (E): Identify and pool the fractions containing the liposomes (these are typically the first few, turbid fractions). Add the lysis agent to this pooled sample to release the encapsulated drug. Measure the drug concentration. c. (Optional) Free Drug (F): Pool the later fractions containing the free drug and measure the drug concentration.
-
Calculation: a. Calculate the EE% using the measured values: EE% = (Concentration of Encapsulated Drug / Concentration of Total Initial Drug) x 100 b. As a self-validating check, the amount of encapsulated drug plus the amount of free drug should approximate the total initial drug amount.
Part 4: Advanced Strategy - Active Loading via a pH Gradient
For ionizable drugs, active loading can dramatically increase EE to over 90%.[14][23] The principle relies on creating a pH gradient where the liposome's interior is acidic relative to the exterior.
Caption: Mechanism of active drug loading using a pH gradient.
Brief Protocol Outline:
-
Prepare Liposomes: Prepare liposomes using the thin-film method (Protocol 1), but use an acidic buffer (e.g., 300 mM citrate buffer, pH 4.0) as the hydration buffer.
-
Create Gradient: Remove the external acidic buffer and create the pH gradient. This is typically done by running the liposome suspension through a size-exclusion column equilibrated with a neutral buffer (e.g., PBS, pH 7.4) or by dialysis against the neutral buffer.
-
Drug Loading: Add the drug (dissolved in the neutral buffer) to the purified liposomes. Incubate the mixture at a temperature above the lipid's phase transition temperature (e.g., 60°C) for a set time (e.g., 10-30 minutes). The neutral form of the drug will diffuse into the liposome, become protonated in the acidic core, and get trapped.[15]
-
Purification: Remove any remaining unencapsulated drug using SEC as described in Protocol 2.
References
- Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (n.d.). IEEE Xplore.
-
Gubernator, J. (2011). Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity. Expert Opinion on Drug Delivery, 8(5), 565–580. [Link]
-
Gubernator, J., et al. (n.d.). Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity. Semantic Scholar. [Link]
-
Method for determining drug encapsulation efficiency in liposomes. (n.d.). SciSpace. [Link]
-
How to determine the encapsulation efficiency of a hydrophobic drug in liposomes? (2025). ResearchGate. [Link]
-
Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. (2025). PubMed. [Link]
-
Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. Taylor & Francis Online. [Link]
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Methodological Advances in Liposomal Encapsulation Efficiency Determination: Systematic Review and Analysis. Semantic Scholar. [Link]
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Truzzolillo, D., et al. (2021). Influence of drug/lipid interaction on the entrapment efficiency of isoniazid in liposomes for antitubercular therapy. CNR-IRIS. [Link]
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If drug/lipid ratio increased in liposome, can encapsulation efficiency be affected? (2019). ResearchGate. [Link]
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Determination of Intraliposomal pH and its Effect on Membrane Partitioning and Passive Loading of a Hydrophobic Camptothecin, DB-67. (2008). NIH. [Link]
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Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. Taylor & Francis Online. [Link]
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Liposome Formulation with DOPE: Enhancing Drug Encapsulation and Release. (2026). Creative Biolabs. [Link]
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Effect of lipid concentration and lipid type on protein encapsulation efficiency. (n.d.). Precision NanoSystems. [Link]
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Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies. (2026). ResearchGate. [Link]
-
Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. (2015). NIH. [Link]
-
Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? (2025). ResearchGate. [Link]
-
Effect of pH on Physicochemical Properties and Encapsulation Efficiency of PEGylated Linolenic Acid Vesicles. (2012). SciSpace. [Link]
-
Advances and Challenges of Liposome Assisted Drug Delivery. (2015). NIH. [Link]
-
Strategy of inferring pH sensitivity of the anionic liposomes at acidic pH. (2015). ResearchGate. [Link]
-
Challenges in Development of Targeted Liposomal Therapeutics. (2012). NIH. [Link]
-
Physicochemical characteristics of phospholipid liposomes. (n.d.). ResearchGate. [Link]
-
Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Taylor & Francis Online. [Link]
-
Laouini, A., et al. (2012). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. [Link]
-
Sharma, G., & Anabousi, S. (2001). Factors affecting microencapsulation of drugs in liposomes. PubMed. [Link]
-
Influence of pH on liposome stability. (n.d.). ResearchGate. [Link]
-
Liposomal Formulations: A Recent Update. (2024). MDPI. [Link]
-
Stamp, D., & Juliano, R. L. (1979). Factors affecting the encapsulation of drugs within liposomes. Canadian Journal of Physiology and Pharmacology, 57(5), 535-539. [Link]
-
Effects of Lipid Composition on the Properties of Doxorubicin-Loaded Liposomes. (2015). ResearchGate. [Link]
-
Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. (n.d.). ResearchGate. [Link]
-
Liposomes: Protocol. (n.d.). Nanobot. [Link]
-
Factors affecting the encapsulation efficiency (EE). (n.d.). ResearchGate. [Link]
-
Challenges of New Generation Liposomes – A Review. (2020). ResearchGate. [Link]
-
Influence of lipid composition on physical properties and peg-mediated fusion of curved and uncurved model membrane vesicles. (2001). PubMed. [Link]
-
DOPS liposomes formed using the rehydration technique, as observed with... (n.d.). ResearchGate. [Link]
-
Dioleoylphosphatidylserine. (n.d.). PubChem. [Link]
-
Drug Loaded Liposomes Protocol Dopc. (n.d.). Various sources. [Link]
-
Mechanisms Involved in the Structure and Composition of Liposomes. (n.d.). Longdom Publishing. [Link]
-
Specific features of drug encapsulation in liposomes (A review). (2025). ResearchGate. [Link]
-
(a) Physico-chemical properties of phospholipids.... (n.d.). ResearchGate. [Link]
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Technical Support Center: Optimizing Extrusion for Uniform DOPS Vesicles
Welcome to the technical support center for vesicle preparation. This guide provides in-depth, field-proven insights into optimizing the extrusion of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) vesicles. As researchers and drug development professionals, achieving a homogenous population of unilamellar vesicles is paramount for reproducibility and the success of downstream applications. This document moves beyond simple protocols to explain the causality behind each parameter, empowering you to troubleshoot effectively and master your preparations.
The "Why": Causality in Vesicle Extrusion
Vesicle extrusion is a mechanical process that reduces the size and lamellarity of lipid suspensions. The process begins with a polydisperse population of multilamellar vesicles (MLVs), which are formed upon hydrating a dry lipid film. These MLVs are then forced, under pressure, through a polycarbonate membrane with defined, cylindrical pores.
The high shear forces at the pore entrance cause the large MLVs to rupture and re-form into smaller vesicles. With each pass through the membrane, the vesicle population becomes progressively more uniform in size and lamellarity, eventually converging into a homogenous population of large unilamellar vesicles (LUVs). The final vesicle diameter is primarily determined by the pore size of the membrane, though it is also influenced by lipid composition and the applied pressure.[1]
Experimental Workflow Overview
The following diagram outlines the standard workflow for preparing uniform DOPS vesicles via extrusion.
Caption: Standard workflow for DOPS vesicle preparation by extrusion.
Troubleshooting Guide & Core Experimental Issues
This section addresses the most common challenges encountered during DOPS vesicle extrusion in a direct question-and-answer format.
Q: My extruder is completely clogged, and I can't push the lipid suspension through. What's wrong?
A: This is a frequent and frustrating issue, typically stemming from one of three root causes:
-
Lipid Aggregation (Most likely for DOPS): DOPS is an anionic phospholipid, meaning it carries a net negative charge at neutral pH. This makes it highly susceptible to aggregation in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺). These ions can bridge multiple vesicles, forming large aggregates that will instantly clog the membrane pores.
-
Underlying Cause: Divalent cations can contaminate your preparation from the buffer itself or from inadequately cleaned glassware.
-
Solution: Always prepare your hydration buffer (e.g., PBS, HEPES) with metal-chelating agents like 1-2 mM EDTA to sequester any stray divalent cations.[2] Ensure all glassware is acid-washed or specifically designated for lipid work.
-
-
Excessive Lipid Concentration: While it's tempting to prepare highly concentrated stock, concentrations above 25-50 mg/mL significantly increase viscosity and the likelihood of clogging.[3][4]
-
Inadequate Hydration: If the initial lipid film is not fully hydrated, large, non-compliant lipid sheets will persist in the suspension and block the membrane.
-
Underlying Cause: The hydration process requires time and energy to allow water to fully penetrate the lipid layers and form MLVs.
-
Solution: Hydrate the lipid film for a minimum of 30 minutes with intermittent vortexing.[6] Performing 3-5 freeze-thaw cycles (alternating between liquid nitrogen and a warm water bath) is highly recommended. This process disrupts the lipid layers, promoting full hydration and making subsequent extrusion significantly easier and more efficient.[7]
-
Q: The extrusion process is extremely difficult, requiring excessive pressure, even if it's not completely clogged. Why is this happening?
A: This points to high backpressure, a related but distinct issue from total clogging. For charged lipids like DOPS, the buffer's ionic strength is a key factor.
-
Underlying Cause: In low ionic strength buffers, the electrostatic repulsion between negatively charged DOPS headgroups can make the vesicles more rigid and resistant to the deformation required to pass through the pores. This necessitates higher extrusion pressures.[2]
-
Solution: Ensure your buffer has sufficient ionic strength, for example, by using a standard formulation like 1x PBS (approx. 150 mM NaCl). If you must use a low-salt buffer for your experiment, be prepared for a more challenging extrusion. Do not try to overcome this with brute force, as you risk blowing out the membrane or damaging the extruder syringes. A slower, patient extrusion is key.
Q: My final vesicle population is very polydisperse (not uniform). How can I improve this?
A: Achieving a narrow size distribution (low polydispersity) is the primary goal of extrusion. Polydispersity indicates that the process was incomplete.
-
Insufficient Number of Passes: This is the most common reason. The initial passes cause the most dramatic size reduction, but subsequent passes are crucial for refining the population and achieving homogeneity.[3]
-
Underlying Cause: A single pass is not enough to process all vesicles equally. A distribution of sizes will remain.
-
Solution: A minimum of 11 passes is recommended for good homogeneity. For many applications, 21 passes will yield an even tighter distribution.[6] Note that passes are counted each time the full volume travels through the membrane (e.g., pushing from syringe A to B is one pass; B back to A is the second pass). Always end on an odd number of passes to ensure the entire sample has passed through the membrane an equal number of times.
-
-
Membrane Integrity: Polycarbonate membranes can tear or rupture under excessive pressure, especially if the initial MLV suspension contains large, non-hydrated lipid aggregates.
-
Underlying Cause: A ruptured membrane will have larger, irregular holes, allowing larger vesicles through and ruining the size selection process.
-
Solution: If you suspect a blowout (often accompanied by a sudden drop in backpressure), disassemble the extruder and inspect the membrane. Replace it if any damage is visible. To prevent this, ensure proper pre-treatment (freeze-thaw cycles) to create a more compliant MLV suspension before extrusion.[7]
-
Q: The average size of my vesicles is larger than the membrane pore size. Is this normal?
A: Yes, this is an expected and well-documented phenomenon for vesicles extruded through membranes with pore sizes of 200 nm or less.
-
Underlying Cause: As the lipid structure reforms after passing through the pore, its final thermodynamic equilibrium size is influenced by the lipid's intrinsic properties, such as its bending rigidity.[8] For smaller pore sizes (<200 nm), the resulting vesicle is typically slightly larger than the nominal pore diameter.[3]
-
Expectation: When extruding through a 100 nm membrane, it is common to obtain vesicles with a mean diameter of 110-120 nm as measured by dynamic light scattering (DLS). This is perfectly normal. Conversely, when using larger pores (e.g., 400 nm), the resulting vesicles are often smaller than the pore size.[3]
Key Parameter Optimization
The success of your DOPS vesicle preparation hinges on the careful control of several key parameters. Use this table as a quick reference guide.
| Parameter | Recommended Value/Range | Rationale & Expert Insight |
| Lipid Concentration | 10 - 25 mg/mL | Balances efficiency with a manageable viscosity to prevent clogging.[5] Higher concentrations are possible but require more robust pre-treatment.[7] |
| Extrusion Temperature | Room Temperature (~25°C) | Must be performed above the lipid's gel-to-liquid crystalline phase transition temperature (Tm). The Tm of DOPS is -11°C, so room temperature provides a sufficient margin for high membrane fluidity.[1] |
| Hydration Buffer | 1x PBS or 10mM HEPES, 150mM NaCl, containing 1-2 mM EDTA , pH 7.4 | The ionic strength aids extrusion of charged lipids. EDTA is critical to chelate divalent cations that cause DOPS aggregation.[2][9] |
| Pre-Treatment | 3-5 Freeze-Thaw Cycles | Essential for ensuring complete hydration of the lipid film. This step dramatically reduces the pressure needed for extrusion and improves the final unilamellarity of the vesicle population.[6][7] |
| Membrane Pore Size | 100 nm (for ~110-120 nm vesicles) | This is the primary determinant of the final vesicle size. To produce unilamellar vesicles with low polydispersity, a pore size of ≤200 µm is required.[3][6] |
| Number of Passes | 11 to 21 (odd number) | Crucial for achieving a narrow, monodisperse size distribution. The most significant size reduction occurs in the first 3-5 passes, with subsequent passes refining the population.[3] |
Detailed Protocol: Preparation of 100 nm DOPS LUVs
This protocol provides a self-validating system for producing high-quality DOPS vesicles.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform
-
Glass vial or round-bottom flask
-
Hydration Buffer: 10 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.4 (degassed)
-
Mini-Extruder device with two gas-tight glass syringes
-
Polycarbonate membranes (100 nm pore size)
-
Heating block (optional, but good for temperature control)
-
Dry nitrogen or argon gas source
-
Vacuum pump
-
Liquid nitrogen and warm water bath
Methodology:
-
Prepare Lipid Film:
-
Aliquot the desired amount of DOPS/chloroform solution into a glass vial. A typical starting amount is 10-20 mg of lipid.[5]
-
Under a gentle stream of nitrogen or argon, evaporate the chloroform while rotating the vial to create a thin, even lipid film on the bottom and lower walls.
-
Place the vial under high vacuum for at least 2 hours (preferably overnight) to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to room temperature.
-
Add the appropriate volume of buffer to the dry lipid film to achieve the target concentration (e.g., 1 mL for 10 mg of lipid to make a 10 mg/mL suspension).
-
Vortex the vial vigorously for 1-2 minutes. The solution will appear milky and heterogeneous.
-
Let the suspension hydrate at room temperature for 30-60 minutes, with intermittent vortexing every 10 minutes.[6]
-
-
Pre-Treatment (Freeze-Thaw):
-
Submerge the bottom of the vial in liquid nitrogen until the lipid suspension is completely frozen.
-
Thaw the suspension in a warm water bath (~30-40°C) until it has completely melted.
-
Vortex briefly.
-
Repeat this freeze-thaw cycle a total of 5 times. This step is crucial for achieving a homogenous MLV suspension that is easy to extrude.[7]
-
-
Extrusion:
-
Assemble the mini-extruder according to the manufacturer's instructions, ensuring two 100 nm polycarbonate membranes are seated correctly.
-
Draw the entire hydrated lipid suspension into one of the glass syringes.
-
Carefully expel any air and connect the syringe to one side of the extruder. Connect the empty syringe to the other side.
-
Gently and steadily push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the empty syringe. This is Pass 1 .
-
Push the suspension back from the second syringe into the first. This is Pass 2 .
-
Repeat this process for a total of 21 passes . The solution should clarify from a milky white to a slightly hazy, translucent suspension.[6]
-
-
Storage:
-
After the final pass, collect the vesicle suspension from the extruder.
-
Store the final LUV preparation in a sealed vial at 4°C. Do not freeze.
-
For optimal results, use the vesicles within 3-4 days of preparation.[6]
-
Logical Troubleshooting Flowchart
Use this diagram to diagnose issues during your extrusion experiment.
Caption: A step-by-step flowchart for troubleshooting common extrusion issues.
Frequently Asked Questions (FAQs)
-
Q1: Why must the extrusion be done above the lipid's Tm?
-
A: Below its phase transition temperature (Tm), a lipid bilayer exists in a rigid "gel" state. In this state, the membrane is not fluid or pliable enough to be forced through the extruder pores without fracturing in an uncontrolled manner. Above the Tm, the bilayer is in a "liquid crystalline" phase, which is fluid and flexible, allowing for the controlled rupture and reformation that defines the extrusion process.[1]
-
-
Q2: Can I reuse my polycarbonate membranes?
-
A: It is strongly discouraged. Membranes are susceptible to microscopic tears and clogging from residual lipids, which can compromise the uniformity and reproducibility of subsequent preparations. Given their relatively low cost, using a fresh set of membranes for each new batch of vesicles is the best practice for ensuring high-quality, reproducible results.
-
-
Q3: How do I clean the extruder?
-
A: Immediately after use, disassemble the extruder and thoroughly rinse all parts with deionized water, followed by ethanol or isopropanol to remove any adherent lipids. For a deep clean, sonicate the components in a suitable detergent solution, followed by extensive rinsing with deionized water. Ensure all parts are completely dry before reassembly. Proper cleaning prevents cross-contamination between different lipid preparations.
-
-
Q4: What is the best way to verify the size and uniformity of my vesicles?
-
A: The gold standard for vesicle sizing is Dynamic Light Scattering (DLS).[7] This technique measures the hydrodynamic radius of the particles in suspension and provides both the mean diameter (Z-average) and the Polydispersity Index (PDI). An ideal preparation of extruded vesicles will have a PDI value below 0.1, indicating a highly monodisperse population.
-
References
-
Laouini, A., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36. [Link]
-
Domalik-Pyzik, P., et al. (2020). The Elucidation of the Molecular Mechanism of the Extrusion Process. International Journal of Molecular Sciences, 21(23), 9253. [Link]
-
Various Authors. (2018). Difficulties in liposomes extrusion? ResearchGate Forum. [Link]
-
Heberle, F. A., & Alsop, R. J. (2020). A Guide to Your Desired Lipid-Asymmetric Vesicles. Biophysical Journal, 118(7), 1506-1526. [Link]
-
Mayer, L. D., Hope, M. J., & Cullis, P. R. (1986). Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes, 858(1), 161-168. [Link]
-
Hunter, D. G., & Frisken, B. J. (1998). The Pressure-Dependence of the Size of Extruded Vesicles. Biophysical Journal, 74(6), 2996-3002. [Link]
-
Simhadri, V. L., et al. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. Current Protocols in Immunology, 124(1), e67. [Link]
-
Laouini, A., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. ResearchGate. [Link]
- Hope, M. J., et al. (1993). Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. In: Gregoriadis, G. (eds) Liposome Technology. CRC Press.
- Hope, M. J., et al. (1993). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta, 812(1), 55-65.
-
Richter, R. P., et al. (2006). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. Journal of visualized experiments : JoVE, (1), 53. [Link]
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- 9. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine
A Guide to Long-Term Storage, Stability, and Experimental Success
Welcome to the technical support guide for Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). As a foundational component in the study of membrane dynamics, apoptosis, and drug delivery systems, the integrity of DOPS is paramount to reproducible and accurate experimental outcomes.[1] This guide provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of DOPS to ensure its stability and performance.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding DOPS, from initial handling of the powder to the stability of prepared solutions and liposomes.
1.1. Handling and Storage of DOPS Powder
Q: What is the recommended storage temperature for DOPS powder?
A: DOPS powder should be stored at -20°C upon receipt.[1][2]
Q: I've received DOPS as a powder. Is it stable in this form for long-term storage?
A: While stable for a limited time, long-term storage of unsaturated lipids like DOPS as a dry powder is not recommended.[3] DOPS is hygroscopic, meaning it readily absorbs moisture from the air.[1] This can lead to the powder becoming gummy and significantly increases the risk of chemical degradation through hydrolysis and oxidation.[3] For optimal long-term stability, it is best practice to dissolve the entire contents of the vial in a suitable organic solvent shortly after receipt.[3]
Q: What is the correct procedure for opening a new vial of DOPS powder?
A: To prevent atmospheric moisture from condensing on the cold powder, it is critical to allow the sealed vial to equilibrate to room temperature before opening.[3] This may take several hours for larger containers.[4] Opening the vial while it is still cold will introduce moisture, compromising the lipid's integrity.
Q: What is the expected shelf life of DOPS powder?
A: When stored unopened at -20°C, DOPS powder has a typical stability of at least one year.[1] However, its stability is highly dependent on handling. Once opened, it should be used promptly or dissolved for storage.
1.2. Preparation and Storage of DOPS in Organic Solvents
Q: What is the best way to store DOPS for long-term use?
A: The most reliable method for long-term storage is to dissolve DOPS in a high-purity organic solvent and store it as a stock solution at -20°C.[3] Some protocols suggest storage at -80°C may extend stability to 6 months, compared to 1 month at -20°C for solutions.[5][6]
Q: Which solvents are recommended for creating a DOPS stock solution?
A: High-purity chloroform is a commonly used and effective solvent.[7][8] For certain applications, ethanol or DMSO may also be used, though you may need to apply sonication or gentle warming to achieve full dissolution.[8]
Q: What type of container should I use for storing the organic stock solution?
A: Always use glass containers with Teflon-lined caps.[3] Never store organic solutions of lipids in plastic containers (e.g., polypropylene or polystyrene tubes), as plasticizers can leach from the container and contaminate your lipid.[3] When transferring the solution, use glass syringes, stainless steel needles, or Teflon-lined pipette tips.[3][7]
Q: How can I prevent oxidation of my DOPS stock solution?
A: The two double bonds in the oleoyl chains of DOPS are susceptible to oxidation.[3][9] To prevent this, after aliquoting your solution, flush the headspace of the glass vial with an inert gas like argon or nitrogen before sealing.[3] Store in the dark to prevent light-induced degradation.[2][10]
1.3. Stability of DOPS in Aqueous Systems (Liposomes)
Q: Can I store pre-formed DOPS liposomes in the refrigerator?
A: Long-term storage of phospholipids as aqueous suspensions is strongly discouraged.[3] In aqueous environments, the ester linkages of DOPS are susceptible to hydrolysis, which breaks down the phospholipid into lysophospholipids and free fatty acids.[11][12] These degradation products act as detergents and can destabilize the liposomal bilayer, leading to leakage of encapsulated contents and changes in vesicle size and structure.[11] Liposome preparations should ideally be used fresh on the day of the experiment.[7]
Q: What factors influence the stability of my DOPS-containing liposomes during an experiment?
A: Several factors are critical:
-
Lipid Composition: The presence of other lipids, such as cholesterol, can increase the rigidity and stability of the bilayer.[13]
-
pH: The rate of hydrolysis is pH-dependent. Using a well-buffered aqueous phase is essential, but high buffer concentrations should be avoided as they can catalyze hydrolysis.[11]
-
Temperature: Higher temperatures accelerate both hydrolysis and oxidation.[11][14]
-
Size and Charge: Vesicle size and the presence of charged lipids like DOPS can influence stability.[15][16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| DOPS powder is clumpy or has a gummy consistency. | The powder has absorbed atmospheric moisture due to improper handling (e.g., opening the vial while cold). This indicates potential hydrolysis has begun. | Immediately dissolve the entire vial in a suitable organic solvent (e.g., chloroform). Use a glass syringe to handle the viscous material. Validate the lipid concentration and purity via an analytical method like TLC before use.[3][17] |
| Liposome suspension aggregates or precipitates over a short time. | This could be due to several factors: 1) Chemical degradation of DOPS, leading to the formation of fusogenic lysolipids.[11] 2) Incorrect pH or ionic strength of the hydration buffer. 3) The formulation lacks stabilizing components (e.g., PEGylated lipids). | 1) Prepare fresh liposomes using a new or properly stored aliquot of DOPS. 2) Ensure your buffer is filtered and at the correct pH.[7] 3) Review your liposome formulation; DOPE, for example, has a tendency to aggregate on its own and may require specific handling.[18] |
| Inconsistent results between experiments (e.g., varying cell uptake, fusion efficiency). | This is a classic sign of lipid degradation. Oxidized or hydrolyzed DOPS will alter membrane properties like fluidity, charge, and packing, leading to poor reproducibility.[12] | Discard the suspect DOPS stock solution. Prepare a fresh stock from a new vial of powder, strictly following the handling and storage protocols outlined in this guide. Aliquot the new stock into single-use glass vials under inert gas to prevent repeated freeze-thaw cycles and exposure to air.[3][10] |
| Difficulty achieving high encapsulation efficiency. | Leaky vesicles caused by chemical degradation (hydrolysis) are a primary cause.[11][12] The presence of lysolipids disrupts the bilayer integrity. | Use fresh liposome preparations for all encapsulation experiments. Minimize the time between liposome formation and use. Consider analytical validation of lipid integrity if the problem persists. |
Key Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of DOPS Powder
This protocol describes the best practice for preparing a stable, long-term stock solution from powdered DOPS.
-
Equilibration: Remove the sealed vial of DOPS powder from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 2-3 hours.
-
Solvent Preparation: Dispense the required volume of high-purity chloroform (or other desired solvent) into a clean, dry glass container.
-
Dissolution: Once the DOPS vial has reached room temperature, open it and, using a glass or stainless steel spatula, transfer the powder to the solvent. Alternatively, add the solvent directly to the manufacturer's vial using a glass syringe.[7] Rinse the vial multiple times to ensure a complete transfer.
-
Homogenization: Mix gently until the powder is fully dissolved. Sonication can be used if necessary.[8]
-
Aliquoting: Dispense the stock solution into single-use volumes in amber glass vials with Teflon-lined caps.
-
Inert Gas Purge: Gently flush the headspace of each aliquot vial with a stream of dry argon or nitrogen gas for 15-30 seconds to displace all oxygen.
-
Sealing and Storage: Immediately and tightly seal the vials. Label them clearly with the lipid name, concentration, solvent, and date. Store at -20°C.[3]
Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)
This method allows for a rapid check of DOPS integrity, primarily for detecting hydrolysis.
-
Plate Preparation: Use a standard silica gel TLC plate.
-
Spotting: Using a glass capillary, spot a small amount of your DOPS solution onto the plate. Also spot a fresh, reliable standard if available.
-
Mobile Phase: A common mobile phase for phospholipids is a mixture of chloroform:methanol:water (e.g., 65:25:4 v/v/v).
-
Development: Place the plate in a TLC chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Dry the plate and visualize the spots. Common methods include iodine vapor, cupric acetate/phosphoric acid charring, or specific phospholipid stains like Molybdenum Blue spray reagent.
-
Interpretation: Pure DOPS should appear as a single, tight spot. The presence of spots closer to the solvent front may indicate free fatty acids, while spots remaining closer to the origin could be lysophospholipids—both are signs of degradation.[17]
Visual Diagrams and Data
Diagrams
DOPS [label=< DOPS Molecule Serine HeadgroupGlycerol BackboneTwo Oleoyl Chains (Unsaturated)
>];hydrolysis [label="Hydrolysis\n(H₂O, pH extremes)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation\n(O₂, light, heat)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
products_h [label="Lysolipid + Free Fatty Acid", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; products_o [label="Peroxides, Aldehydes", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
DOPS -> hydrolysis [label="Attacks Ester Bonds"]; DOPS -> oxidation [label="Attacks C=C Double Bonds"]; hydrolysis -> products_h; oxidation -> products_o; } end_dot Caption: Primary chemical degradation pathways for DOPS.
Data Tables
Table 1: Recommended Storage Conditions Summary
| Form | Container | Temperature | Atmosphere | Typical Stability | Key Considerations |
| Powder (Unopened) | Manufacturer's Vial | -20°C | Sealed | ~1 Year[1] | Must equilibrate to room temp before opening.[3] |
| Powder (Opened) | Manufacturer's Vial | -20°C | Air | Very Short (Days) | Highly susceptible to moisture; dissolve immediately.[3] |
| Organic Solution | Glass, Teflon-lined cap | -20°C | Inert Gas (Ar, N₂) | 1-6 Months[5][6] | Prevents oxidation and hydrolysis. Avoid plastic.[3] |
| Aqueous Suspension (Liposomes) | Glass or appropriate plastic | 4°C | N/A | < 24 Hours | Prone to rapid hydrolysis. Use immediately.[3][11] |
References
-
Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. (2019). National Institutes of Health. [Link]
-
Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. (n.d.). PMC - PubMed Central. [Link]
-
Factors affecting the stability of dry liposomes. (n.d.). PubMed. [Link]
-
18:1 PS (DOPS). (n.d.). Avanti Polar Lipids. [Link]
-
DOPC and DOPE challenging for liposome formation? (2017). ResearchGate. [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. [Link]
-
Factors affecting the stability of dry liposomes. (2025). ResearchGate. [Link]
-
Reconstitution of phospholipid translocase activity with purified Drs2p, a type-IV P-type ATPase from budding yeast. (2009). PubMed. [Link]
-
The Science Behind Liposome Formation and Stability: A Comprehensive Review. (2024). Helix Biotech. [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]
-
Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. (n.d.). MDPI. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC - NIH. [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharmapproach. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). Pharmaceutical Journal. [Link]
-
Best Practices for Powder Storage and Handling. (n.d.). coatingAI. [Link]
-
Reconstitution of ATP-dependent lipid transporters: gaining insight into molecular characteristics, regulation, and mechanisms. (n.d.). PubMed Central. [Link]
-
Reconstitution of Functional Integrin αIIbβ3 and Its Activation in Plasma Membrane-Mimetic Lipid Environments. (n.d.). MDPI. [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC - NIH. [Link]
-
(PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. (2025). ResearchGate. [Link]
-
Powder Coating Storage Recommendations. (n.d.). Prismatic Powders. [Link]
-
Phosphatidylserine synthesis at membrane contact sites promotes its transport out of the ER. (2017). Journal of Lipid Research. [Link]
-
What are the optimal storage conditions for powder coatings?. (n.d.). PPG Industrial Coatings. [Link]
-
Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. (n.d.). MDPI. [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (n.d.). National Institutes of Health. [Link]
-
DOPS liposomes formed using the rehydration technique, as observed with... (n.d.). ResearchGate. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (n.d.). PubMed Central. [Link]
-
Phospholipids storage conditions?. (2024). ResearchGate. [Link]
-
Phosphatidylserine exposure in platelet concentrates during the storage period: differences between the platelets collected with different cell separators. (n.d.). PubMed. [Link]
-
Linking chemical degradation and physical instability of lipid vesicles. (n.d.). National Institute of Standards and Technology. [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (n.d.). MDPI. [Link]
-
Historical perspective: phosphatidylserine and phosphatidylethanolamine from the 1800s to the present. (n.d.). PMC - NIH. [Link]
Sources
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- 4. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
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- 8. 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium | TargetMol [targetmol.com]
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- 11. encapsula.com [encapsula.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Lipid Degradation in DOPS-Containing Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to minimize lipid degradation during your experiments, ensuring the integrity and reproducibility of your results.
Introduction: The Challenge of DOPS Stability
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a vital phospholipid in membrane research and drug delivery systems due to its role in cellular signaling and membrane dynamics.[1] However, its unsaturated acyl chains and charged headgroup make it susceptible to degradation, which can compromise experimental outcomes. This guide provides a comprehensive overview of the factors contributing to DOPS degradation and practical solutions to mitigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Question: I'm observing unexpected peaks in my mass spectrometry (MS) data that don't correspond to DOPS. What could be the cause?
Answer:
Unexpected peaks in your MS data often indicate the presence of degradation products. The two primary degradation pathways for phospholipids like DOPS are hydrolysis and oxidation.[2][3]
-
Hydrolysis: This process involves the cleavage of the ester bonds in the DOPS molecule, leading to the formation of lysophosphatidylserine (lyso-PS) and free oleic acid. This can occur during sample preparation or storage, especially if the pH is not controlled.[2]
-
Oxidation: The double bonds in the oleoyl chains of DOPS are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or heat.[4] This leads to a variety of oxidation products, including hydroperoxides, aldehydes, and ketones, which will appear as additional peaks in your MS analysis.[5][6]
Troubleshooting Steps:
-
Review Your Handling Procedure:
-
Work under an inert atmosphere: Whenever possible, handle DOPS solutions and dry powders under an inert gas like argon or nitrogen to minimize exposure to oxygen.[7]
-
Protect from light: Store DOPS and your samples in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[8]
-
Maintain low temperatures: Perform all experimental steps on ice or in a cold room to reduce the rate of chemical reactions.[8]
-
-
Optimize Your Solvent and Buffer Conditions:
-
Incorporate Antioxidants:
-
Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your organic solvent when preparing your DOPS stock solution. A common concentration is 0.05-0.1% (w/v).
-
Issue 2: Low or Inconsistent Encapsulation Efficiency in Liposomes
Question: My liposomes prepared with DOPS show low and variable drug encapsulation efficiency. Could lipid degradation be the culprit?
Answer:
Yes, lipid degradation can significantly impact the integrity of your liposomes and, consequently, their ability to encapsulate therapeutic agents.
-
Membrane Permeability: The presence of degradation products like lyso-PS can disrupt the packing of the lipid bilayer, making it more permeable and leading to leakage of the encapsulated drug.[3][]
-
Altered Surface Charge: The hydrolysis of the phosphate group or modifications to the serine headgroup can alter the surface charge of the liposomes, which may affect their interaction with the drug molecule, especially if it is charged.
Troubleshooting Steps:
-
Prepare Fresh Liposomes: Always prepare your liposomes fresh for each experiment using a newly opened vial of DOPS powder or a recently prepared stock solution.
-
Follow a Strict Preparation Protocol:
-
Hydration: Hydrate the dry lipid film with a degassed buffer at a temperature above the phase transition temperature of DOPS (~ -11°C).[1]
-
Extrusion: For unilamellar vesicles, extrude the liposome suspension through polycarbonate membranes at a temperature above the phase transition temperature to ensure proper formation.
-
-
Characterize Your Liposomes:
-
Regularly measure the size and zeta potential of your liposomes to ensure consistency between batches. Significant variations may indicate underlying stability issues.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and preparation of DOPS-containing samples.
Q1: How should I store my DOPS?
A1: Proper storage is critical to prevent degradation.
| Storage Form | Recommended Temperature | Atmosphere | Light Conditions |
| Powder | -20°C or below[7] | Desiccated | Protected from light |
| In Organic Solvent | -20°C or below[8] | Under inert gas (e.g., Argon) | Protected from light |
Q2: What is the best solvent for dissolving DOPS?
A2: DOPS is soluble in a mixture of chloroform and methanol. A common solvent system is a mixture of chloroform:methanol:water (65:25:4 v/v/v).[1][13] Always use high-purity solvents and consider adding an antioxidant.
Q3: What is the optimal pH range for working with DOPS in aqueous solutions?
A3: A neutral pH range of 7.0 to 7.4 is generally recommended for preparing DOPS-containing liposomes or other aqueous formulations.[14] Deviations to more acidic or alkaline pH can increase the rate of hydrolysis.[9][11]
Q4: Can I sonicate my DOPS-containing liposomes?
A4: Yes, sonication is a common method for preparing small unilamellar vesicles (SUVs). However, it's important to be aware that tip sonication can generate heat and potentially release titanium particles. Bath sonication is often preferred. Perform sonication in short bursts on ice to minimize localized heating and potential degradation.
Q5: Are there any alternatives to DOPS that are more stable?
A5: While DOPS is an excellent mimic for naturally occurring phosphatidylserine, if oxidation is a major concern, you could consider using a saturated version, such as 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS). However, be aware that the physical properties, such as the phase transition temperature, will be significantly different, which will impact your experimental conditions and membrane properties.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of a DOPS Stock Solution
-
Allow the vial of DOPS powder to warm to room temperature before opening to prevent condensation.
-
Weigh the desired amount of DOPS in a clean glass vial.
-
Add the appropriate volume of a chloroform:methanol (2:1, v/v) solvent mixture containing 0.05% BHT.
-
Vortex briefly until the lipid is completely dissolved.
-
Overlay the solution with argon or nitrogen gas, cap the vial tightly with a Teflon-lined cap, and store at -20°C.
Protocol 2: Preparation of DOPS-Containing Liposomes by Extrusion
-
In a round-bottom flask, add the desired amount of DOPS and any other lipids from their stock solutions.
-
Remove the solvent under a gentle stream of nitrogen, followed by drying under a high vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with the desired aqueous buffer (pre-warmed to above the lipid's phase transition temperature) to a final lipid concentration of 1-10 mg/mL.[14]
-
Vortex the flask until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a gas-tight syringe and extrude it through the membrane 11-21 times.[14]
-
The resulting solution contains unilamellar vesicles of a defined size. Store at 4°C and use within a few days.
Visualizations
Caption: Primary degradation pathways of DOPS.
Sources
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- 2. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Researchers explore the stability of phosphatidyl serine in various formulations.-enzymecode [en.enzymecode.com]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical overview of mass spectrometry-based lipidomics approach for evaluating lipid oxidation in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 10. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]
- 11. ibisscientific.com [ibisscientific.com]
- 13. 18:1 PS (DOPS) Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
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Validation & Comparative
A Researcher's Guide to Fluid-Phase Lipid Bilayers: DOPS vs. POPC
For researchers and drug development professionals venturing into the world of model cell membranes, the choice of lipid is a critical first step that dictates the biophysical properties and ultimately the physiological relevance of the bilayer system. Among the plethora of available phospholipids, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are two common choices for creating fluid-phase lipid bilayers. This guide provides an in-depth comparison of these two lipids, moving beyond a simple cataloging of properties to explain the underlying molecular drivers of their behavior and offering practical guidance for their use in experimental systems.
At a Glance: Key Differences Between DOPS and POPC
| Feature | DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) | POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) |
| Headgroup | Phosphoserine (Anionic) | Phosphocholine (Zwitterionic) |
| Acyl Chains | Two oleoyl chains (18:1c9) | One palmitoyl (16:0) and one oleoyl (18:1c9) chain |
| Phase Transition Temp. (Tm) | -11°C[1][2] | -2°C[1][2] |
| Area per Lipid (Ų) | ~67-72 | ~64.3[3] - 68.3 |
| Bilayer Thickness (Å) | Thinner | Thicker |
| Membrane Fluidity | Generally higher | Generally lower |
| Surface Charge | Negative | Neutral |
Deconstructing the Molecules: Headgroup and Acyl Chain Effects
The distinct characteristics of lipid bilayers formed from DOPS and POPC stem directly from their molecular architecture. Understanding the influence of both the hydrophilic headgroup and the hydrophobic acyl chains is paramount for making an informed selection for your research application.
The Headgroup: A Tale of Two Charges
The most significant difference between DOPS and POPC lies in their headgroups. DOPS possesses a phosphoserine headgroup, which carries a net negative charge at physiological pH. In contrast, POPC has a zwitterionic phosphocholine headgroup, resulting in an overall neutral charge.[4][5] This fundamental difference in charge has profound implications for the bilayer's interactions with its environment.
-
Electrostatic Interactions: The anionic nature of DOPS bilayers leads to significant electrostatic interactions with ions in the surrounding buffer and with charged biomolecules such as proteins and peptides.[6] This can be a critical factor in studies of protein-membrane binding, where electrostatic attraction can play a key role.
-
Membrane Packing and Hydration: The smaller size of the phosphatidylethanolamine (PE) headgroup, which is structurally related to the serine headgroup, allows for tighter packing compared to the bulkier phosphatidylcholine (PC) headgroup.[7][8] While the serine headgroup is larger than ethanolamine, the general principle of headgroup size influencing packing density holds. The PC headgroup's bulkiness can lead to less tight packing.[8]
The Acyl Chains: The Drivers of Fluidity
Both DOPS and POPC are utilized to form bilayers in the fluid (liquid-disordered, Ld) phase at typical experimental temperatures (e.g., room temperature or 37°C). This is a direct consequence of the presence of unsaturated oleoyl chains. The cis double bond in the oleoyl chain introduces a kink, disrupting the tight packing that is characteristic of saturated acyl chains and thereby lowering the phase transition temperature (Tm).[9][10]
-
DOPS: With two oleoyl chains, DOPS has a very low Tm of -11°C, ensuring a highly fluid membrane well above freezing temperatures.[1][2] The two kinks in the acyl chains lead to a larger area per lipid and a thinner bilayer compared to lipids with saturated chains.[9]
-
POPC: As a "hybrid" lipid with one saturated palmitoyl chain and one unsaturated oleoyl chain, POPC has a slightly higher Tm of -2°C.[1][2] The single kink results in an intermediate level of packing disruption compared to lipids with two saturated or two unsaturated chains.[11][12] This can lead to a slightly thicker and less fluid bilayer compared to one made of DOPS.
The choice between the symmetric dioleoyl chains of DOPS and the asymmetric palmitoyl-oleoyl chains of POPC can influence the detailed organization and dynamics within the bilayer. The asymmetry in POPC can affect how it packs with other lipids, including cholesterol.[13][14]
Visualizing the Lipids and the Bilayer Formation Process
To better understand the molecular differences and the general workflow for creating lipid bilayers, the following diagrams are provided.
Caption: General workflow for lipid bilayer vesicle formation.
Experimental Protocols: Creating Your Bilayer
The following provides a detailed, step-by-step methodology for the preparation of large unilamellar vesicles (LUVs), a common starting point for many biophysical studies.
Protocol: Preparation of LUVs by Extrusion
Materials:
-
DOPS or POPC in chloroform
-
Glass test tubes
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Appropriate buffer (e.g., HEPES, PBS)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Formation:
-
In a clean glass test tube, add the desired amount of lipid dissolved in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas, while rotating the tube to create a thin, even film on the bottom and lower sides of the tube.
-
Place the tube in a vacuum desiccator for at least 2 hours (preferably overnight) to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Hydrate the lipid film for at least 30 minutes at a temperature above the lipid's Tm. For both DOPS and POPC, hydration at room temperature is sufficient. Gentle agitation can aid in hydration. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the syringes.
-
Pass the suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs to break down and reform into unilamellar vesicles of a defined size.
-
-
Characterization (Optional but Recommended):
-
The size distribution of the resulting LUVs can be determined by dynamic light scattering (DLS).
-
The lipid concentration can be confirmed using a phosphate assay.
-
Choosing the Right Lipid for Your Application
The decision to use DOPS or POPC should be driven by the specific scientific question being addressed.
-
Choose DOPS when:
-
Studying the interaction of positively charged molecules with membranes.
-
Investigating the role of anionic lipids in biological processes, such as apoptosis or blood coagulation.
-
A highly fluid membrane is desired.
-
-
Choose POPC when:
Conclusion
Both DOPS and POPC are valuable tools for creating fluid-phase lipid bilayers. A thorough understanding of their distinct chemical structures and the resulting biophysical properties is essential for designing meaningful experiments. By considering the roles of the headgroup charge and acyl chain composition, researchers can select the lipid that best recapitulates the biological membrane environment relevant to their studies, leading to more accurate and impactful results.
References
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Physical properties of the hybrid lipid POPC on micrometer-sized domains in mixed lipid membranes - RSC Publishing. Available at: [Link]
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Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior. Available at: [Link]
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Physical properties of the hybrid lipid POPC on micrometer-sized domains in mixed lipid membranes - OUCI. Available at: [Link]
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Main phase transition temperatures and corresponding enthalpy change of POPC in the presence of salts - ResearchGate. Available at: [Link]
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Phase transition temperature of DMPC and POPC as a function of... - ResearchGate. Available at: [Link]
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Effect of headgroup on the physicochemical properties of phospholipid bilayers in electric fields: size matters - PubMed. Available at: [Link]
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Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PubMed Central. Available at: [Link]
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Effect of different DOPC/DOPS ratios on the structural properties of biological membranes | Poster Board #3044 - American Chemical Society. Available at: [Link]
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properties for the main transitions of POPC with increasing cholesterol concentrations - ResearchGate. Available at: [Link]
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Nanodomain formation in planar supported lipid bilayers composed of fluid and polymerized dienoyl lipids - PMC - NIH. Available at: [Link]
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Ergosterol in POPC Membranes: Physical Properties and Comparison with Structurally Similar Sterols - PMC - PubMed Central. Available at: [Link]
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Effect of Headgroup on the Physicochemical Properties of Phospholipid Bilayers in Electric Fields: Size Matters | Langmuir - ACS Publications. Available at: [Link]
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Phospholipid acyl tail affects lipid headgroup orientation and membrane hydration | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
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Acyl Chain Length and Saturation Modulate Interleaflet Coupling in Asymmetric Bilayers: Effects on Dynamics and Structural Order - PMC - NIH. Available at: [Link]
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Effect of Acyl Chain Variation and Cholesterol on Structural and Dynamic Properties of Lipid Bilayer Probed by Simulation - Scifiniti. Available at: [Link]
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Headgroup Structure and Cation Binding in Phosphatidylserine Lipid Bilayers | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role. Available at: [Link]
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Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed. Available at: [Link]
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Physicochemical characteristics of phospholipid liposomes. - ResearchGate. Available at: [Link]
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Structure of POPC Lipid Bilayers in OPLS3e Force Field - ACS Publications. Available at: [Link]
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Structure of POPC Lipid Bilayers in OPLS3e Force Field - PMC - PubMed Central. Available at: [Link]
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Relaxation dynamics of saturated and unsaturated oriented lipid bilayers - PMC - NIH. Available at: [Link]
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Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers - MDPI. Available at: [Link]
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Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study - arXiv. Available at: [Link]
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Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - Frontiers. Available at: [Link]
-
Absorption of Phosphonium Cations and Dications into a Hydrated POPC Phospholipid Bilayer: A Computational Study - PubMed Central. Available at: [Link]
-
Composition and structure of mixed phospholipid supported bilayers formed by POPC and DPPC - ResearchGate. Available at: [Link]
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(PDF) Effects of Lipid Composition on the Properties of Doxorubicin-Loaded Liposomes. Available at: [Link]
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Effect of Acyl Chain Variation and Cholesterol on Structural and Dynamic Properties of Lipid Bilayer Probed by Simulation - ResearchGate. Available at: [Link]
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Membrane Phase Drives the Assembly of Gold Nanoparticles on Biomimetic Lipid Bilayers. Available at: [Link]
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Influence of lipid composition on physical properties and peg-mediated fusion of curved and uncurved model membrane vesicles: "nature's own" fusogenic lipid bilayer - PubMed. Available at: [Link]
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Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC - NIH. Available at: [Link]
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Investigation of the Impact of Lipid Acyl Chain Saturation on Fusion Peptide Interactions with Lipid Bilayers - MDPI. Available at: [Link]
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A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health - MDPI. Available at: [Link]
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Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC - NIH. Available at: [Link]
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Formation of Supported Lipid Bilayers by Vesicle Fusion: Effect of Deposition Temperature | Langmuir - ACS Publications. Available at: [Link]
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Phase transition temperature for Glycerophospholipids - Avanti Polar Lipids. Available at: [Link]
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Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - Semantic Scholar. Available at: [Link]
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Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - MDPI. Available at: [Link]
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Viscosity of SOPC and POPC lipid membrane (symbols) along with their... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Choosing Your Ally: A Comparative Guide to DOPS and DOPE in Liposomal Drug Delivery
<
A Senior Application Scientist's In-Depth Technical Guide
In the intricate world of liposomal drug delivery, the choice of a "helper lipid" is a critical decision that profoundly influences a formulation's stability, cellular interaction, and ultimate therapeutic efficacy. Among the myriad options, two phospholipids frequently take center stage: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). While structurally similar, their distinct headgroups—serine versus ethanolamine—impart fundamentally different functionalities. This guide provides a detailed, evidence-based comparison to empower researchers in selecting the optimal helper lipid for their specific drug delivery application.
At a Glance: Core Physicochemical and Functional Differences
The fundamental divergence between DOPS and DOPE lies in their molecular geometry and electrostatic charge, which dictates their behavior within a lipid bilayer and their interaction with biological systems.
| Property | 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |
| Headgroup | Phosphoserine | Phosphoethanolamine |
| Charge (at pH 7.4) | Anionic (Negative)[1] | Zwitterionic (Neutral)[2] |
| Molecular Shape | Cylindrical | Conical[3][4] |
| Preferred Phase | Lamellar (Bilayer) | Inverted Hexagonal (HII) (Non-Bilayer)[5][6][7] |
| Primary Function | Enhances stability, imparts negative surface charge, mediates specific cellular interactions. | Promotes membrane fusion and endosomal escape.[3][5][7][] |
| In Vivo Fate | Rapid clearance by the reticuloendothelial system (RES) via opsonization.[9][10] | Can enhance delivery to the liver; less prone to RES uptake than DOPS unless combined with cationic lipids.[11] |
The Fusogenic Powerhouse: DOPE's Role in Cytosolic Delivery
DOPE is the lipid of choice when the therapeutic goal is to deliver a payload directly into the cell's cytoplasm. Its efficacy stems from its unique conical shape and pH-sensitive nature.[3][6]
Mechanism of Action: Endosomal Escape
Most liposomes enter cells via endocytosis, becoming trapped within membrane-bound vesicles called endosomes. For many drugs, particularly nucleic acids (siRNA, mRNA) and certain proteins, to be effective, they must escape this endosomal compartment and reach the cytoplasm. This is where DOPE excels.
The internal environment of an endosome is acidic (pH 5.5-6.5). This acidity can protonate DOPE's small ethanolamine headgroup, altering its molecular geometry and promoting a transition from a stable bilayer (lamellar phase) to a non-bilayer, inverted hexagonal (HII) phase.[5][6] This structural rearrangement destabilizes the endosomal membrane, creating pores or fusing with it, thereby facilitating the release of the liposome's cargo into the cytoplasm.[3][][12] This critical process is known as endosomal escape . Formulations lacking a fusogenic lipid like DOPE often see their payload trafficked to the lysosome for degradation, rendering the therapeutic inert.
Figure 2. Opsonization and clearance of DOPS-containing liposomes.
Performance in Liposomal Formulations: A Data-Driven Comparison
The choice between DOPS and DOPE significantly impacts key performance indicators of a liposomal formulation.
| Parameter | Formulation with DOPS | Formulation with DOPE | Rationale & Causality |
| Zeta Potential (mV) | Highly Negative (-30 to -60 mV) [13] | Near-Neutral (-5 to +5 mV) (unless paired with a cationic lipid) [14] | The phosphoserine headgroup is anionic at pH 7.4, while the phosphoethanolamine headgroup is zwitterionic. |
| Encapsulation Efficiency | Generally high for hydrophilic drugs. | Can be lower for hydrophilic drugs due to less stable bilayer packing. Often used with hydrophobic/amphiphilic drugs or nucleic acids complexed with cationic lipids. | The stable lamellar phase of DOPS-containing bilayers provides a more robust barrier, preventing leakage of aqueous-soluble drugs. |
| In Vitro Drug Release | Slower, more controlled release. | Can be "leakier" or designed for triggered release (e.g., by pH). | The tight packing of DOPS-stabilized bilayers minimizes passive diffusion. DOPE's tendency to form non-bilayer structures can lead to less stable membranes. |
| Cellular Uptake | High in phagocytic cells (macrophages). Lower in non-phagocytic cells unless a specific targeting ligand is used. | High in a wide range of cells, particularly when combined with cationic lipids to facilitate electrostatic interaction with the cell membrane. [15] | DOPS-mediated uptake is primarily via scavenger receptors on macrophages. DOPE facilitates membrane fusion, a more general mechanism of entry. |
| Transfection Efficiency | Very low. | Very high, especially for nucleic acids when formulated with a cationic lipid. [2][5] | DOPE is essential for the endosomal escape of genetic material. DOPS-containing liposomes are typically trapped and degraded in lysosomes. |
Experimental Protocols: A Guide to Comparative Analysis
To empirically determine the ideal helper lipid for your system, a series of standardized, side-by-side experiments is essential.
Protocol 1: Liposome Formulation and Characterization
This protocol outlines the preparation of two liposome formulations—one with DOPS and one with DOPE—using the thin-film hydration method.
-
Lipid Film Preparation: In a round-bottom flask, dissolve the primary structural lipid (e.g., DSPC), cholesterol, and the helper lipid (DOPS or DOPE) in a 55:40:5 molar ratio in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.
-
Film Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a handheld or high-pressure extruder. Perform at least 11 passes.
-
Characterization:
-
Particle Size & Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Analyze using Laser Doppler Velocimetry.
-
Protocol 2: Encapsulation Efficiency (EE%) Determination
-
Separation of Free Drug: Remove the unencapsulated drug from the liposome suspension. Common methods include ultracentrifugation (e.g., 100,000 x g for 1 hour) or size-exclusion chromatography (e.g., using a Sephadex G-50 column). [16]2. Quantification of Total Drug: Take a known volume of the unpurified liposome suspension and disrupt the vesicles by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100). [16]Measure the drug concentration using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC). [17][18]3. Quantification of Free Drug: Measure the drug concentration in the supernatant (after centrifugation) or the collected fractions (after chromatography) from Step 1.
-
Calculation: Use the following formula to calculate the EE%: EE% = [(Total Drug - Free Drug) / Total Drug] x 100. [16][18]
Protocol 3: In Vitro Drug Release Study
The dialysis method is a common and reliable technique for assessing drug release profiles. [18][19][20]
-
Setup: Place a known volume of the purified liposome suspension (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes (e.g., 12-14 kDa). [16][18]2. Dialysis: Submerge the sealed dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4) at 37°C with constant, gentle stirring. [18]3. Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the external release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: Quantify the amount of drug in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Plotting: Plot the cumulative percentage of drug released versus time for both the DOPS and DOPE formulations to compare their release kinetics.
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol allows for the quantitative comparison of liposome internalization by cells. [21][22]
-
Liposome Labeling: Prepare the DOPS and DOPE liposomes as described above, incorporating a fluorescent lipid dye (e.g., DiD or Rhodamine-PE) into the lipid film at ~0.5 mol%. [21]2. Cell Culture: Seed the target cells (e.g., HeLa for non-phagocytic uptake, or RAW 264.7 for macrophage uptake) in 12-well plates and allow them to adhere overnight.
-
Incubation: Treat the cells with the fluorescently labeled DOPS-liposomes and DOPE-liposomes at a fixed concentration (e.g., 50 µg/mL lipid) for a set period (e.g., 4 hours) at 37°C. [23]Include untreated cells as a negative control.
-
Cell Harvesting: Wash the cells three times with cold PBS to remove non-internalized liposomes. [24]Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. [21]Measure the median fluorescence intensity of the cell population, which is proportional to the amount of internalized liposomes. [25]6. Data Comparison: Compare the median fluorescence intensity of cells treated with DOPS-liposomes versus DOPE-liposomes to determine which formulation is taken up more efficiently by the specific cell type.
The Verdict: Making an Informed Decision
The choice between DOPS and DOPE is not a matter of one being universally superior to the other; it is a strategic decision based on the specific application.
-
Choose DOPE when:
-
Your therapeutic target is intracellular and requires cytosolic delivery (e.g., siRNA, mRNA, some cytotoxic drugs).
-
You are developing a gene delivery system, as its fusogenic properties are essential for endosomal escape . [4][7] * You are formulating with cationic lipids to maximize transfection efficiency . [26][27][28]
-
-
Choose DOPS when:
-
Your primary goal is targeting macrophages or other phagocytic cells of the RES.
-
You need to impart a strong negative surface charge to enhance colloidal stability.
-
The drug requires prolonged retention within the liposome, and rapid clearance from circulation is acceptable or desired.
-
By understanding the fundamental causality behind their distinct behaviors and validating these principles with the rigorous experimental protocols outlined above, researchers can confidently select the right helper lipid to propel their liposomal drug delivery systems toward clinical success.
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How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?. (2025). ResearchGate. [Link]
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Al-Jamal, K. T., et al. (2016). Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes. Journal of Visualized Experiments. [Link]
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Effect of the helper lipid DOPE on endosomal membrane integrity. (n.d.). The University of Brighton. [Link]
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Liposome Encapsulation Efficiency Determination. (n.d.). Creative Biostructure. [Link]
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Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. (2022). MDPI. [Link]
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Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes. (2014). PubMed Central. [Link]
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The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route. (2021). ResearchGate. [Link]
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Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective. (2018). ResearchGate. [Link]
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Characterization of the uptake mechanisms for internalization of negatively charged liposomes in HeLa cells. (2020). Utrecht University. [Link]
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How can I determine the encapsulation efficiency?. (2014). ResearchGate. [Link]
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In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018). Dissolution Technologies. [Link]
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Quantification of liposome uptake by flow cytometry under submerged.... (n.d.). ResearchGate. [Link]
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In-vitro drug release methods for liposomal drug delivery systems. (2017). Express Pharma. [Link]
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In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. (2006). Acta Pharmaceutica. [Link]
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Flow cytometry studies of cellular uptake of liposomes showing.... (n.d.). ResearchGate. [Link]
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Cellular uptake of liposomes monitored by confocal microscopy and flow cytometry. (2011). ResearchGate. [Link]
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Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2021). PubMed Central. [Link]
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Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. (2024). National Institutes of Health. [Link]
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Physicochemical properties and in vitro toxicity of cationic liposome cDNA complexes. (1996). PubMed. [Link]
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Effects of Lipid Composition on the Properties of Doxorubicin-Loaded Liposomes. (2015). ResearchGate. [Link]
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Characterization of the interface of binary mixed DOPC:DOPS liposomes in water: The impact of charge condensation. (2017). ResearchGate. [Link]
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Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. (2020). PubMed Central. [Link]
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Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver. (2021). PubMed Central. [Link]
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DOPC versus DOPE as a helper lipid for gene-therapies: molecular dynamics simulations with DLin-MC3-DMA. (2021). RSC Publishing. [Link]
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Recognition and clearance of liposomes containing phosphatidylserine are mediated by serum opsonin. (1987). PubMed. [Link]
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Liposome opsonization. (2002). University of Groningen. [Link]
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Exploring the impact of physicochemical properties of liposomal formulations on their in vivo fate. (2022). PubMed. [Link]
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In vitro comparison of liposomal drug delivery systems targeting the o. (2019). Dove Medical Press. [Link]
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Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. (2012). PubMed. [Link]
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Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine. (2021). PubMed Central. [Link]
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DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. (2010). PubMed. [Link]
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A Senior Application Scientist's Guide to Validating Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) Purity for Lipidomics
In the intricate world of lipidomics, the accuracy and reproducibility of experimental outcomes are paramount. This hinges on the quality of the standards used, and for researchers studying cellular signaling, membrane dynamics, and drug delivery systems, Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a critical reagent.[1] Its purity is not a matter of trivial concern; it is the bedrock upon which reliable data is built. This guide provides an in-depth comparison of analytical methodologies for validating DOPS purity, offering field-proven insights and detailed protocols to ensure the integrity of your lipidomics research.
The seemingly simple designation of "~95%" or "≥97%" purity on a product label can mask a variety of impurities that can significantly impact experimental results. These impurities may include stereoisomers, oxidation products, lyso-phosphatidylserine (lyso-PS), and other phospholipids.[2][3] Therefore, a robust, multi-pronged approach to purity validation is not just recommended; it is essential for generating high-quality, reproducible data.
The Criticality of DOPS Purity in Lipidomics
Phosphatidylserine (PS) is a key phospholipid in cellular membranes, playing a vital role in apoptosis, blood coagulation, and cell signaling.[4] In lipidomics, DOPS is frequently used as a standard for mass spectrometry and in the preparation of liposomes for various assays.[5] The presence of impurities can lead to:
-
Inaccurate Quantification: Impurities can co-elute with DOPS in chromatographic methods or suppress its ionization in mass spectrometry, leading to erroneous quantification.[6]
-
Altered Membrane Properties: The presence of lyso-lipids or oxidized species can change the physical properties of liposomes, affecting membrane fluidity, permeability, and stability.
This guide will compare three orthogonal analytical techniques for the comprehensive validation of DOPS purity: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A Comparative Overview of Analytical Techniques for DOPS Purity
| Technique | Principle | Strengths | Limitations | Primary Application for DOPS Purity |
| HPLC-CAD | Separation by chromatography, detection by charged aerosol detection which is mass-sensitive.[7] | Universal detection of non-volatile analytes, good for quantifying bulk purity.[8] | Not suitable for structural elucidation of unknown impurities. | Accurate quantification of DOPS and detection of non-chromophoric impurities. |
| LC-MS | Separation by chromatography, detection by mass spectrometry.[9] | High sensitivity and selectivity, allows for identification of impurities based on mass-to-charge ratio and fragmentation patterns.[10] | Ionization efficiency can vary between lipid species, potentially affecting quantification without appropriate standards. | Identification and quantification of trace impurities, including isomers and degradation products. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[11] | Provides detailed structural information, non-destructive, and can be quantitative without the need for identical standards.[2] | Lower sensitivity compared to MS.[11] | Absolute quantification, structural confirmation of DOPS, and identification of major impurities like lyso-PS and phosphatidic acid.[2] |
Experimental Workflows for DOPS Purity Validation
A comprehensive validation of DOPS purity should ideally employ a combination of these techniques to provide orthogonal data, ensuring a complete picture of the sample's composition.
Caption: A comprehensive workflow for DOPS purity validation.
In-Depth Methodologies and Protocols
HPLC-CAD for Accurate Quantification
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a powerful technique for the quantitative analysis of lipids.[7][12] Unlike UV detectors, which require a chromophore, the CAD is a mass-based detector, making it suitable for the analysis of a wide range of lipids.[7]
-
Normal Phase Chromatography: A silica or diol column is typically used for phospholipid class separation.[12][13] This allows for the separation of DOPS from other phospholipid classes that may be present as impurities.
-
Mobile Phase Gradient: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol) with a small amount of acid is often employed to achieve good separation of different lipid classes.[14]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DOPS standard.
-
Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.025 mg/mL).
-
-
HPLC-CAD System and Conditions:
-
Column: Silica or Diol column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase A: Hexane/Isopropanol (e.g., 80:20 v/v).
-
Mobile Phase B: Isopropanol/Water (e.g., 85:15 v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from 100% A to 100% B over 20 minutes, followed by a 10-minute hold at 100% B and a 10-minute re-equilibration at 100% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
CAD Settings: Optimize nebulizer temperature and gas pressure according to the manufacturer's instructions.
-
-
Data Analysis:
-
Integrate the peak area of the DOPS peak in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of DOPS in the sample using the calibration curve.
-
Calculate the purity of the DOPS standard by comparing the measured concentration to the expected concentration.
-
Sources
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A Senior Application Scientist's Guide to Mass Spectrometry Techniques for the Analysis of DOPS
In the intricate landscape of lipidomics, the precise and sensitive analysis of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is critical for understanding its role in vital biological processes, from cell signaling to apoptosis. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is a pivotal decision that dictates the quality and reliability of experimental outcomes. This guide provides an in-depth, objective comparison of mass spectrometry (MS) techniques for DOPS analysis, grounded in experimental data and field-proven insights.
The Analytical Challenge: Navigating the Complexity of DOPS
The analysis of DOPS is inherently challenging due to its existence within a complex milieu of other lipid species. The presence of isobaric and isomeric compounds—molecules with the same nominal mass or elemental composition but different structures—necessitates high-resolution analytical methods to ensure accurate identification and quantification. Distinguishing DOPS from other phosphatidylserine (PS) species with different fatty acyl chains requires a combination of advanced chromatographic separation and high-resolution mass spectrometry.
Comparative Analysis of Mass Spectrometry Workflows for DOPS
A successful DOPS analysis workflow is a multi-step process, from initial sample preparation to final data interpretation. Here, we dissect and compare the critical stages of this workflow.
Sample Preparation: The Foundation of Reliable Analysis
The journey to accurate DOPS analysis begins with robust sample preparation. The primary objective is the efficient extraction of DOPS from the biological matrix while minimizing degradation and artifact formation.
| Extraction Method | Principle | Advantages | Disadvantages |
| Folch Extraction | A liquid-liquid extraction utilizing a chloroform/methanol mixture to partition lipids from the aqueous phase. | Well-established and effective for a broad range of lipids. | Employs hazardous chlorinated solvents. |
| Bligh-Dyer Extraction | A modified liquid-liquid extraction method with a reduced solvent-to-sample ratio. | Less solvent-intensive than the Folch method while maintaining good recovery. | May be less efficient for certain lipid classes compared to other methods. |
| Methyl-tert-butyl ether (MTBE) Extraction | A two-phase extraction where lipids are partitioned into the upper MTBE layer. | Utilizes a safer solvent and demonstrates good recovery for polar lipids like PS. | Can be more susceptible to variability if not performed with precision. |
Expert Insight: For routine analysis of DOPS in plasma or tissue, a modified Bligh-Dyer or MTBE extraction provides a good balance of efficiency, safety, and reproducibility. The choice often depends on the specific laboratory safety protocols and the nature of the biological matrix.
Chromatographic Separation: Resolving Isomeric Complexity
While direct infusion "shotgun" lipidomics can offer a high-throughput overview of the lipidome, liquid chromatography (LC) is indispensable for resolving the isomeric and isobaric interferences inherent in DOPS analysis.
| Chromatographic Mode | Separation Principle | Advantages for DOPS Analysis |
| Reversed-Phase (RP) LC | Separation based on the hydrophobicity of the fatty acyl chains. | Excellent for separating DOPS from other PS species with different fatty acid compositions. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on the polarity of the lipid headgroup. | Effective for class separation of phospholipids. |
Experimental Protocol: A Validated Reversed-Phase LC-MS/MS Method for DOPS Quantification in Plasma
-
Sample Preparation: Extract lipids from 50 µL of plasma using the MTBE method.
-
LC System: An Agilent 1290 Infinity II Bio LC System is recommended to minimize interactions of phospholipids with stainless steel components.[1]
-
Column: Waters ACQUITY UPLC BEH C8, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 20 mM ammonium acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile/acetone (9:1).
-
Gradient: A 10-minute linear gradient from 35% to 95% B.
-
Flow Rate: 600 µL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 5 µL.
-
MS Detection: Couple the LC system to a high-resolution mass spectrometer operating in negative ion mode.
Ionization and Mass Analysis: Choosing the Right Tool for the Job
Electrospray ionization (ESI) is the preferred ionization technique for phospholipids due to its soft nature, which minimizes in-source fragmentation. The choice of mass analyzer, however, has a significant impact on the quality of the data obtained.
| Mass Analyzer | Typical Resolution | Mass Accuracy | Key Advantages for DOPS Analysis |
| Quadrupole Time-of-Flight (Q-TOF) | > 40,000 | < 5 ppm | High acquisition speed, good dynamic range, and excellent for qualitative and quantitative analysis. |
| Orbitrap | > 100,000 | < 2 ppm | Superior mass accuracy and resolution, enabling confident identification of isobaric species. |
| Triple Quadrupole (QqQ) | Low | < 15 ppm | Excellent for targeted quantification using multiple reaction monitoring (MRM) with high sensitivity. |
Quantitative Performance Comparison (Estimated)
| Parameter | Triple Quadrupole (MRM) | Q-TOF (Full Scan) | Orbitrap (Full Scan) |
| Limit of Detection (LOD) | Low pg | Mid-to-high pg | Low-to-mid pg |
| Limit of Quantification (LOQ) | Low-to-mid pg | High pg to low ng | Mid-to-high pg |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 3-4 orders of magnitude |
Note: These are estimated values based on typical instrument performance for phospholipids and can vary depending on the specific instrument, method, and matrix.
Expert Insight: For targeted, high-sensitivity quantification of DOPS, a triple quadrupole mass spectrometer is often the instrument of choice. However, for discovery-based lipidomics where the identification of unknown lipids is also a goal, the high resolution and mass accuracy of Q-TOF and Orbitrap instruments are invaluable.[2]
Fragmentation: Unveiling the Structure of DOPS
Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of DOPS. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
-
Collision-Induced Dissociation (CID): In negative ion mode, CID of the [M-H]⁻ ion of DOPS typically results in a characteristic neutral loss of the serine headgroup (87 Da). Further fragmentation can yield information about the fatty acyl chains.
-
Higher-Energy Collisional Dissociation (HCD): HCD, a beam-type CID available on Orbitrap instruments, often produces a richer fragmentation spectrum with a greater abundance of low-mass fragment ions corresponding to the fatty acyl chains. This can be particularly useful for confirming the oleoyl (18:1) chains of DOPS. Studies comparing CID and HCD for phosphopeptides have shown that HCD can provide higher search engine scores and more identified peptides.[3]
Trustworthiness Through Self-Validation: To ensure the accuracy of quantification, a self-validating system should be employed. This involves the use of a stable isotope-labeled internal standard, such as DOPS-d31, which is added to the sample at the beginning of the workflow. This internal standard co-elutes and co-ionizes with the endogenous DOPS, allowing for correction of any variability during sample preparation and analysis.
Visualizing the Workflow and Logic
Workflow for LC-MS/MS Analysis of DOPS
Caption: A comprehensive workflow for the analysis of DOPS using LC-MS/MS.
Logical Framework for Method Selection
Caption: Decision-making process for selecting the appropriate mass spectrometry-based method for DOPS analysis.
Conclusion: A Tailored Approach for Optimal Results
The selection of a mass spectrometry technique for the analysis of DOPS is not a one-size-fits-all decision. For high-throughput, targeted quantification where sensitivity is paramount, an LC-MS/MS method using a triple quadrupole instrument is the gold standard. For comprehensive lipidomics studies that require the confident identification of DOPS among a myriad of other lipids, the high resolution and mass accuracy of Q-TOF and Orbitrap platforms are indispensable. By carefully considering the specific research question and leveraging the strengths of each technique, researchers can achieve reliable and accurate data, paving the way for a deeper understanding of the multifaceted roles of DOPS in health and disease.
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Separating Phospholipids with UPLC-MS. Waters. [Link]
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The comparison of HCD- and CID-type fragmentation using the... ResearchGate. [Link]
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Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Agilent. [Link]
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Applications and challenges in using LC-MS/MS assays for quantitative doping analysis. ResearchGate. [Link]
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Profile of Phosphatidylserine Modifications under Nitroxidative Stress Conditions Using a Liquid Chromatography-Mass Spectrometry Based Approach. PMC. [Link]
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CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
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Liquid chromatography-tandem mass spectrometry of phosphatidylserine advanced glycated end products. PubMed. [Link]
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CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. PMC. [Link]
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Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange. [Link]
-
Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS. ResearchGate. [Link]
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Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]
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Comprehensive Lipid Profiling of Human Liver Tissue Extracts of Non-Alcoholic Fatty Liver Disease. SCIEX. [Link]
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Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore's Law of Mass Spec? PMC. [Link]
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Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]
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Comparison of Orbitrap, Quarupore and QTOF. Scribd. [Link]
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The Limit of Detection. LCGC International. [Link]
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Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? Reddit. [Link]
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A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody. PubMed. [Link]
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Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions. PubMed. [Link]
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New plasma protocol for LC-MS/MS. Coon Research Group. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
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Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. ResearchGate. [Link]
-
Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed. [Link]
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A Senior Application Scientist's Guide to Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) as a Reference Standard in Lipid Analysis
For researchers, scientists, and drug development professionals immersed in the intricate world of lipidomics, the accuracy and reliability of analytical data are paramount. The ability to qualitatively identify and quantitatively measure specific lipid species underpins advancements in disease biomarker discovery, drug efficacy studies, and the fundamental understanding of cellular processes.[1][2] At the heart of robust lipid analysis lies the use of high-purity reference standards. This guide provides an in-depth comparison of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) as a reference standard, evaluating its performance against other alternatives and offering supporting experimental insights.
The Critical Role of Reference Standards in Lipidomics
In analytical chemistry, and particularly in the complex matrix of biological samples, reference standards serve as the bedrock of accurate measurement.[3] They are highly pure compounds of known concentration used to calibrate instruments, validate analytical methods, and ensure the correct identification and quantification of analytes.[3] In lipidomics, where hundreds to thousands of lipid species can be present in a single sample, the use of appropriate standards is non-negotiable for achieving reproducible and credible results.[4]
An ideal lipid reference standard should exhibit the following characteristics:
-
High Purity: Free from impurities that could interfere with the detection or quantification of the target analyte.[5]
-
Known Concentration and Identity: Precisely characterized to serve as a reliable calibrant.[6]
-
Stability: Chemically stable under specified storage and handling conditions to ensure its integrity over time.[7]
-
Structural Similarity: For use as an internal standard, it should mimic the behavior of the endogenous lipids being quantified.
In-Depth Profile of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine, commonly known as DOPS, is a synthetic, high-purity anionic phospholipid widely used as a reference standard in lipid analysis.[8][9] Its well-defined structure, featuring a glycerol backbone, two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoserine headgroup, makes it an excellent surrogate for naturally occurring phosphatidylserines (PS).[10]
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A Comparative Guide to the Thermotropic Behavior of DOPS and DPPS Bilayers Using Differential Scanning Calorimetry (DSC)
This guide provides an in-depth comparative analysis of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) bilayers, focusing on their distinct thermal properties as characterized by Differential Scanning Calorimetry (DSC). We will explore the fundamental structural differences between these two phospholipids and explain how these differences govern their phase behavior, a critical consideration for researchers in membrane biophysics, drug delivery, and materials science.
Introduction to DSC for Lipid Bilayer Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to probe the energetics of thermally induced transitions in materials.[1] For lipid bilayers, DSC measures the heat flow required to change the sample's temperature at a constant rate relative to an inert reference. When a lipid bilayer undergoes a phase transition—for instance, from a tightly packed gel state to a more fluid liquid-crystalline state—it absorbs heat. This absorption is detected as an endothermic peak in the DSC thermogram. The key parameters derived from this peak are:
-
Phase Transition Temperature (Tₘ): The temperature at the peak maximum, representing the point where the transition is most cooperative.
-
Enthalpy of Transition (ΔH): The area under the peak, corresponding to the amount of energy required to complete the phase transition.
-
Transition Width (ΔT₁/₂): The peak's width at half-height, which indicates the cooperativity of the transition. A narrow peak signifies a highly cooperative, "all-or-none" event.
This guide focuses on two phosphatidylserine (PS) lipids that are identical in their headgroup but differ critically in their acyl chain composition: DPPS possesses two saturated 16-carbon (palmitoyl) chains, while DOPS has two 18-carbon chains, each with a single cis double bond (oleoyl). This seemingly minor variation in acyl chain saturation leads to profoundly different physical properties.
The Ordered World of DPPS: High Transition Temperature
1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) is characterized by its two fully saturated palmitoyl chains. The absence of double bonds allows these chains to be linear and flexible, enabling them to pack together tightly in a well-ordered, all-trans configuration in the gel phase (Lβ). This dense packing maximizes the attractive van der Waals forces between adjacent chains.
A significant amount of thermal energy is required to disrupt this ordered arrangement and induce the rotational motion characteristic of the fluid liquid-crystalline phase (Lα). Consequently, DSC analysis of DPPS multilamellar vesicles (MLVs) reveals a main phase transition temperature (Tₘ) at approximately 53-54°C .[2][3][4]
The thermogram of DPPS often displays two endothermic events: a smaller pre-transition (Lc → Lβ) around 37°C and the highly energetic main transition (Lβ → Lα).[2] The main transition is sharp and cooperative, reflecting the collective "melting" of the tightly packed acyl chains.
Caption: DPPS structure and its tight packing in the gel phase.
The Fluid Nature of DOPS: Sub-Zero Phase Transition
In stark contrast to DPPS, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) contains two unsaturated oleoyl chains. Each chain features a cis double bond at the C9-C10 position, which introduces a permanent 30-degree kink. This kink sterically hinders the close packing of the acyl chains. The resulting increase in intermolecular distance significantly weakens the van der Waals forces.
Because the acyl chains in DOPS bilayers are already in a disordered, loosely packed state even at low temperatures, very little thermal energy is needed to transition them into the fully fluid liquid-crystalline phase. DSC analysis confirms this, showing a main phase transition temperature (Tₘ) far below the freezing point of water, at approximately -11°C .[4][5] At physiological temperatures, DOPS bilayers exist exclusively in a highly fluid state.
Caption: Standard workflow for DSC analysis of lipid vesicles.
Step-by-Step Methodology:
-
Lipid Film Preparation:
-
Accurately weigh the desired amount of DPPS or DOPS powder and dissolve it in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Evaporate the solvent using a gentle stream of inert nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask's inner surface, ensuring maximal surface area for hydration.
-
Causality: A thin film prevents the formation of large lipid aggregates upon hydration, leading to a more homogeneous vesicle population.
-
-
Hydration and MLV Formation:
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent, which could otherwise act as an impurity and affect the phase transition.
-
Add the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask.
-
Hydrate the lipid film at a temperature well above the Tₘ of the lipid (e.g., 65°C for DPPS, room temperature for DOPS) with intermittent vortexing. This process allows the lipid bilayers to swell and form multilamellar vesicles (MLVs). [6]
-
-
Vesicle Sizing (Optional but Recommended):
-
To produce large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is extruded.
-
The extruder is maintained at the same temperature used for hydration. The suspension is repeatedly passed (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm). [6] * Causality: LUVs provide a more uniform system than MLVs, often resulting in slightly broader but more defined transitions. The Tₘ for LUVs can be slightly lower and less cooperative than for MLVs. [6][7]
-
-
DSC Analysis:
-
Accurately transfer a known volume of the vesicle suspension into a hermetic aluminum DSC pan and seal it.
-
Prepare a reference pan containing the exact same buffer used for hydration.
-
Place both pans in the DSC cell.
-
Set the thermal program: typically, an initial equilibration period followed by a heating scan at a controlled rate (e.g., 1°C/min or 60°C/hour) over the temperature range of interest (e.g., 20°C to 70°C for DPPS).
-
Trustworthiness: Running multiple heating and cooling cycles can verify the reversibility of the transition and ensure the sample is thermally stable. The first heating scan can sometimes differ from subsequent scans due to the sample's thermal history.
-
Conclusion and Outlook
The comparison between DOPS and DPPS provides a classic illustration of structure-function relationships in lipid biophysics. The presence of cis double bonds in DOPS fundamentally alters its physical properties, rendering it fluid at physiological temperatures, while the saturated chains of DPPS create a solid-like gel state.
Differential Scanning Calorimetry remains an indispensable tool for characterizing these properties, providing quantitative data on transition temperatures and energetics. [1]For researchers in drug development, this knowledge is paramount for designing liposomal delivery systems with tailored release characteristics, such as thermosensitive liposomes that release their payload at the elevated temperatures of a tumor site. [8][9]For biophysicists, understanding the phase behavior of individual lipids is the first step toward deciphering the complex phase separations and domain formations that occur in multicomponent biological membranes.
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Šegota, S., Vojta, D., Pletikapić, G., & Čadež, V. (2023). Lamellarity-Driven Differences in Surface Structural Features of DPPS Lipids: Spectroscopic, Calorimetric and Computational Study. International Journal of Molecular Sciences, 24(2), 1407. [Link]
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Al-Ahmady, Z. S., & Kostarelos, K. (2016). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. International Journal of Pharmaceutics, 514(1), 228-234. [Link]
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Murzyn, K., et al. (2018). Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions. International Journal of Molecular Sciences, 19(11), 3462. [Link]
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Kise, H., et al. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1375(1-2), 1-8. [Link]
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Giocondi, M. C., et al. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal, 86(4), 2213-2225. [Link]
-
Milhiet, P. E., et al. (2002). Effect of Ca2+ on the morphology of mixed DPPC-DOPS supported phospholipid bilayers. Biophysical Journal, 82(2), 904-913. [Link]
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de Almeida, R. F., & Chistov, A. A. (2013). Thermodynamic Properties and Characterization of Proteoliposomes Rich in Microdomains Carrying Alkaline Phosphatase. PLoS ONE, 8(10), e77231. [Link]
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Šegota, S., Vojta, D., Pletikapić, G., & Čadež, V. (2023). Lamellarity-Driven Differences in Surface Structural Features of DPPS Lipids: Spectroscopic, Calorimetric and Computational Study. International journal of molecular sciences, 24(2), 1407. [Link]
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ResearchGate. (n.d.). Thermotropic phase behaviour of lipid bilayer membrane. [Link]
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ResearchGate. (n.d.). DSC heating scans of DPPC/POPG and DPPC/PA multilamellar vesicles. [Link]
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Wydro, P., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International Journal of Molecular Sciences, 22(10), 5129. [Link]
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He, L., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8, 14896. [Link]
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ResearchGate. (n.d.). The relationship between the main phase transition temperature (Tm) of DPPC bilayer and the surface properties of its encapsulating NPs. [Link]
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Gömze, A., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Polymers, 15(13), 2901. [Link]
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Li, L., et al. (2020). Current developments in drug delivery with thermosensitive liposomes. Journal of Controlled Release, 328, 712-726. [Link]
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Winterhalter, M. (2008). Lipids under pH stress!?!. Niels Bohr Institute. [Link]
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Morrow, M. R., & Davis, J. H. (1989). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education, 66(11), 949. [Link]
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Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid?. [Link]
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Sipos, B., et al. (2022). Pharmaceutical Development and Design of Thermosensitive Liposomes Based on the QbD Approach. Pharmaceutics, 14(3), 503. [Link]
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Shah, S., et al. (2022). Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. Pharmaceutics, 14(10), 2056. [Link]
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Gliozzi, A., et al. (1983). Unusual thermal stability of liposomes made from bipolar tetraether lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 735(2), 286-291. [Link]
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Avanti Polar Lipids. (n.d.). Phase transition temperature for Glycerophospholipids. [Link]
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Henriques, S. T., & Castanho, M. A. R. B. (2010). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. [Link]
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Giocondi, M. C., et al. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical journal, 86(4), 2213–2225. [Link]
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Korono, S. A., & Nagle, J. F. (2024). Closer look at the calorimetric lower transition in lipid bilayers. Chemistry and Physics of Lipids, 259, 105366. [Link]
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Alsop, R. J., et al. (2021). Effect of pH on the phase behavior of DMPC bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(11), 183707. [Link]
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functional comparison of synthetic versus brain-derived DOPS in neuronal models
An In-Depth Functional Comparison of Synthetic Versus Brain-Derived DOPS in Neuronal Models
Introduction: The Critical Role of Phosphatidylserine in Neuronal Function
Phosphatidylserine (PS) is a vital anionic phospholipid that constitutes a significant portion (13-15%) of the phospholipids in the human cerebral cortex.[1] While ubiquitously present in cell membranes, it is asymmetrically localized to the inner leaflet of the plasma membrane under normal physiological conditions.[2] This localization is not merely structural; PS is a key player in a multitude of cellular processes critical for neuronal health. It serves as a docking site for signaling proteins, including those in the Akt and Protein Kinase C (PKC) pathways, which are fundamental for promoting neuronal survival, stimulating neurite growth, and fostering synaptogenesis.[1][2]
When researchers aim to investigate these processes in vitro, they are faced with a crucial choice regarding the source of PS: chemically synthesized 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or PS derived from natural brain tissue. Synthetic DOPS offers unparalleled purity and chemical definition, while brain-derived PS provides a composition that more closely mirrors the native biological environment. This guide provides a detailed functional comparison of these two sources in neuronal models, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make an informed decision based on their specific experimental goals.
A Tale of Two Origins: Compositional and Physicochemical Differences
The functional disparities between synthetic and brain-derived DOPS originate from their fundamental differences in source and composition.
Synthetic DOPS: The Standard of Purity Produced through controlled chemical synthesis, synthetic DOPS is a homogenous molecular species. It is characterized by a specific fatty acid composition—typically oleic acid (18:1) at both the sn-1 and sn-2 positions of the glycerol backbone. This manufacturing precision ensures high purity and virtually eliminates batch-to-batch variability.[3][4] The primary advantage of synthetic DOPS is its ability to provide a chemically defined system, allowing researchers to attribute observed effects directly to the 18:1/18:1 PS molecule without the confounding influence of other lipid species.
Brain-Derived DOPS: The Physiologically Relevant Analogue Extracted and purified from animal brain tissue (historically bovine cortex), brain-derived PS is not a single molecule but a heterogeneous collection of PS species with varying fatty acid chains. A hallmark of brain PS is its high enrichment in docosahexaenoic acid (DHA; 22:6), an omega-3 fatty acid crucial for brain health.[1] While this diversity better reflects the in vivo state, it also introduces inherent complexity. The exact fatty acid profile can vary between batches, and trace amounts of other phospholipids or proteins may be present, which can be a source of experimental variability.[3][5]
Table 1: Comparison of Physicochemical Properties
| Feature | Synthetic DOPS | Brain-Derived DOPS |
| Source | Chemical Synthesis | Animal Brain Tissue (e.g., Bovine) |
| Fatty Acid Composition | Homogenous (Typically 18:1/18:1) | Heterogeneous (Rich in 18:0, 22:6/DHA)[1] |
| Purity | >99% | High, but contains a mixture of PS species |
| Consistency | High batch-to-batch consistency[3][6] | Potential for batch-to-batch variability |
| Key Advantage | High precision and reproducibility | Higher physiological relevance |
Functional Showdown: Performance in Key Neuronal Models
The compositional differences outlined above translate into distinct functional behaviors in neuronal assays.
A. Neuronal Survival and Apoptosis
PS plays a dual role in cell fate. Intracellularly, it supports pro-survival signaling.[1] However, during early apoptosis, the asymmetry of the plasma membrane is lost, and PS is externalized to the outer leaflet. This exposed PS acts as a potent "eat-me" signal, flagging the apoptotic cell for phagocytic clearance.[7][8]
-
Experimental Rationale: The rich DHA content in brain-derived PS is known to be critical for membrane fluidity and the function of embedded signaling proteins. It is hypothesized that this natural composition provides more robust support for pro-survival pathways (e.g., Akt activation) compared to the homogenous 18:1 chains of synthetic DOPS. Conversely, when inducing apoptosis, both forms should effectively report on PS externalization, but the baseline survival signaling may differ.
-
Supporting Experiment: An Annexin V/Propidium Iodide (PI) apoptosis assay is the gold standard for quantifying this process. Annexin V has a high affinity for exposed PS, identifying early apoptotic cells, while PI enters cells with compromised membranes, marking late apoptotic or necrotic cells.[9][10]
B. Neurite Outgrowth and Synaptogenesis
The development of neurites—axons and dendrites—is a foundational aspect of forming functional neural circuits. This process is heavily influenced by the composition of the neuronal membrane and the signaling cascades it supports.[1][2] Interestingly, localized activation of apoptotic machinery, such as caspases, has been shown to regulate the structural dynamics of growth cones and synapses.[11]
-
Experimental Rationale: Given that DHA is a major structural component of synaptic membranes and is crucial for neurite growth, brain-derived PS is expected to promote more extensive and complex neurite outgrowth. Synthetic DOPS, while still supporting basic growth, may not fully replicate the intricate membrane environment required for optimal development, making it a useful tool to probe the specific contribution of the oleoyl chains.
-
Supporting Experiment: A quantitative neurite outgrowth assay, using immunofluorescence to label neurons and neurites (e.g., with β-III tubulin), allows for the precise measurement of parameters like neurite length, number, and branching.
C. Synaptic Function and Neurotransmission
PS is integral to the synaptic vesicle cycle and neurotransmission. It is a component of synaptic vesicles and is involved in the calcium-dependent exocytosis required for neurotransmitter release.[12] Furthermore, PS can directly interact with neurotransmitters and modulate the function of synaptic receptors, influencing signal transmission.[8][12]
-
Experimental Rationale: The complex lipid environment of a presynaptic terminal, rich in polyunsaturated fatty acids like DHA, is thought to be essential for the rapid membrane fusion and fission events of neurotransmission. Therefore, brain-derived PS is hypothesized to better support synaptic function in cultured neurons. Synthetic DOPS provides a baseline to understand the fundamental requirements of PS in this process.
Table 2: Expected Functional Performance in Neuronal Assays
| Assay | Expected Outcome with Synthetic DOPS | Expected Outcome with Brain-Derived DOPS | Rationale |
| Apoptosis Assay (Survival) | Baseline support for neuronal survival. | Enhanced support for neuronal survival compared to synthetic. | DHA and lipid diversity in brain-derived PS better support pro-survival signaling pathways.[1] |
| Neurite Outgrowth Assay | Moderate neurite outgrowth. | More robust and complex neurite outgrowth. | DHA is a critical component for membrane fluidity and synaptogenesis.[1] |
| Synaptic Function (e.g., Ca2+ imaging) | Supports baseline synaptic activity. | Potentially enhanced synaptic activity and vesicle cycling. | Lipid diversity may better facilitate the protein-lipid interactions essential for neurotransmission.[12] |
Visualizing the Concepts
Diagram 1: Experimental Workflow
This diagram illustrates the logical flow for a comparative study of synthetic and brain-derived DOPS.
Caption: Workflow for comparing synthetic vs. brain-derived DOPS.
Diagram 2: Dual Role of Phosphatidylserine in Neuronal Fate
This diagram illustrates the signaling pathways influenced by PS.
Caption: PS signaling in neuronal survival and apoptosis.
Validated Experimental Protocols
The following protocols are designed as self-validating systems with clear positive and negative controls to ensure data integrity.
Protocol 1: Comparative Analysis of Apoptosis using Annexin V/PI Staining
-
Objective: To quantify and compare the rates of apoptosis in primary neurons treated with synthetic DOPS, brain-derived DOPS, or a vehicle control.
-
Causality: This assay relies on the principle that early apoptotic cells translocate PS to the outer membrane, where it can be bound by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells, allowing for differentiation.[9][13]
-
Materials:
-
Primary hippocampal or cortical neurons
-
Neurobasal medium with B27 supplement
-
Synthetic DOPS and Brain-Derived DOPS (prepared as liposomes)
-
Staurosporine (positive control for apoptosis induction)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
-
-
Methodology:
-
Cell Culture: Plate primary neurons at a density of 2x10^5 cells/well in a 24-well plate coated with Poly-D-Lysine/Laminin. Culture for 5-7 days in vitro (DIV).
-
Treatment: Prepare treatment media containing: a) Vehicle (lipid-free control), b) Synthetic DOPS (e.g., 10 µM), c) Brain-Derived DOPS (e.g., 10 µg/mL), and d) Staurosporine (1 µM, positive control). Replace culture media with treatment media and incubate for 24 hours.
-
Cell Harvest: Gently collect all cells, including any floating in the media. Centrifuge at 200 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
-
Trustworthiness (Self-Validation): The staurosporine-treated group must show a significant increase in the Annexin V-positive population compared to the vehicle control. The vehicle control establishes the baseline level of cell death in the culture.
Protocol 2: Comparative Analysis of Neurite Outgrowth
-
Objective: To measure and compare the extent of neurite outgrowth in neurons cultured with synthetic or brain-derived DOPS.
-
Causality: Neurite extension is a complex process involving cytoskeletal rearrangement and membrane expansion, which is supported by specific lipids and growth factors. This protocol provides a robust environment for neuronal growth and quantifies morphological changes in response to treatments.[14]
-
Materials:
-
iPSC-derived human neurons or primary rodent neurons[15][16]
-
96-well imaging plates (e.g., coated with laminin)[15]
-
Synthetic DOPS and Brain-Derived DOPS
-
Brain-Derived Neurotrophic Factor (BDNF, positive control)
-
Nocodazole (negative control, disrupts microtubules)[15]
-
Primary antibody (e.g., anti-β-III Tubulin), fluorescent secondary antibody, DAPI (nuclear stain)
-
High-Content Imaging System
-
-
Methodology:
-
Plating: Seed neurons at a low density (e.g., 5,000 cells/well) in a 96-well plate to allow for clear visualization of individual neurites.[17]
-
Treatment: After allowing cells to attach (4-24 hours), replace the medium with treatments: a) Vehicle, b) Synthetic DOPS, c) Brain-Derived DOPS, d) BDNF (50 ng/mL, positive control), e) Nocodazole (10 µM, negative control).
-
Incubation: Culture for 48-72 hours to allow for significant neurite extension.[15]
-
Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize, and stain with anti-β-III Tubulin antibody followed by a fluorescent secondary antibody and DAPI.
-
Imaging & Analysis: Acquire images using a high-content imaging system. Use automated analysis software to quantify total neurite length per neuron, number of branches, and number of viable cells (DAPI-positive nuclei).
-
-
Trustworthiness (Self-Validation): The BDNF-treated wells should exhibit significantly longer and more complex neurites compared to the vehicle control. The nocodazole-treated wells should show stunted or retracted neurites and potentially reduced cell viability.
Conclusion: Selecting the Optimal DOPS for Your Research
The choice between synthetic and brain-derived DOPS is not a matter of one being definitively superior, but rather which is the right tool for the specific scientific question at hand.
Choose Synthetic DOPS when:
-
Your experiment demands the highest level of chemical precision and reproducibility.
-
You are investigating the specific role of the 18:1/18:1 phosphatidylserine species.
-
The goal is to establish a baseline or a simplified model system to dissect a specific molecular mechanism. The controllability of synthetic lipids is a major advantage in these contexts.[3][4]
Choose Brain-Derived DOPS when:
-
Your primary goal is to mimic the physiological lipid environment of the brain.
-
The research question involves complex cellular behaviors like synaptic plasticity, which may depend on the full spectrum of native lipid species.
-
You are screening for overall biological effects where physiological relevance is more critical than the contribution of a single molecular species.[18]
Ultimately, the decision rests on a balance between the need for the controlled, reductionist approach offered by synthetic DOPS and the complex, physiological relevance provided by its brain-derived counterpart. For the most comprehensive understanding, studies may benefit from using both in parallel to distinguish between the fundamental roles of PS and the modulatory effects of its diverse fatty acid composition.
References
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Title: Synthetic and nature-derived lipid nanoparticles for neural regeneration - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Functional brain region-specific neural spheroids for modeling neurological diseases and therapeutics screening Source: bioRxiv URL: [Link]
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Title: What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids? Source: Avanti Polar Lipids URL: [Link]
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Title: Phosphatidylserine in the Brain: Metabolism and Function - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Annexin V binding assay as a tool to measure apoptosis in differentiated neuronal cells Source: PubMed URL: [Link]
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Title: Neurite Outgrowth and Cell Health Analysis Protocol Source: Sartorius URL: [Link]
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Title: Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development Source: PubMed Central URL: [Link]
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Title: Phosphatidylserine, inflammation, and central nervous system diseases Source: Frontiers in Aging Neuroscience URL: [Link]
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Title: Phosphatidylserine - Wikipedia Source: Wikipedia URL: [Link]
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A Comparative Analysis of DOPS and POPS in Mediating Apoptotic Cell Recognition: A Guide for Researchers
The efficient clearance of apoptotic cells, a process termed efferocytosis, is fundamental to tissue homeostasis and the prevention of autoimmune responses. A key "eat-me" signal displayed on the surface of apoptotic cells is the externalization of phosphatidylserine (PS).[1][2] This guide provides an in-depth comparative study of two commonly used phosphatidylserine species in research, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), in their capacity to mediate the recognition of apoptotic cells by phagocytes. We will delve into their distinct biophysical properties, differential recognition by key PS receptors, and provide detailed protocols for their experimental comparison.
The Significance of Acyl Chain Composition in Phosphatidylserine
While the serine headgroup of PS is the primary recognition motif for phagocytic receptors, the lipid acyl chains play a critical, albeit often overlooked, role in modulating the biophysical properties of the cell membrane. This, in turn, influences the presentation of PS and the avidity of receptor binding. DOPS possesses two unsaturated oleoyl chains (18:1), whereas POPS has one saturated palmitoyl chain (16:0) and one unsaturated oleoyl chain (18:1). This seemingly subtle difference in their chemical structure has profound implications for membrane dynamics and, consequently, for the intricate process of apoptotic cell recognition.
Biophysical Properties: A Tale of Two Lipids
The acyl chain composition of DOPS and POPS directly impacts the physical characteristics of the lipid bilayer. These differences can influence membrane fluidity, packing density, and thickness, all of which can affect the clustering and function of PS receptors.
| Property | DOPS (18:1/18:1) | POPS (16:0/18:1) | Significance in Apoptotic Cell Recognition |
| Area per Lipid (APL) | ~70.5 Ų[2] | ~64.3 Ų[2][3] | A larger APL in DOPS-containing membranes suggests a more loosely packed and fluid bilayer, which may facilitate the lateral diffusion and clustering of PS receptors. |
| Bilayer Thickness | ~38.5 Å[4] | ~46.6 Å[2] | The thicker and more ordered membrane formed by POPS could influence the positioning and conformation of transmembrane domains of certain PS receptors. |
| Phase Transition Temp. | Low (fluid at physiological temp.)[5] | Higher than DOPS (fluid at physiological temp.)[5] | Both are in a fluid phase at 37°C, but the proximity to a phase transition can influence membrane domain formation and protein sorting. |
Note: The exact values for APL and bilayer thickness can vary depending on the experimental or simulation conditions.
The more unsaturated nature of DOPS leads to a greater degree of disorder in the acyl chains, resulting in a larger area per lipid and a thinner bilayer compared to the mixed-chain POPS.[2][4][5] This increased fluidity in DOPS-containing membranes can be a critical factor in the recruitment and multimerization of PS receptors, a key step in initiating the downstream signaling cascade for phagocytosis.
Differential Recognition by Phosphatidylserine Receptors
Several classes of receptors are involved in the direct or indirect recognition of PS on apoptotic cells, including T-cell immunoglobulin and mucin domain (TIM) proteins and Brain-specific angiogenesis inhibitor 1 (BAI1).[1] The subtle differences in the membrane environment created by DOPS versus POPS can influence the binding affinity and signaling efficacy of these receptors.
T-cell Immunoglobulin and Mucin Domain (TIM) Receptors
TIM-1 and TIM-4 are key receptors expressed on phagocytes that directly bind to PS.[4][6] Studies have shown that the binding of TIM proteins is sensitive to the biophysical properties of the membrane. For instance, the binding of TIM-4 to PS-containing liposomes is influenced by the overall lipid composition. While direct comparative studies on the binding affinities of TIM-4 to DOPS versus POPS are limited, evidence suggests that the membrane context provided by different acyl chains can modulate receptor engagement. A study on TIM protein binding to bilayers composed of different phospholipids demonstrated that the calcium-dependent binding of TIM-4 varies between POPS- and DOPS-containing vesicles, indicating a sensitivity to the acyl chain composition.[7]
Brain-Specific Angiogenesis Inhibitor 1 (BAI1)
BAI1 is another important PS receptor that mediates the engulfment of apoptotic cells through a signaling pathway involving the ELMO1/Dock180/Rac1 module.[8][9][10] The thrombospondin type 1 repeats (TSRs) in the extracellular domain of BAI1 are responsible for recognizing PS.[8] The presentation of PS within the membrane, as influenced by the surrounding lipids like DOPS or POPS, can impact the accessibility of the serine headgroup for BAI1 binding. The more fluid membrane environment created by DOPS may facilitate the necessary conformational changes in BAI1 upon ligand binding, leading to more efficient downstream signaling.
Experimental Data Summary: Receptor Binding
| Receptor | Ligand | Method | Key Findings |
| TIM-4 | POPS vs. DOPS liposomes | Fluorescence-based binding assay | The Ca2+-dependent binding curves for TIM-4 differ between POPC/POPS and DOPC/DOPS vesicles, suggesting that the acyl chain composition of the surrounding phospholipids influences TIM-4 binding to PS.[7] |
| BAI1 | Phosphatidylserine | In vitro binding assays | BAI1 specifically recognizes PS on the surface of apoptotic cells via its TSRs, triggering engulfment. The efficiency of this process is dependent on the activation of a Rac1-mediated signaling pathway.[8][9][10] |
Signaling Pathways in Apoptotic Cell Recognition
The recognition of PS by receptors like TIM-4 and BAI1 initiates intracellular signaling cascades that orchestrate the cytoskeletal rearrangements necessary for engulfment.
TIM-4 mediated phagocytosis signaling pathway.
BAI1 mediated phagocytosis signaling pathway.
Experimental Protocols
To empirically determine the differential effects of DOPS and POPS on apoptotic cell recognition, the following experimental workflows are recommended.
Experimental Workflow: Liposome Binding Assay
Workflow for comparing receptor binding to DOPS and POPS liposomes.
Step-by-Step Protocol: Liposome Preparation [11][12]
-
Lipid Film Formation: In a glass vial, mix the desired lipids (e.g., a background lipid like DOPC and either DOPS or POPS at a specific molar ratio) dissolved in chloroform.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done multiple times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.
Step-by-Step Protocol: Liposome Binding Assay (Surface Plasmon Resonance) [11]
-
Chip Preparation: Functionalize an SPR sensor chip (e.g., L1 chip) according to the manufacturer's instructions.
-
Receptor Immobilization: Immobilize the purified recombinant PS receptor (e.g., TIM-4 or BAI1) onto the sensor chip surface.
-
Liposome Injection: Inject the prepared DOPS- or POPS-containing liposomes at various concentrations over the sensor chip surface and record the binding response.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and calculate the equilibrium dissociation constant (Kd) to quantify the binding affinity.
Experimental Workflow: In Vitro Phagocytosis Assay
Workflow for comparing phagocytosis mediated by DOPS and POPS.
Step-by-Step Protocol: In Vitro Phagocytosis Assay [13][14][15]
-
Preparation of Liposome-Coated Beads: Prepare biotinylated liposomes containing either DOPS or POPS as described above, including a small percentage of biotin-PE. Incubate these liposomes with streptavidin-coated beads to generate liposome-coated beads.
-
Labeling of Beads: Label the liposome-coated beads with a pH-sensitive fluorescent dye such as pHrodo, which fluoresces brightly in the acidic environment of the phagosome.
-
Phagocyte Culture: Plate phagocytic cells (e.g., J774A.1 macrophages) in a multi-well plate and allow them to adhere.
-
Incubation: Add the pHrodo-labeled DOPS- or POPS-coated beads to the phagocytes and incubate for a set period (e.g., 1-2 hours) at 37°C.
-
Analysis: Analyze the engulfment of the beads by flow cytometry, measuring the percentage of fluorescent cells and the mean fluorescence intensity. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
Conclusion and Future Directions
The choice between DOPS and POPS in studies of apoptotic cell recognition is not trivial. The more fluid and loosely packed membranes formed by DOPS may enhance the clustering of PS receptors, potentially leading to more robust signaling and phagocytosis. Conversely, the more ordered environment of POPS-containing membranes could favor the binding of specific receptor isoforms or influence the recruitment of different downstream signaling molecules.
The provided protocols offer a framework for researchers to systematically investigate these differences. By correlating the biophysical properties of DOPS- and POPS-containing membranes with their ability to mediate receptor binding and phagocytosis, a more nuanced understanding of the role of lipid composition in apoptotic cell clearance can be achieved. Future studies should aim to elucidate the precise molecular mechanisms by which the acyl chain composition of PS influences the structure and function of PS receptors and their associated signaling complexes. This knowledge will be invaluable for the development of novel therapeutics that modulate efferocytosis in various pathological conditions, including chronic inflammation, autoimmune diseases, and cancer.
References
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Voss, O. H., Lee, H. N., Tian, L., Krzewski, K., & Coligan, J. E. (2018). Liposome Preparation for the Analysis of Lipid-Receptor Interaction and Efferocytosis. Current Protocols in Immunology, 120, 14.44.1–14.44.21. [Link]
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ResearchGate. (n.d.). Structural parameters and biophysical properties of DOPS, POPS, DLPS, DMPS, and DPPS. Retrieved from [Link]
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Wang, J., et al. (2018). How Tim proteins differentially exploit membrane features to attain robust target sensitivity. Journal of Biological Chemistry, 293(16), 5963-5975. [Link]
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ResearchGate. (n.d.). Functions and related signaling pathways of Tim-4 in various cells and diseases. Retrieved from [Link]
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Voss, O. H., Lee, H. N., Tian, L., Krzewski, K., & Coligan, J. E. (2018). Liposome Preparation for the Analysis of Lipid-Receptor Interaction and Efferocytosis. Current Protocols in Immunology, 120, e43. [Link]
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Golebiowski, A., et al. (2023). Deciphering Lipid Arrangement in Phosphatidylserine/Phosphatidylcholine Mixed Membranes: Simulations and Experiments. Journal of Physical Chemistry B, 127(50), 10834-10846. [Link]
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American Chemical Society. (2022). Effect of different DOPC/DOPS ratios on the structural properties of biological membranes. Retrieved from [Link]
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Das, S., et al. (2011). Emerging roles for the BAI1 protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development. Journal of Molecular Medicine, 89(8), 743-752. [Link]
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Das, S., et al. (2011). Emerging roles for the BAI1 protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development. Journal of Molecular Medicine, 89(8), 743-752. [Link]
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Tian, L., et al. (2014). CD300b regulates the phagocytosis of apoptotic cells via phosphatidylserine recognition. Cell Death & Differentiation, 21(8), 1325-1335. [Link]
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MDPI. (2020). Alteration of Average Thickness of Lipid Bilayer by Membrane-Deforming Inclusions. Membranes, 10(11), 321. [Link]
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Sturlaugson, A. L., et al. (2016). Model parameters for simulation of physiological lipids. Journal of Computational Chemistry, 37(12), 1129-1139. [Link]
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ResearchGate. (n.d.). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. Retrieved from [Link]
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Park, D., et al. (2011). Brain angiogenesis inhibitor 1 (BAI1) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria. Proceedings of the National Academy of Sciences, 108(5), 2022-2027. [Link]
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Park, D., et al. (2011). Brain angiogenesis inhibitor 1 (BAI1) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria. Proceedings of the National Academy of Sciences, 108(5), 2022-2027. [Link]
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Erwig, L. P., & Henson, P. M. (2008). A Novel Method to Determine the Engulfment of Apoptotic Cells by Macrophages using pHrodo Succinimidyl Ester. Journal of Immunological Methods, 338(1-2), 68-75. [Link]
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ResearchGate. (n.d.). Area per lipid and bilayer thickness calculated in MD simulations. Retrieved from [Link]
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Venkatraman, S., et al. (2015). Identification of lipid-phosphatidylserine (PS) as the target of unbiasedly selected cancer specific peptide-peptoid hybrid PPS1. Oncotarget, 6(25), 21543-21555. [Link]
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Medina, C. B., & Ravichandran, K. S. (2016). Phagocytosis: Our Current Understanding of a Universal Biological Process. Frontiers in Immunology, 7, 579. [Link]
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ResearchGate. (n.d.). Lipid21 area per lipid results for POPS and POPG simulations. Retrieved from [Link]
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Leftin, A., et al. (2013). Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy. Biophysical Journal, 105(10), 2299-2309. [Link]
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Sartorius. (n.d.). Phagocytosis of Cells. Retrieved from [Link]
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Miyanishi, M., et al. (2007). Identification of Tim4 as a phosphatidylserine receptor. Nature, 450(7168), 435-439. [Link]
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ResearchGate. (n.d.). Predictions of areas per lipid (APL) of multi-component membranes. Retrieved from [Link]
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Neale, C., et al. (2015). Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10 Pt A), 2216-2224. [Link]
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S, S., & G, M. (2022). Phosphatidylserine Exposed Lipid Bilayer Models for Understanding Cancer Cell Selectivity of Natural Compounds: A Molecular Dynamics Simulation Study. Journal of Molecular Graphics and Modelling, 111, 108103. [Link]
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ResearchGate. (n.d.). Evaluation of Phosphatidylserine-Binding Peptides Targeting Apoptotic Cells. Retrieved from [Link]
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Chen, Y., et al. (2014). Evaluation of phosphatidylserine-binding peptides targeting apoptotic cells. Molecular Imaging and Biology, 16(5), 677-686. [Link]
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Esch, P. S., et al. (2013). Phospholipids Differentially Regulate Ca2+ Binding to Synaptotagmin-1. ACS Chemical Biology, 8(8), 1831-1838. [Link]
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Goretzki, B., et al. (2018). Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions. Methods in Molecular Biology, 1874, 137-147. [Link]
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A Researcher's Guide to Validating DOPS Incorporation and Distribution in Reconstituted Membranes
In the fields of apoptosis research, drug delivery, and membrane biophysics, the accurate reconstitution of lipid membranes with 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is paramount. As a key phospholipid, DOPS's exposure on the outer leaflet of a cell membrane is a critical signal for apoptosis, while its inclusion in liposomal drug formulations can enhance macrophage uptake.[1] Therefore, merely adding DOPS to a lipid mixture is insufficient; rigorous validation of its incorporation and spatial distribution within the reconstituted bilayer is essential for the integrity and reproducibility of experimental data.
This guide provides an in-depth comparison of key analytical techniques to validate the presence and distribution of DOPS in reconstituted membranes. It is designed to empower researchers, scientists, and drug development professionals to select the most appropriate methods for their specific needs, thereby building a self-validating system for their experimental models.
The Multi-Modal Validation Strategy
No single technique can fully answer the two critical questions: "How much DOPS is in my vesicles?" and "Where is the DOPS located?" A robust validation strategy relies on a multi-modal approach, combining techniques that measure bulk incorporation with those that assess surface exposure. This orthogonal approach creates a self-validating system, ensuring that the prepared membranes accurately reflect the desired composition and architecture.
Caption: A multi-modal workflow for preparing and validating DOPS-containing membranes.
Comparative Analysis of Core Validation Techniques
Zeta Potential Analysis: Assessing Surface Charge
Principle: The serine headgroup of DOPS carries a net negative charge at biological pH.[1][2] The incorporation of DOPS into a lipid bilayer will, therefore, impart a negative charge to the membrane surface. Zeta potential measurement, which determines the magnitude of the electrostatic potential at the shear plane of a vesicle, provides a direct, albeit indirect, measure of DOPS incorporation. A more negative zeta potential correlates with a higher concentration of DOPS on the vesicle surface.[3][4][5]
Experimental Protocol:
-
Prepare liposome samples at a suitable concentration (e.g., 0.1-1 mg/mL) in a low ionic strength buffer (e.g., 5% glucose solution or 10 mM HEPES).[3]
-
Prepare a control sample of liposomes without DOPS but with the same base lipid composition.
-
Dilute the samples as required by the instrument manufacturer, ensuring the buffer conditions are consistent across all samples.
-
Measure the electrophoretic mobility of the liposomes using a Zetasizer or similar instrument based on electrophoretic light scattering (ELS).[3]
-
The instrument software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Perform measurements in triplicate or quintuplicate for each sample to ensure statistical significance.[3]
Data Interpretation:
-
Control Liposomes (e.g., 100% POPC): Zeta potential should be near-neutral (around 0 mV).
-
DOPS-containing Liposomes: Zeta potential will be negative (e.g., -30 mV to -60 mV), with the magnitude increasing with the mole percentage of DOPS.
-
Comparison: A significant negative shift in zeta potential compared to the control is a strong indicator of DOPS incorporation into the membrane surface.
Strengths & Limitations:
-
Strengths: Rapid, non-destructive, and requires minimal sample volume. It is highly sensitive to surface charge changes.
-
Limitations: It is an indirect method and does not provide an absolute quantification of DOPS. The measurement is highly sensitive to buffer conditions (pH, ionic strength), which must be carefully controlled.
Fluorescence-Based Assays: Probing Surface Exposure
Principle: Annexin V is a cellular protein that binds with high affinity and specificity to phosphatidylserine in the presence of calcium ions (Ca²⁺).[6][7][8] This interaction is a cornerstone of apoptosis detection.[7][9] By using fluorescently labeled Annexin V, one can quantify the amount of DOPS exposed on the outer leaflet of reconstituted membranes via techniques like flow cytometry or fluorescence spectroscopy.[6][7]
Experimental Protocol:
-
Reconstitute DOPS-containing liposomes and control liposomes (without DOPS).
-
Incubate a known concentration of liposomes with a fluorescently labeled Annexin V (e.g., Annexin V-FITC) in a Ca²⁺-containing binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) for 15-30 minutes at room temperature, protected from light.[7][10]
-
For a quantitative assay, remove unbound Annexin V using size exclusion chromatography or centrifugation.
-
Measure the fluorescence intensity of the liposome suspension using a fluorometer, fluorescence microscope, or flow cytometer.
-
A standard curve can be generated using liposomes with known DOPS concentrations to quantify the surface-exposed amount.
Data Interpretation:
-
A significant increase in fluorescence intensity for DOPS-containing liposomes compared to controls indicates successful incorporation and surface exposure of DOPS.
-
The intensity should correlate with the intended mole percentage of DOPS in the formulation.
Strengths & Limitations:
-
Strengths: Highly specific for PS, provides direct evidence of surface exposure, and can be adapted for high-throughput screening.[11]
-
Limitations: Requires the presence of Ca²⁺, which might be incompatible with some experimental systems. The large size of the Annexin V protein could potentially perturb the membrane.
Principle: This method involves incorporating a small amount of a fluorescently labeled DOPS analog, such as NBD-PS or TopFluor-PS, into the lipid mixture during reconstitution.[12][13] The fluorescence of these probes can be used to confirm incorporation and study lipid dynamics. Assays like dithionite quenching can be employed to determine the distribution of the probe between the inner and outer leaflets of the bilayer.
Experimental Protocol (Dithionite Quenching):
-
Prepare liposomes containing a small percentage (e.g., 1 mol%) of a fluorescent PS analog (e.g., NBD-PS).
-
Measure the initial total fluorescence (F_initial) of the liposome suspension.
-
Add a freshly prepared solution of sodium dithionite, a membrane-impermeable quenching agent. Dithionite will quench the fluorescence of the NBD probes on the outer leaflet.
-
Immediately measure the final, stable fluorescence (F_final) after quenching.
-
The percentage of probe on the outer leaflet is calculated as: [(F_initial - F_final) / F_initial] * 100.
Data Interpretation:
-
A decrease in fluorescence upon dithionite addition confirms that the probe is incorporated and accessible on the outer leaflet.
-
The calculated percentage provides a quantitative measure of the outer leaflet distribution. For vesicles produced by extrusion, this is typically expected to be around 50-60%.
Strengths & Limitations:
-
Strengths: Provides quantitative data on lipid asymmetry. Allows for the study of lipid dynamics using techniques like FRAP.[12]
-
Limitations: Assumes that the fluorescent analog behaves identically to native DOPS, which may not always be true. The probe itself could slightly alter membrane properties.
High-Performance Liquid Chromatography (HPLC): For Bulk Quantification
Principle: HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is a powerful technique for separating and quantifying the individual lipid components of a reconstituted membrane.[14][15][16] This method measures the total amount of DOPS incorporated, regardless of its leaflet distribution.
Caption: A simplified workflow for quantifying lipids using HPLC-ELSD.
Experimental Protocol:
-
Lyophilize or evaporate the solvent from a known volume of the liposome preparation.
-
Dissolve the resulting lipid film in an appropriate organic solvent mixture (e.g., chloroform/methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Separate the lipids using a mobile phase gradient (e.g., involving methanol, water, and additives like trifluoroacetic acid).[16]
-
Detect the eluted lipids using an ELSD or CAD.
-
Create calibration curves for each lipid standard (e.g., POPC, Cholesterol, DOPS) to determine the concentration of each component in the sample.[14][17]
Data Interpretation:
-
The resulting chromatogram will show distinct peaks for each lipid.
-
By comparing the peak areas to the calibration curves, the precise mass and mole ratio of DOPS to other lipids in the final formulation can be calculated.
Strengths & Limitations:
-
Strengths: Provides accurate, absolute quantification of the total lipid composition. It is considered a gold-standard method for formulation analysis.[15][18]
-
Limitations: Destructive to the sample. Does not provide information on the leaflet distribution of the lipids. Can be more time-consuming and require more specialized equipment than other methods.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Phosphorus-31 (³¹P) NMR is a non-invasive technique that can provide detailed information about the chemical environment of the phosphate headgroups in phospholipids.[19][20][21] Since each phospholipid class (PC, PE, PS, etc.) has a unique headgroup structure, they often exhibit distinct chemical shifts in a high-resolution ³¹P NMR spectrum, allowing for their identification and relative quantification.[22] Furthermore, the lineshape in solid-state ³¹P NMR can confirm that the lipids are organized in a bilayer configuration.[19][23]
Experimental Protocol:
-
Concentrate the liposome sample to a high lipid concentration (typically >10 mg/mL).
-
Add a small amount of a deuterated solvent (e.g., D₂O) for the NMR lock.
-
Acquire the ³¹P NMR spectrum. A proton-decoupled spectrum is typically acquired to improve resolution and sensitivity.
-
Integrate the distinct peaks corresponding to the different phospholipid headgroups.
Data Interpretation:
-
The presence of a peak at the characteristic chemical shift for DOPS confirms its incorporation.
-
The relative area of the DOPS peak compared to other phospholipid peaks (e.g., POPC) provides a quantitative measure of its mole fraction in the bilayer.
-
A characteristic asymmetric lineshape in a static (non-spinning) sample confirms the presence of a lamellar (bilayer) phase.[19][20]
Strengths & Limitations:
-
Strengths: Non-destructive, provides both quantitative compositional data and structural information (i.e., lipid phase). It is unambiguous for identifying phosphorus-containing molecules.
-
Limitations: Requires a high sample concentration and access to an NMR spectrometer, which can be a significant barrier. The sensitivity is lower compared to other methods.
Data Synthesis and Method Selection
To facilitate decision-making, the key attributes of each validation technique are summarized below.
| Technique | Information Provided | Type of Method | Sensitivity | Throughput | Equipment Cost |
| Zeta Potential | Surface Charge (Indirect Surface DOPS) | Non-Destructive | High | High | Moderate |
| Annexin V Assay | Specific Surface DOPS Exposure | Non-Destructive | High | High | Low to Moderate |
| Fluorescent Analogs | Surface Distribution & Asymmetry | Minimally Perturbative | Very High | Moderate | Low to Moderate |
| HPLC-ELSD/CAD | Absolute Bulk Quantification | Destructive | High | Low to Moderate | High |
| ³¹P NMR | Bulk Quantification & Phase Info | Non-Destructive | Low to Moderate | Low | Very High |
Choosing the Right Combination:
-
For Routine Formulation QC: Combine Zeta Potential (for a quick check of surface charge) with HPLC-ELSD (for accurate bulk composition).
-
For Apoptosis/Signaling Studies: The Annexin V Binding Assay is essential to confirm the biologically relevant surface exposure of DOPS. This should be paired with HPLC-ELSD to correlate surface exposure with total incorporation.
-
For Biophysical/Membrane Asymmetry Studies: Using Fluorescent Analogs with quenching assays is the most direct method. ³¹P NMR can provide complementary information on the overall bilayer structure.
References
-
Sensing Phosphatidylserine in Cellular Membranes. (n.d.). PMC - PubMed Central - NIH. Retrieved January 20, 2026, from [Link]
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Harms, F., Gries, K., Gjetting, T., Wagn, S., & Scherließ, R. (2021). Towards the Development of Long Circulating Phosphatidylserine (PS)- and Phosphatidylglycerol (PG)-Enriched Anti-Inflammatory Liposomes: Is PEGylation Effective?. National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Fairn, G. D., Schieber, N. L., Ariotti, N., Murphy, S., Kuerschner, L., Webb, R. I., ... & Grinstein, S. (2012). Phosphatidylserine dynamics in cellular membranes. PMC - NIH. Retrieved January 20, 2026, from [Link]
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Wu, Y., Hu, Y., & Jolliffe, K. A. (2020). Detection of cell-surface phosphatidylserine using the fluorogenic probe P-IID. PubMed. Retrieved January 20, 2026, from [Link]
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Hulce, J. J., & Pagano, R. E. (2011). Evaluation of Fluorescent Phosphatidylserine Substrates for the Aminophospholipid Flippase in Mammalian Cells. PMC - NIH. Retrieved January 20, 2026, from [Link]
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Weil, T., et al. (2023). Advanced Molecular Tweezers Effectively Target Membranes Lacking Choline Headgroups for Broad-Spectrum Antiviral Efficacy. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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Profiles of zeta potential obtained for different lipid compositions at... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
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Rapid Quantification and Validation of Lipid Concentrations within Liposomes. (2016). PubMed. Retrieved January 20, 2026, from [Link]
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Bailey, H. H., Johnson, E. J., & Di, R. (2025). Phosphatidylserine Matrix Enhances Lutein/Zeaxanthin Exposure Versus Phosphatidylcholine, Liposome, and MCT Oil in Rats. Preprints.org. Retrieved January 20, 2026, from [Link]
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Rapid Quantification and Validation of Lipid Concentrations within Liposomes. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Phosphorus-31 NMR of Phospholipids in Membranes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Wang, R., & Fang, D. (2017). Detection of phosphatidylserine in the plasma membrane of single apoptotic cells using electrochemiluminescence. RSC Publishing. Retrieved January 20, 2026, from [Link]
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An Isocratic HPLC Method for the Simultaneous Determination of Cholesterol, Cardiolipin, and DOPC in Lyophilized Lipids and Liposomal Formulations. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Determination of Lipid Concentration in Four Lots of DOXIL. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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31P NMR studies of phospholipids. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 20, 2026, from [Link]
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PS-Annexin V binding affinity analysis using DOPC/DOPS/Chol and DOPC liposomes as PS donors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Schiller, J., Fuchs, B., Arnold, K., & Huster, D. (2007). Application of high resolution 31P NMR spectroscopy to the characterization of the phospholipid composition of tissues and body fluids - a methodological review. PubMed. Retrieved January 20, 2026, from [Link]
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Murphy, E. J., Rajagopalan, B., Brindle, K. M., & Radda, G. K. (1989). Phospholipid bilayer contribution to 31P NMR spectra in vivo. PubMed. Retrieved January 20, 2026, from [Link]
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Annexin V Apoptosis Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
SPR test of annexin V binding with phospholipid's liposomes. (A) Double... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Hmila, I., et al. (2021). Characterization of Annexin V Fusion with the Superfolder GFP in Liposomes Binding and Apoptosis Detection. Frontiers. Retrieved January 20, 2026, from [Link]
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Probing the Phase Behavior of Membrane Bilayers Using 31P NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Scotto, A. W., & Holloway, P. W. (1988). Reconstitution of membrane proteins. Spontaneous incorporation of integral membrane proteins into preformed bilayers of pure phospholipid. PubMed. Retrieved January 20, 2026, from [Link]
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In vitro reconstitution platforms of mammalian cell-free expressed membrane proteins. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Starling, A. P., & Callaghan, R. (2018). Methods of reconstitution to investigate membrane protein function. PubMed. Retrieved January 20, 2026, from [Link]
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Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Reconstitution of Membrane-tethered Postsynaptic Density Condensates Using Supported Lipid Bilayer. (2023). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
As researchers, our commitment to scientific integrity extends beyond the bench; it encompasses the entire lifecycle of the reagents we use. The proper disposal of a chemical like Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and the reproducibility of our collective work. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of DOPS, ensuring that its journey from vial to waste stream is managed with precision and care.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This is the causality behind our procedural choices. According to its Safety Data Sheet (SDS), Sodium DOPS is not a benign substance; it is classified with multiple health and environmental hazards that dictate its handling as regulated hazardous waste.
The failure to recognize these hazards can lead to unsafe laboratory conditions and improper waste segregation, with potential consequences for both personnel and the environment.
Table 1: Hazard Profile of Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
| Hazard Classification | GHS Code | Description & Implication for Disposal |
| Acute Toxicity, Inhalation (Category 3) | H331 | Toxic if inhaled. This necessitates handling the solid powder within a chemical fume hood to prevent aerosolization. Waste containers must be kept securely sealed. |
| Carcinogenicity (Category 2) | H351 | Suspected of causing cancer. Long-term exposure is a concern. All contaminated personal protective equipment (PPE) and labware must be treated as hazardous waste. |
| Reproductive Toxicity (Category 2) | H361 | Suspected of damaging fertility or the unborn child. Reinforces the need for stringent handling protocols and containment to prevent exposure. |
| Specific Target Organ Toxicity (Repeated Exposure, Category 1) | H372 | Causes damage to organs through prolonged or repeated exposure. Chronic exposure risk makes consistent use of PPE and proper waste management essential. |
| Hazardous to the Aquatic Environment (Long-term, Category 3) | H412 | Harmful to aquatic life with long-lasting effects. This explicitly prohibits disposal down the drain, as it can contaminate waterways. |
Source: Synthesized from MedChemExpress Safety Data Sheet.
Part 2: The Core Disposal Workflow: A Self-Validating System
Proper chemical waste disposal is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[1][2] The following workflow is designed as a self-validating system, where each step logically follows from the last to ensure compliance and safety.
Decision & Action Flow for DOPS Waste Management
This diagram outlines the critical decision points in the DOPS disposal workflow, from initial generation to final collection.
Caption: DOPS Disposal Decision Workflow.
Part 3: Detailed Protocols for Specific DOPS Waste Streams
The general workflow must be adapted to the specific form of the waste. All procedures involving the handling of DOPS should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
Protocol 3.1: Unused Solid DOPS or Spill Cleanup Material
-
Preparation: Designate a hazardous waste container specifically for solid DOPS waste. This should be a wide-mouth, screw-cap container made of a compatible material (e.g., polyethylene).
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[4][5] Fill in all required information:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: Write the full chemical name: "Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine". Do not use abbreviations.
-
Hazards: Indicate the relevant hazards (Toxic, Health Hazard, Environmental Hazard).
-
-
Transfer: Carefully transfer the unused solid DOPS into the labeled container. If cleaning a spill, use an absorbent material like diatomite or a universal binder, sweep it up, and place it into the container.
-
Sealing and Storage: Securely close the container. Store it in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials.[6][4]
Protocol 3.2: Aqueous or Organic Solutions Containing DOPS
-
Preparation: Designate a sealable, chemically compatible container for liquid waste. For organic solvent solutions, a glass bottle is often appropriate; for aqueous solutions, a plastic carboy may be used. Crucially, do not mix incompatible waste streams. [6]
-
Labeling: Affix a "Hazardous Waste" tag. List all constituents of the solution with estimated percentages (e.g., "DOPS (~1%), Chloroform (99%)").
-
Transfer: Pour the liquid waste into the container using a funnel.
-
Sealing and Storage: Remove the funnel immediately after use and securely cap the container.[5] Place the container in a secondary containment bin within the SAA to mitigate potential leaks.[5][7]
Protocol 3.3: Contaminated Labware
All materials that have come into direct contact with DOPS are considered contaminated and must be disposed of as hazardous waste.[3]
Table 2: Disposal Guide for DOPS-Contaminated Labware
| Waste Type | Disposal Container | Step-by-Step Procedure |
| Plasticware (Pipette tips, tubes, etc.) | Labeled Hazardous Waste Container (Solid) | 1. Collect items in a designated, lined container at the point of use. 2. Once full, transfer the liner bag to the main solid hazardous waste container for your lab. |
| Glassware (Vials, flasks, etc.) | Labeled Hazardous Waste Container (Glass Waste) | 1. Segregate into a puncture-resistant container specifically for hazardous glass. 2. Do not rinse in the sink. The first rinseate itself would be considered hazardous waste and must be collected.[7] |
| Sharps (Needles, syringes) | Labeled, Puncture-Proof Sharps Container | 1. Immediately place used sharps into a designated sharps container to prevent injury.[8][9] 2. This container must be treated as hazardous chemical waste, not just biohazardous waste. |
| Contaminated PPE (Gloves, disposable coats) | Labeled Hazardous Waste Container (Solid) | 1. Remove PPE carefully to avoid self-contamination. 2. Dispose of it in the same solid hazardous waste stream as contaminated plasticware.[3] |
Part 4: Emergency Procedures for Spills
In the event of a spill, your immediate actions are critical to preventing exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Contain: If safe to do so, prevent the spill from spreading. Close the lab door to contain vapors.
-
Assess and Equip: Do not re-enter without the proper PPE (nitrile gloves, safety goggles, lab coat). For a large spill, a respirator may be necessary.
-
Clean Up:
-
For solid spills: Gently cover with an absorbent material to avoid raising dust. Sweep the material into a dustpan and place it in your labeled solid hazardous waste container.
-
For liquid spills: Cover with a universal binder or other absorbent material. Work from the outside in. Collect the material and place it in the solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with alcohol or another suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, per your lab's Chemical Hygiene Plan.[10]
By adhering to these scientifically-backed procedures, you uphold your professional responsibility to maintain a safe and compliant laboratory environment.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Link]
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Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]
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American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
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Medical Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]
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University of Pennsylvania. (2021). Standard Operating Procedure - Chemical Waste Disposal. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
As researchers and drug development professionals, our work with specialized reagents like Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is fundamental to creating advanced lipid-based delivery systems and studying cellular signaling. The integrity of our work and, more importantly, our personal safety, hinges on a precise and proactive approach to laboratory practice. This guide provides a detailed operational and safety framework for handling DOPS, moving beyond a simple checklist to explain the causality behind each procedural choice.
Our safety philosophy is grounded in a risk-based assessment. The appropriate level of personal protective equipment (PPE) is not static; it adapts to the specific task and the physical form of the chemical at each stage of the workflow.
Hazard Assessment: Understanding the States of DOPS
DOPS is primarily handled in two forms in the laboratory, each presenting distinct hazards: a lyophilized solid powder and a solution, typically in a chlorinated solvent like chloroform. A review of available Safety Data Sheets (SDS) reveals some conflicting information regarding its hazard profile. One source classifies it as toxic upon inhalation and a suspected carcinogen, while another indicates it is a combustible solid with fewer acute hazards.[1][2] This discrepancy underscores a critical principle of laboratory safety: when faced with uncertainty, adopt a more cautious stance. Therefore, we will proceed by treating DOPS with the appropriate respect for a potentially hazardous chemical.
-
As a Solid Powder: The primary risk is the generation and inhalation of airborne dust.[1] Fine particulates can pose a respiratory hazard.
-
In Chloroform Solution: The hazards of the solvent become the dominant concern. Chloroform is a suspected carcinogen, an irritant, and is readily absorbed through the skin.[3][4][5] It is volatile and its vapors can form highly toxic phosgene gas when exposed to heat.[3][6]
Task-Specific PPE and Engineering Controls
Effective safety protocols are not one-size-fits-all. The following table outlines the minimum PPE required for common tasks involving DOPS, based on a comprehensive hazard assessment for each step.[7][8][9]
| Task | Primary Hazards | Required Engineering Controls & PPE |
| Weighing Solid DOPS Powder | Inhalation of fine particulates, eye contact. | Engineering Control: Chemical fume hood or ventilated balance enclosure.PPE: - Eye/Face Protection: Safety glasses with side shields.[8]- Hand Protection: Standard nitrile gloves.[8]- Body Protection: Laboratory coat.[10]- Respiratory Protection: N95 respirator mask.[2][11] |
| Dissolving DOPS in Chloroform | Inhalation of volatile solvent vapors, skin absorption of solvent, eye splash. | Engineering Control: Certified chemical fume hood.[4][12]PPE: - Eye/Face Protection: Chemical splash goggles. A face shield over goggles is required when handling larger volumes (>100 mL).[5][8]- Hand Protection: Double-gloved nitrile gloves or a single pair of chloroform-resistant gloves (e.g., Viton, Silver Shield).[3][6]- Body Protection: Laboratory coat.[10]- Respiratory Protection: Not required if work is performed correctly within a fume hood. |
| Handling Aqueous Liposome Suspensions | Minimal; low risk of chemical exposure. | Engineering Control: Standard laboratory bench.PPE: - Eye/Face Protection: Safety glasses with side shields.[8]- Hand Protection: Standard nitrile gloves.[8]- Body Protection: Laboratory coat.[10] |
Workflow Visualization: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with DOPS. This logical flow ensures that the safety measures align with the specific risks present at each phase of the experimental protocol.
Caption: Decision workflow for selecting appropriate PPE based on the physical form of DOPS.
Procedural Guide: Safe Preparation of a DOPS-Chloroform Stock Solution
This protocol integrates the safety measures into a step-by-step process for a common laboratory task. The causality is clear: each action is paired with the necessary protection to mitigate the specific hazard.
Objective: To safely weigh solid DOPS and dissolve it in chloroform to create a 10 mg/mL stock solution.
1. Preparation and Pre-Task Safety Check:
- Ensure a certified chemical fume hood is available and functioning correctly.[6]
- Verify the location of the nearest safety shower and eyewash station.
- Don the baseline PPE: a long-sleeved laboratory coat, long pants, and closed-toe shoes.[13]
2. Weighing the DOPS Powder (in a Fume Hood):
- Action: Don safety glasses with side shields and a single pair of nitrile gloves. Add an N95 respirator.
- Rationale: This protects against accidental eye exposure and inhalation of fine powder particulates.[2][11]
- Procedure: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully use a spatula to transfer the desired amount of DOPS powder to the weigh boat. Record the mass.
3. Preparing the Solvent and Dissolving the Lipid:
- Action: Remove the N95 respirator (it is no longer needed inside the fume hood for this step). Switch from safety glasses to chemical splash goggles. Don a second pair of nitrile gloves over the first pair.
- Rationale: Goggles provide a full seal to protect against a solvent splash.[8] Double-gloving provides enhanced protection against chloroform, which rapidly penetrates single nitrile gloves.[3][6]
- Procedure:
- Measure the required volume of chloroform in a glass graduated cylinder.
- Carefully transfer the weighed DOPS powder into an appropriate glass vial or flask.
- Slowly add the chloroform to the flask containing the DOPS powder.
- Seal the container and gently swirl or vortex until the lipid is fully dissolved. The solution should be clear.
4. Post-Procedure and Waste Disposal:
- Action: Ensure the DOPS-chloroform solution container is tightly sealed and clearly labeled with the chemical name, concentration, solvent, date, and your initials.
- Rationale: Proper labeling prevents accidental misuse and ensures safe storage.
- Procedure:
- Dispose of the contaminated weigh boat and outer pair of gloves in a designated solid chemical waste container.
- Any excess chloroform or DOPS-chloroform solution must be disposed of in a designated halogenated organic waste container.[3] Do not pour it down the drain.
- Clean any contaminated glassware within the fume hood.
- Remove your inner gloves and wash your hands thoroughly with soap and water after exiting the work area.
Emergency and Disposal Plans
Spill Response:
-
Solid DOPS Powder Spill:
-
Alert others in the area.
-
Wearing your full PPE (including N95 respirator), gently cover the spill with absorbent pads to prevent further aerosolization.
-
Carefully wipe the area, placing all contaminated materials into a sealed bag for solid chemical waste disposal.
-
-
DOPS-Chloroform Solution Spill (inside fume hood):
-
Lower the sash of the fume hood.
-
Use a chemical spill kit rated for solvents to absorb the spill.
-
Place all contaminated absorbent materials into a designated halogenated waste container.
-
-
Large Spill (outside fume hood): Evacuate the area immediately, alert others, and contact your institution's Environmental Health & Safety (EHS) department.[5]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[4][12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4]
-
Inhalation (Powder or Vapors): Move to fresh air immediately.[1]
-
In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet to the medical personnel.
Disposal Plan:
-
Unused Solid DOPS: Dispose of as solid chemical waste through your institution's EHS program.
-
Chloroform-Containing Waste: All liquid waste containing chloroform must be collected in a clearly labeled, sealed container for halogenated organic waste.[3]
-
Contaminated Consumables: Gloves, weigh boats, and absorbent pads contaminated with DOPS or chloroform must be disposed of as solid chemical waste.[5] Do not place them in the regular trash.
-
Aqueous Liposome Suspensions: While largely non-hazardous, it is best practice to consult with your institutional EHS for guidance. Some institutions may permit drain disposal for dilute, non-hazardous biological suspensions, while others may require collection.[14][15] Given that one SDS for DOPS notes it is harmful to aquatic life, collection for EHS pickup is the most responsible choice.[1]
References
- Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from SFA Environmental Health, Safety, and Risk Management.
- The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Duke University Occupational and Environmental Safety Office. (n.d.). Chloroform Guidelines.
- MedChemExpress. (2024). 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium-SDS.
- University of California. (2012). Chloroform - Standard Operating Procedure.
- University of California, Santa Barbara. (2022). Chloroform - Standard Operating Procedure.
- The University of North Carolina at Chapel Hill. (2021). Standard Operating Procedure for Chloroform.
- Louisiana State University Health Sciences Center New Orleans. (2015). SOP for the safe use of chloroform. Retrieved from LSUHSC Environmental Health & Safety.
- Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from Rowan University Environmental Health and Safety.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- National Institutes of Health, Office of Research Services. (n.d.). Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure.
- MedChemExpress. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium (DOPS-NA).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt ~95%.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
- Chemsrc. (2025). 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt.
- Sigma-Aldrich. (n.d.). 1,2-Diacyl-sn-glycero-3-phospho-L-serine (P7769) - Product Information Sheet.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- National Institutes of Health. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis.
- NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- TargetMol. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
